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  • Product: 1-Benzofuran-3-sulfonyl fluoride
  • CAS: 2137578-47-1

Core Science & Biosynthesis

Foundational

1-Benzofuran-3-sulfonyl Fluoride: A Technical Guide to its Potential as a Serine Protease Inhibitor

This in-depth technical guide explores the potential of 1-benzofuran-3-sulfonyl fluoride as a novel covalent inhibitor of serine proteases. This document is intended for researchers, scientists, and drug development prof...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide explores the potential of 1-benzofuran-3-sulfonyl fluoride as a novel covalent inhibitor of serine proteases. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new therapeutic agents. We will delve into the mechanistic rationale, proposed synthesis, and a comprehensive roadmap for the evaluation of this compound, grounding our discussion in the established principles of covalent inhibition and the known bioactivity of related scaffolds.

Introduction: The Case for a Novel Covalent Inhibitor

Serine proteases are a ubiquitous class of enzymes that play critical roles in a vast array of physiological processes, including digestion, blood coagulation, immunity, and inflammation.[1][2] Dysregulation of serine protease activity is implicated in numerous pathologies, such as cancer, thrombosis, and neurodegenerative diseases, making them compelling targets for therapeutic intervention.[3][4][5]

Covalent inhibitors have emerged as a powerful modality in drug discovery, offering distinct advantages such as enhanced potency, prolonged duration of action, and the potential to overcome drug resistance.[6][7][8][9] These inhibitors typically feature a reactive "warhead" that forms a stable covalent bond with a nucleophilic residue in the target protein's active site.[6] The sulfonyl fluoride moiety is a particularly attractive warhead due to its unique balance of stability and reactivity.[10][11][12] Unlike more reactive electrophiles, sulfonyl fluorides are generally stable in aqueous environments but can be activated within the microenvironment of an enzyme's active site to react with nucleophilic residues like serine.[11][13]

The benzofuran scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[14] The fusion of a benzene and a furan ring creates a rigid, planar system that can be readily functionalized to optimize target engagement.

This guide posits that the strategic combination of the benzofuran scaffold with a sulfonyl fluoride warhead at the 3-position could yield a novel and selective class of serine protease inhibitors. We will now explore the scientific underpinnings of this hypothesis and outline a rigorous experimental plan for its validation.

Mechanistic Rationale: The Convergence of a Privileged Scaffold and a Tuned Warhead

The proposed mechanism of action for 1-benzofuran-3-sulfonyl fluoride as a serine protease inhibitor is predicated on the principles of covalent catalysis. Serine proteases utilize a catalytic triad composed of serine, histidine, and aspartate to hydrolyze peptide bonds.[1] The serine residue, activated by the histidine, acts as a potent nucleophile.

Our hypothesis is that 1-benzofuran-3-sulfonyl fluoride will initially bind to the active site of a target serine protease through non-covalent interactions. The benzofuran core will serve as the recognition element, with its aromatic system and potential for further substitution dictating the affinity and selectivity for specific proteases. Once positioned within the active site, the electrophilic sulfur atom of the sulfonyl fluoride will be susceptible to nucleophilic attack by the catalytic serine residue.[15][16] This will result in the formation of a stable sulfonyl-enzyme conjugate, effectively and irreversibly inactivating the protease.[15] The fluoride ion is released as a leaving group during this process.[16]

Caption: Proposed mechanism of irreversible inhibition of a serine protease by 1-benzofuran-3-sulfonyl fluoride.

Proposed Synthetic Route

The synthesis of 1-benzofuran-3-sulfonyl fluoride can be approached through established methodologies for the preparation of sulfonyl fluorides.[17][18] A plausible synthetic route would involve the conversion of a suitable sulfonic acid precursor.

Step-by-Step Protocol:
  • Synthesis of 1-Benzofuran-3-sulfonic acid:

    • Starting with 1-benzofuran, a sulfonation reaction can be carried out using a suitable sulfonating agent, such as chlorosulfonic acid or fuming sulfuric acid, at a controlled temperature.

    • The reaction mixture is then carefully quenched with water, and the resulting 1-benzofuran-3-sulfonic acid can be isolated and purified.

  • Conversion to 1-Benzofuran-3-sulfonyl chloride:

    • The sulfonic acid is then converted to the corresponding sulfonyl chloride. This can be achieved by reacting the sulfonic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride.

    • The reaction is typically performed in an inert solvent, and the product, 1-benzofuran-3-sulfonyl chloride, is isolated after removal of the excess chlorinating agent and solvent.

  • Fluorination to 1-Benzofuran-3-sulfonyl fluoride:

    • The final step is the conversion of the sulfonyl chloride to the sulfonyl fluoride. This is a nucleophilic substitution reaction where the chloride is displaced by a fluoride ion.[17]

    • A common method involves reacting the sulfonyl chloride with a fluoride source such as potassium fluoride or a tetraalkylammonium fluoride in a suitable solvent.[17] The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or nuclear magnetic resonance (NMR) spectroscopy.

    • Purification of the final product, 1-benzofuran-3-sulfonyl fluoride, can be achieved through column chromatography or recrystallization.

G Start 1-Benzofuran Sulfonic_Acid 1-Benzofuran-3-sulfonic acid Start->Sulfonic_Acid Sulfonation Sulfonyl_Chloride 1-Benzofuran-3-sulfonyl chloride Sulfonic_Acid->Sulfonyl_Chloride Chlorination Sulfonyl_Fluoride 1-Benzofuran-3-sulfonyl fluoride Sulfonyl_Chloride->Sulfonyl_Fluoride Fluorination

Caption: Proposed synthetic workflow for 1-benzofuran-3-sulfonyl fluoride.

A Roadmap for Evaluation: From In Vitro Assays to Structural Insights

A systematic and rigorous evaluation is necessary to validate the potential of 1-benzofuran-3-sulfonyl fluoride as a serine protease inhibitor. The following experimental workflow is proposed:

In Vitro Enzyme Inhibition Assays

The initial step is to assess the inhibitory activity of the synthesized compound against a panel of serine proteases.

  • Enzyme and Substrate Preparation: Obtain a panel of commercially available serine proteases (e.g., trypsin, chymotrypsin, elastase, thrombin) and their corresponding fluorogenic or chromogenic substrates. Prepare stock solutions of enzymes and substrates in appropriate buffers.

  • Inhibitor Preparation: Prepare a stock solution of 1-benzofuran-3-sulfonyl fluoride in a suitable solvent like DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, the serine protease, and varying concentrations of 1-benzofuran-3-sulfonyl fluoride.

    • Incubate the enzyme-inhibitor mixture for a defined period to allow for potential covalent modification.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the change in fluorescence or absorbance over time using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocities from the progress curves.

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.

    • For irreversible inhibitors, determine the kinetic parameters Ki and kinact by analyzing the progress curves at different inhibitor and substrate concentrations.[19][20] This often involves fitting the data to the appropriate kinetic models for irreversible inhibition.[21][22]

ParameterDescription
IC50 The concentration of inhibitor required to reduce enzyme activity by 50%.
Ki The inhibition constant, representing the initial non-covalent binding affinity of the inhibitor to the enzyme.[6]
kinact The rate constant for the inactivation of the enzyme through covalent bond formation.[19]
Selectivity Profiling

To assess the potential for off-target effects, the compound should be screened against a broader panel of proteases, including other classes of proteases (e.g., cysteine, aspartyl, and metalloproteases) and other serine hydrolases.[23]

Structural Elucidation of the Inhibitor-Enzyme Complex

Determining the three-dimensional structure of the covalent complex will provide invaluable insights into the binding mode and the molecular basis of inhibition.

  • Complex Formation: Incubate the target serine protease with a molar excess of 1-benzofuran-3-sulfonyl fluoride to ensure complete covalent modification.

  • Purification: Purify the covalent complex using chromatographic techniques to remove any unbound inhibitor.

  • Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant, temperature) to obtain well-diffracting crystals of the complex.[24][25]

  • Data Collection and Structure Determination: Collect X-ray diffraction data from the crystals and solve the three-dimensional structure.[26][27] The resulting electron density map should clearly show the covalent linkage between the inhibitor and the catalytic serine residue.

G Synthesis Synthesis of 1-Benzofuran-3-sulfonyl Fluoride Inhibition_Assays In Vitro Enzyme Inhibition Assays (IC50, Ki, kinact) Synthesis->Inhibition_Assays Selectivity_Profiling Selectivity Profiling (Broad Protease Panel) Inhibition_Assays->Selectivity_Profiling Structural_Biology Structural Biology (X-ray Crystallography) Inhibition_Assays->Structural_Biology SAR_Studies Structure-Activity Relationship (SAR) Studies Selectivity_Profiling->SAR_Studies Structural_Biology->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization

Caption: A comprehensive workflow for the evaluation and development of 1-benzofuran-3-sulfonyl fluoride as a serine protease inhibitor.

Future Directions: Structure-Activity Relationship (SAR) and Lead Optimization

The initial findings from the evaluation of 1-benzofuran-3-sulfonyl fluoride will pave the way for a structure-activity relationship (SAR) study. By systematically modifying the benzofuran scaffold (e.g., introducing substituents at various positions), it will be possible to enhance potency, selectivity, and pharmacokinetic properties. This iterative process of design, synthesis, and testing is central to the optimization of a lead compound for further preclinical and clinical development. The versatility of the benzofuran scaffold offers a rich chemical space for exploration in the quest for novel and effective serine protease inhibitors.[3][28][29][30]

Conclusion

The convergence of the privileged benzofuran scaffold and the well-characterized sulfonyl fluoride warhead presents a compelling strategy for the development of novel serine protease inhibitors. This technical guide has outlined the mechanistic rationale, a plausible synthetic route, and a comprehensive experimental roadmap for the evaluation of 1-benzofuran-3-sulfonyl fluoride. The successful execution of this research plan has the potential to yield a new class of covalent inhibitors with significant therapeutic potential.

References

  • Recent advances in the development of covalent inhibitors. PMC.
  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by L-cysteine. PMC.
  • A Comparative Guide to Serine Protease Inhibitors: 2-Phenoxyethane-1-sulfonyl Fluoride vs. PMSF. Benchchem.
  • Key advances in the development of reversible covalent inhibitors. Taylor & Francis Online.
  • Analysis of kinetic data for irreversible enzyme inhibition. Ron Duggleby.
  • A Versatile and Robust Serine Protease Inhibitor Scaffold from Actinia tenebrosa. MDPI.
  • The rise of covalent inhibitors in strategic therapeutic design. CAS.
  • Covalent inhibitors: a rational approach to drug discovery. RSC Publishing.
  • Serine Protease. Sino Biological.
  • Covalent Inhibitors in Drug Discovery: Current Applications. PRISM BioLab.
  • Serine protease. Wikipedia.
  • Serine proteases of the human immune system in health and disease. PubMed.
  • Serine Proteases. Antibodies Incorporated.
  • Analysis of kinetic data for irreversible enzyme inhibition. PMC - NIH.
  • Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold. PMC.
  • A Double-Edged Sword: Extracellular Serine Proteases as Facilitators of Infection and Mediators of Immunity. MDPI.
  • Sulfonyl Fluorides. Enamine.
  • Design of Specific Serine Protease Inhibitors Based on a Versatile Peptide Scaffold: Conversion of a Urokinase Inhibitor to a Plasma Kallikrein Inhibitor. ACS Publications.
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature.
  • Role of a scaffold in the inhibitory process of a serine protease inhibitor. IUCr Journals.
  • A Versatile and Robust Serine Protease Inhibitor Scaffold from Actinia tenebrosa. PubMed.
  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. The inhibition of polyphenol oxidase by l-cysteine. Portland Press.
  • Serine Protease Inhibitors. International Physiology Journal.
  • A kinetic study of irreversible enzyme inhibition by an inhibitor that is rendered unstable by enzymic catalysis. SciSpace.
  • Protease Assay Services. Reaction Biology.
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Merck Millipore.
  • Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization. SciELO.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ACS Publications.
  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
  • SR101-Phe-CMK Serine Protease Assay Kit (NBP2-31125). Novus Biologicals.
  • Serine Protease Assay Kit (FAM-Phe-DAP) (ab270782). Abcam.
  • Sulfonyl fluoride serine protease inhibitors inactivate RNK-16 lymphocyte granule proteases and reduce lysis by granule extracts and perforin. PubMed.
  • Experimental conditions for serine protease inhibition assays. ResearchGate.
  • Crystallization and preliminary X-ray crystallographic analysis of the protease inhibitor ecotin in complex with chymotrypsin. Laboratory of Structural Biology.
  • X-ray crystal structure of the serine proteinase inhibitor eglin c at 1.95 A resolution. PubMed.
  • Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine.
  • Crystal Structure of Serine protease Hepsin in complex with Inhibitor. RCSB PDB.
  • Crystallization and preliminary X-ray crystallographic analysis of the protease inhibitor ecotin. PubMed.
  • X-ray crystallographic data collection and refinement statistics for trypsin/SFTI-TCTR complex (PDB ID 6BVH). ResearchGate.
  • Sulfonyl fluoride analogues as activity-based probes for serine proteases. Oxford Neuroscience.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. ScienceDirect.
  • Serine protease inhibitor AEBSF(4-(2-aminoethyl)-benzenesulfonyl fluoride) decreased ischemic brain injury through inhibiting endoplasmic reticulum stress, oxidative stress, and autophagy in rats. PubMed.
  • Protease inhibitors. Fisher Scientific.
  • Facile synthesis of sulfonyl fluorides from sulfonic acids. PMC - NIH.
  • Unconventional reactivity of sulfonyl fluorides. Spiral.
  • Technical Guide: Identification and Synthesis of 2-(4-fluorophenyl)-1-benzofuran-3-carboxamide Analogues. Benchchem.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. IJSDR.

Sources

Exploratory

Engineering Efficacy: The Therapeutic Potential and Pharmacological Application of Benzofuran Derivatives

Executive Summary As drug development professionals and application scientists, our primary objective is to translate raw chemical potential into highly specific, targeted therapeutics. The benzofuran scaffold has emerge...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development professionals and application scientists, our primary objective is to translate raw chemical potential into highly specific, targeted therapeutics. The benzofuran scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating profound efficacy against multidrug-resistant (MDR) pathogens and aggressive malignancies. This technical whitepaper explores the mechanistic rationale behind benzofuran derivatives, synthesizes their quantitative structure-activity relationship (SAR) data, and provides self-validating experimental workflows for evaluating their pharmacological potential.

The Chemical Scaffold: Mechanistic Rationale

Benzofuran is a bicyclic heterocyclic compound consisting of a benzene ring fused with a five-membered, oxygen-containing furan ring[1],[2]. This structural rigidity provides a highly planar architecture, allowing the molecule to intercalate into DNA or fit precisely into the hydrophobic binding pockets of various target enzymes[2].

From a drug design perspective, functionalizing the C-2 or C-5 positions drastically alters the pharmacological profile. For instance, the addition of halogens (fluorine, chlorine, bromine) at these sites enhances the molecule's electrophilicity[3]. This facilitates "halogen bonding"—a highly specific, attractive interaction between the electrophilic halogen and nucleophilic sites on biological targets, which substantially improves binding affinity and target residence time[3]. Furthermore, the inherent lipophilicity of the benzofuran core ensures excellent cellular permeability, a critical factor for intracellular targets.

Primary Therapeutic Applications

Targeted Anticancer Therapeutics

Benzofuran derivatives have emerged as formidable agents against multidrug-resistant malignancies. One of the primary mechanisms of pleiotropic drug resistance in tumor cells is the overexpression of P-glycoprotein, an ATP-dependent efflux pump[4]. Benzofuran scaffolds, particularly benzofuryl-ethanolamine analogs, have demonstrated the ability to bypass or inhibit this efflux mechanism, retaining high intracellular drug concentrations[4].

Mechanistically, these compounds induce G2/M cell cycle arrest and trigger intrinsic apoptosis[4]. Hybridizing benzofuran with other pharmacophores, such as oxadiazole or triazole rings, yields synergistic cytotoxic effects[3],[1]. For example, 3-oxadiazolylbenzofuran derivatives suppress basal NF-κB activity and decrease glycogen synthase kinase-3β (GSK3β), leading to targeted apoptosis in pancreatic and colon cancer cell lines[4].

Antimicrobial and Antifungal Efficacy

The rise of methicillin-resistant Staphylococcus aureus (MRSA) and other multidrug-resistant pathogens necessitates novel antibacterial scaffolds[5]. Benzofuran derivatives exert their antimicrobial effects by disrupting bacterial cell walls and directly interacting with the ligand-binding domain of DNA gyrase, a critical enzyme for bacterial DNA replication[6].

Compounds bearing bromo substituents on the C-5 position of the benzofuran ring and the C-4 position of an attached phenyl ring have exhibited excellent antibacterial activity against strains like S. typhi[7]. Furthermore, 1-(thiazol-2-yl)pyrazoline-substituted benzofurans show remarkable antifungal activity against Candida albicans, proving that the integration of thiazole and pyrazoline moieties is essential for broad-spectrum antimicrobial efficacy[7].

Neuroprotective and Antioxidant Modalities

Beyond oncology and infectious diseases, benzofurans possess potent antioxidant capabilities, making them viable candidates for neurodegenerative conditions like Alzheimer's and Parkinson's diseases[3],[5]. By scavenging reactive oxygen species (ROS), these derivatives reduce oxidative stress, thereby slowing down the progression of neuronal degradation[3].

Quantitative Structure-Activity Relationship (SAR) Data

To facilitate rapid comparison, the following table synthesizes the quantitative efficacy of various benzofuran modifications across different biological targets.

Compound Class / SubstitutionTarget Cell Line / PathogenObserved Activity (IC50 / MIC)Mechanistic Action
Benzofuran-oxadiazole (Bromo-derivative) HCT116 (Human Colon Cancer)IC50 = 3.27 μMSuppression of NF-κB; GSK3β decrease[4]
Benzofuran hybrids (Compound 13g) MCF-7 (Breast Adenocarcinoma)IC50 = 1.287 μMAntiproliferative; superior to cisplatin[4]
Amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan HeLa / L1210 (Cancer Cell Lines)IC50 = 16 - 24 nMTubulin inhibition; antiproliferative[6]
C-5 Bromo, C-4 Phenyl Benzofuran S. typhi (Bacterial Strain)MIC = 36.08 - 36.73 mmol/LDNA gyrase interaction / Cell wall disruption[7]

Experimental Methodologies & Self-Validating Protocols

As application scientists, ensuring reproducibility requires protocols that are self-validating—meaning the assay design inherently controls for false positives and false negatives through mechanistic checkpoints.

In Vitro Anticancer Evaluation (MTT Assay) & Apoptosis Analysis

Rationale: The MTT assay measures the reduction of yellow tetrazolium salt to purple formazan by mitochondrial succinate dehydrogenase. This serves as a direct proxy for cellular metabolic activity and viability[8].

  • Step 1: Cell Seeding & Synchronization. Seed cancer cells (e.g., MCF-7 or HCT116) in a 96-well plate at a density of 5x10³ cells/well.

    • Causality: Synchronizing cells via serum starvation for 12 hours ensures that the observed antiproliferative effects are strictly due to the drug's action rather than natural cell cycle variations.

  • Step 2: Compound Treatment. Treat cells with serial dilutions of the benzofuran derivative (e.g., 0.1 μM to 50 μM) and incubate for 24-72 hours[8].

  • Step 3: MTT Addition. Add MTT reagent to each well and incubate for exactly 4 hours[8].

    • Causality: This specific incubation window prevents the over-saturation of formazan crystals, which could skew the linear dynamic range of the spectrophotometric assay.

  • Step 4: Solubilization. Discard the media and dissolve the insoluble formazan crystals in DMSO[8].

    • Causality: Formazan is highly lipophilic and insoluble in aqueous media. DMSO thoroughly disrupts the cell membrane and solubilizes the crystals, ensuring a linear correlation between absorbance and viable cell count.

  • Step 5: IC50 Calculation. Measure absorbance at 570 nm using a microplate reader and calculate the IC50 (the concentration inhibiting 50% of cell growth) using non-linear regression analysis[8].

Apoptosis A Benzofuran Derivative B GSK3β Decrease & NF-κB Suppression A->B Target Binding C Mitochondrial Depolarization B->C Stress Induction D Cytochrome c Release C->D Permeabilization E Caspase Activation (G2/M Arrest) D->E Apoptosome F Targeted Apoptosis E->F Execution

Fig 1: Benzofuran-induced apoptotic signaling pathway via NF-κB suppression and mitochondrial stress.

Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: This method determines the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of the benzofuran agent that completely inhibits the visible growth of a microorganism[8].

  • Step 1: Inoculum Preparation. Prepare a standardized microbial suspension (e.g., S. typhi or MRSA) matching a 0.5 McFarland standard[8].

    • Causality: Standardizing the inoculum prevents artificially high MIC values caused by an overwhelming, non-physiological bacterial load.

  • Step 2: Serial Dilution. Perform two-fold serial dilutions of the benzofuran derivative in a liquid growth medium (e.g., Mueller-Hinton broth) within a 96-well plate[8].

  • Step 3: Inoculation & Incubation. Add the bacterial suspension to each well and incubate at 37°C for 18-24 hours[8].

  • Step 4: Viability Check (Self-Validation). Include a positive control (broth + bacteria, no drug) and a negative control (broth only).

    • Causality: The positive control validates baseline bacterial viability, while the negative control ensures the broth was not contaminated prior to the assay. This creates a closed, self-validating loop for the final MIC reading.

Workflow S1 Scaffold Synthesis (Benzofuran Core) S2 Functionalization (Halogenation/Hybrids) S1->S2 S3 In Vitro Screening (MTT / Microdilution) S2->S3 S4 SAR Analysis & Lead Optimization S3->S4 S5 Preclinical In Vivo Models S4->S5

Fig 2: High-throughput screening and optimization workflow for novel benzofuran derivatives.

References

  • Title: Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review Source: nih.gov (PMC) URL: 7

  • Title: The Pharmacological Promise of Novel Benzofuran Derivatives: A Technical Guide Source: benchchem.com URL: 8

  • Title: Mini Review on Important Biological Properties of Benzofuran Derivatives Source: medcraveonline.com URL: 9

  • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: nih.gov (PMC) URL: 3

  • Title: Anticancer therapeutic potential of benzofuran scaffolds Source: rsc.org URL: 4

  • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity Source: mdpi.com URL: 1

  • Title: (PDF) THERAPEUTIC POTENTIAL OF BENZOFURAN Source: researchgate.net URL: 2

  • Title: Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022 Source: mdpi.com URL: 6

  • Title: (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM Source: researchgate.net URL: 5

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-Benzofuran-3-sulfonyl Fluoride as a Chemical Probe

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed guide for the utilization of 1-benzofuran-3-sulfonyl fluoride as a chemical probe for covalent labeling of protei...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide for the utilization of 1-benzofuran-3-sulfonyl fluoride as a chemical probe for covalent labeling of proteins. Sulfonyl fluorides have emerged as a privileged class of electrophilic warheads in chemical biology and drug discovery, capable of forming stable covalent bonds with a range of nucleophilic amino acid residues.[1][2][3] The unique benzofuran scaffold of this particular probe offers potential for specific interactions within protein binding sites, making it a valuable tool for target identification, validation, and the development of novel covalent inhibitors.[4][5][6][7] This guide will cover the underlying mechanism of action, provide detailed experimental protocols for its application in cell lysates, and discuss crucial considerations for data analysis and interpretation.

Introduction: The Power of Sulfonyl Fluoride Probes

Covalent chemical probes are indispensable tools in chemical biology and drug discovery, enabling the identification and characterization of protein function directly in complex biological systems.[8][9] While traditional covalent probes often target the highly nucleophilic cysteine residue, sulfonyl fluorides (SFs) offer a distinct advantage by reacting with a broader range of amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[1][10][11][12] This expanded targeting scope significantly broadens the portion of the proteome that can be investigated.[8][13]

The reactivity of the sulfonyl fluoride warhead is exquisitely context-dependent, a phenomenon known as "proximity-enhanced reactivity".[1] In bulk solvent, sulfonyl fluorides are relatively stable, but their reaction with a nucleophilic amino acid residue is dramatically accelerated when the probe is bound within a protein's binding pocket. This "click-like" reactivity ensures that labeling is not promiscuous but is instead directed to specific binding sites.[1]

The 1-benzofuran-3-sulfonyl fluoride probe combines this powerful covalent warhead with a benzofuran scaffold. Benzofuran derivatives are prevalent in natural products and have demonstrated a wide range of biological activities, suggesting that this scaffold can participate in specific, non-covalent interactions that guide the probe to particular protein targets.[4][5][6][7][14]

Mechanism of Covalent Modification

The fundamental mechanism of action involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable sulfonyl-enzyme or sulfonyl-protein adduct.[15][16]

Diagram: Mechanism of Protein Covalent Modification

Caption: Proximity-enhanced covalent modification of a protein by 1-benzofuran-3-sulfonyl fluoride.

Materials and Reagents

  • Probe: 1-Benzofuran-3-sulfonyl fluoride (ensure purity and proper storage, typically at -20°C or -80°C, protected from moisture).

  • Biological Sample: Cell lysate (e.g., from cultured cells or tissue).

  • Lysis Buffer: Phosphate-buffered saline (PBS) or Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4-8.0) containing a mild non-ionic detergent (e.g., 0.1-1% Triton X-100 or NP-40) and a protease inhibitor cocktail (ensure it does not contain serine protease inhibitors like PMSF or AEBSF, which also contain a sulfonyl fluoride).

  • Solvent for Probe: Anhydrous dimethyl sulfoxide (DMSO).

  • Protein Quantification Assay: BCA or Bradford assay kit.

  • For Downstream Analysis (Chemoproteomics):

    • Click Chemistry Reagents (if using an alkyne- or azide-tagged version of the probe):

      • Biotin-azide or azide-fluorophore.

      • Copper(II) sulfate (CuSO₄).

      • A reducing agent (e.g., sodium ascorbate or THPTA).

      • A copper chelator (e.g., TBTA).

    • Enrichment: Streptavidin-agarose beads.

    • Mass Spectrometry Sample Preparation:

      • Urea.

      • Dithiothreitol (DTT).

      • Iodoacetamide (IAA).

      • Sequencing-grade trypsin.

      • Formic acid.

      • C18 desalting tips.

Experimental Protocols

Protocol 1: Protein Labeling in Cell Lysate

This protocol outlines the general procedure for labeling proteins in a complex mixture with 1-benzofuran-3-sulfonyl fluoride.

1. Lysate Preparation: a. Harvest cells and wash twice with ice-cold PBS. b. Resuspend the cell pellet in lysis buffer. c. Lyse the cells by sonication on ice or by repeated freeze-thaw cycles. d. Clarify the lysate by centrifugation at high speed (e.g., 14,000 x g) for 20 minutes at 4°C. e. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay. f. Normalize the protein concentration of all samples to a consistent value (e.g., 1-5 mg/mL) with lysis buffer.

2. Probe Incubation: a. Prepare a stock solution of 1-benzofuran-3-sulfonyl fluoride in anhydrous DMSO (e.g., 10-100 mM). b. In a microcentrifuge tube, add the probe stock solution to the normalized cell lysate to achieve the desired final concentration. Note: The optimal concentration should be determined empirically, but a starting range of 10-100 µM is recommended. c. For a negative control, add an equivalent volume of DMSO to a separate aliquot of lysate. d. Incubate the reaction mixture for 1-4 hours at 37°C with gentle agitation. The optimal incubation time may need to be determined empirically.

3. Sample Preparation for Downstream Analysis: a. After incubation, the labeled lysate can be processed for various downstream analyses, such as SDS-PAGE with fluorescent visualization (if a tagged probe is used) or mass spectrometry-based proteomics for target identification.

Diagram: General Experimental Workflow for Target Identification

Workflow Lysate Prepare Cell Lysate Incubation Incubate with 1-Benzofuran-3-sulfonyl Fluoride Probe Lysate->Incubation Click_Chemistry Click Chemistry (for tagged probes) Incubation->Click_Chemistry Enrichment Enrich Labeled Proteins (e.g., Streptavidin Pulldown) Click_Chemistry->Enrichment Digestion On-Bead or In-Solution Proteolytic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Bioinformatic Analysis (Peptide/Protein Identification) LC_MS->Data_Analysis

Caption: A typical chemoproteomic workflow for identifying protein targets of 1-benzofuran-3-sulfonyl fluoride.

Protocol 2: Competitive Profiling for Target Validation

To confirm that the probe labels a specific binding site, a competition experiment can be performed.

  • Pre-incubate the cell lysate with a known inhibitor or a non-reactive analog of the probe (if available) for 30-60 minutes at 37°C.

  • Add the 1-benzofuran-3-sulfonyl fluoride probe and incubate as described in Protocol 1.

  • Process the samples for analysis. A reduction in the labeling of a specific protein in the presence of the competitor suggests that the probe binds to the same site.

Data Analysis and Interpretation

For chemoproteomic experiments, mass spectrometry data should be analyzed using a database search algorithm (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins. A key aspect of the analysis is to identify the specific peptides that have been modified by the probe. This is achieved by searching for the mass shift corresponding to the addition of the 1-benzofuran-3-sulfonyl moiety to the side chains of potential target amino acids.

ParameterValue
Molecular Formula of 1-Benzofuran-3-sulfonyl fluoride C₈H₅FO₃S
Monoisotopic Mass of 1-Benzofuran-3-sulfonyl moiety (after loss of F) 181.0014 Da
Commonly Targeted Residues Serine (S), Threonine (T), Tyrosine (Y), Lysine (K), Histidine (H)

Safety and Handling

Sulfonyl fluorides are reactive electrophiles and should be handled with care.[17][18][19][20]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

  • Handling: Handle the solid and stock solutions in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.[17][19][20]

  • Storage: Store the solid compound and DMSO stock solutions at -20°C or -80°C, protected from moisture to prevent hydrolysis.

  • Disposal: Dispose of waste according to institutional and local regulations for chemical waste.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low labeling Probe concentration is too low.Increase the probe concentration (e.g., up to 200 µM).
Incubation time is too short.Increase the incubation time (e.g., up to 6 hours).
Probe has hydrolyzed.Use fresh, anhydrous DMSO to prepare the stock solution. Store the probe properly.
High background labeling Probe concentration is too high.Decrease the probe concentration and/or incubation time.
Non-specific binding to abundant proteins.Perform competition experiments to identify specific binders.

Conclusion

1-Benzofuran-3-sulfonyl fluoride is a promising chemical probe for exploring the proteome and identifying novel protein targets. Its unique combination of a context-dependent reactive sulfonyl fluoride warhead and a biologically relevant benzofuran scaffold provides opportunities for specific covalent labeling. The protocols and considerations outlined in this guide provide a framework for the successful application of this probe in chemical biology and drug discovery research. As with any novel probe, empirical optimization of experimental conditions is crucial for achieving robust and meaningful results.

References

  • BenchChem. (2025). Application Notes & Protocols: Sulfamoyl Fluoride Probes for Identifying Protein Binding Sites.
  • Benchchem. (2025). An In-Depth Technical Guide to the Irreversible Inhibition of Serine Proteases by Phenylmethylsulfonyl Fluoride (PMSF).
  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. (n.d.).
  • Jones, L. H. (2025, May 6). Advances in sulfonyl exchange chemical biology: expanding druggable target space.
  • Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal - PMC. (n.d.). NIH.
  • Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineraliz
  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modul
  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. (2013, April 18). CORE.
  • Sulfonyl fluorides as privileged warheads in chemical biology. (2015, March 16). RSC Publishing.
  • Sulfonyl fluoride analogues as activity-based probes for serine proteases. (2012, November 5). PubMed.
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC. (2023, January 17).
  • Chemical Proteomics With Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. (2013, April 18). PubMed.
  • A Chemical Proteomic Approach to Reveal the Cellular Targets of Anti-Protozoan Unnatural Products. (n.d.). White Rose eTheses Online.
  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - PMC. (2017, January 4).
  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • PMSF - Wikipedia. (n.d.).
  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. (n.d.). Stanford Medicine.
  • Chemoproteomics with two common SuFEx electrophiles. (A) Structure of... (n.d.).
  • Analysis of fatty acyl sulfonyl fluoride probes for protein labelling... (n.d.).
  • Synthesis of Benzofurans from Sulfur Ylides and ortho-Hydroxy-Functionalized Alkynes. (n.d.).
  • Structure-based design and analysis of SuFEx chemical probes - PMC. (2020, January 6). NIH.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023, March 29). MDPI.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.).
  • SAFETY D
  • Sulfonyl fluorides as privileged warheads in chemical biology - PMC. (2015, March 16). NIH.
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN. (n.d.).
  • Safety Data Sheet. (2025, December 12). Cayman Chemical.
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2025, October 14).
  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations | CCS Chemistry. (2023, January 4). Chinese Chemical Society.
  • Benzofuran: an emerging scaffold for antimicrobial agents. (n.d.). RSC Publishing.
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28).
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (n.d.).
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2025, October 13).
  • 1-Benzofuran-3-sulfonyl chloride | C8H5ClO3S. (n.d.). PubChem.
  • SAFETY DATA SHEET. (2025, September 28). MilliporeSigma.
  • SAFETY DATA SHEET. (2015, May 8). Thermo Fisher Scientific.
  • SAFETY D
  • Natural source, bioactivity and synthesis of benzofuran deriv
  • Synthesis and 18F Labeling of Alkenyl Sulfonyl Fluorides via an Unconventional Elimination P

Sources

Application

Application Notes & Protocols: 1-Benzofuran-3-sulfonyl Fluoride for Activity-Based Protein Profiling

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unveiling Enzyme Activity with a Privileged Scaffold Activity-based protein profiling (ABPP)...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unveiling Enzyme Activity with a Privileged Scaffold

Activity-based protein profiling (ABPP) has emerged as a powerful chemoproteomic technology to study the functional state of enzymes within their native biological context.[1][2][3] Unlike traditional proteomic approaches that measure protein abundance, ABPP utilizes active site-directed covalent probes to selectively label and quantify active enzymes.[2][3][4] This distinction is critical, as enzymatic activity is often regulated by post-translational modifications or endogenous inhibitors, changes not reflected at the protein expression level.[5]

This guide focuses on the application of 1-benzofuran-3-sulfonyl fluoride , a novel probe combining the well-established reactivity of the sulfonyl fluoride (SF) electrophile with the biologically significant benzofuran scaffold. The SF moiety is a privileged "warhead" known to covalently modify nucleophilic residues in enzyme active sites, including serine, threonine, tyrosine, and lysine.[6][7] Historically, sulfonyl fluorides were among the first covalent inhibitors identified for serine hydrolases.[8] The benzofuran core is a versatile structure found in numerous bioactive natural products and synthetic drugs, exhibiting a wide range of pharmacological activities.[9][10][11] The strategic fusion of these two components in 1-benzofuran-3-sulfonyl fluoride offers a unique tool to explore enzyme families that recognize benzofuran-like structures, paving the way for novel target discovery and inhibitor development.

Principle of Action: Covalent Targeting of Active Enzymes

The utility of 1-benzofuran-3-sulfonyl fluoride as an ABPP probe is rooted in its mechanism of covalent modification. The sulfonyl fluoride group acts as an electrophilic trap for nucleophilic amino acid residues within the active site of an enzyme.[6] For serine hydrolases, the catalytic serine, activated by the characteristic catalytic triad, performs a nucleophilic attack on the sulfur atom of the sulfonyl fluoride. This results in the displacement of the fluoride ion and the formation of a stable, covalent sulfonyl-enzyme adduct, effectively and irreversibly inhibiting the enzyme.[12]

This covalent labeling event is activity-dependent; the probe will not react with inactive or denatured enzymes, ensuring that only functionally competent proteins are profiled.[5] By incorporating a reporter tag, either directly on the probe or via bioorthogonal chemistry, these labeled enzymes can be visualized, enriched, and identified.[12][13]

Diagram: Mechanism of Serine Hydrolase Labeling

G cluster_0 Enzyme Active Site Ser-OH Catalytic Serine (Nucleophilic) Probe Benzofuran-SO2F Ser-OH->Probe His Histidine Asp Aspartate Labeled_Enzyme Inactive Covalently Labeled Enzyme Probe->Labeled_Enzyme Covalent Bond Formation (Fluoride leaving group)

Caption: Covalent modification of a serine hydrolase active site by 1-benzofuran-3-sulfonyl fluoride.

Experimental Workflows: From Labeling to Identification

The versatility of ABPP allows for several experimental designs, broadly categorized into gel-based and mass spectrometry-based workflows. The choice of workflow depends on the experimental goals, such as rapid screening of inhibitor efficacy or comprehensive, proteome-wide target identification.

Core Probe Structure & Variants

For maximum experimental flexibility, 1-benzofuran-3-sulfonyl fluoride probes should be synthesized with a bioorthogonal handle, such as an alkyne or azide group. This "two-step" approach allows for the initial labeling in a complex biological system, followed by the attachment of a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) via click chemistry.[12][13]

Probe Variant Structure Primary Application
Alkyne-tagged Probe 1-Benzofuran-3-SO2F with terminal alkyneMass spectrometry-based proteomics (enrichment via biotin-azide)
Fluorophore-tagged Probe 1-Benzofuran-3-SO2F with fluorescent dyeGel-based analysis, fluorescence microscopy

Protocol 1: Gel-Based ABPP for Inhibitor Specificity Profiling

This protocol is designed for rapid assessment of enzyme labeling and for competitive profiling to determine the potency and selectivity of a potential inhibitor.

A. Materials

  • Proteome Source: Cell lysates, tissue homogenates (1-2 mg/mL protein concentration).

  • Probe: Alkyne-tagged 1-benzofuran-3-sulfonyl fluoride (stock in DMSO).

  • Inhibitor: Compound of interest (stock in DMSO).

  • Click Chemistry Reagents: Rhodamine-azide, Tris(2-carboxyethyl)phosphine (TCEP), Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), Copper(II) sulfate (CuSO₄).

  • Buffers: PBS or Tris buffer.

  • SDS-PAGE reagents: Loading buffer, precast gels, running buffer.

B. Procedure

  • Proteome Preparation: Prepare cell or tissue lysates in a suitable buffer (e.g., PBS) and determine the protein concentration. Normalize all samples to 1-2 mg/mL.

  • Competitive Inhibition (Optional): To test an inhibitor, pre-incubate 50 µL of the proteome with the inhibitor at various concentrations (or vehicle control) for 30 minutes at 37°C.

  • Probe Labeling: Add the alkyne-tagged 1-benzofuran-3-sulfonyl fluoride probe to a final concentration of 1 µM. Incubate for 30-60 minutes at 37°C. The optimal concentration and time should be determined empirically.

  • Click Chemistry:

    • Add Rhodamine-azide (final concentration 100 µM).

    • Add TCEP (final concentration 1 mM).

    • Add TBTA (final concentration 100 µM).

    • Add CuSO₄ (final concentration 1 mM) to initiate the reaction.

    • Incubate for 1 hour at room temperature, protected from light.

  • Sample Preparation for Gel: Quench the reaction by adding 4x SDS-PAGE loading buffer. Boil samples for 5 minutes at 95°C.

  • Gel Electrophoresis: Separate the proteins on an SDS-PAGE gel.

  • Visualization: Scan the gel using a fluorescence scanner at the appropriate excitation/emission wavelengths for rhodamine.

C. Expected Outcome & Interpretation Fluorescent bands on the gel represent active enzymes labeled by the probe.[14] In a competitive profiling experiment, a decrease in the fluorescence intensity of a specific band in the presence of an inhibitor indicates that the inhibitor is binding to that enzyme and preventing probe labeling. This allows for the assessment of inhibitor potency and selectivity against a panel of active enzymes.[13]

Protocol 2: Mass Spectrometry-Based ABPP for Target Identification

This protocol enables the identification of specific protein targets of the 1-benzofuran-3-sulfonyl fluoride probe on a proteome-wide scale.

A. Materials

  • Probe: Alkyne-tagged 1-benzofuran-3-sulfonyl fluoride.

  • Proteome Source: As in Protocol 1.

  • Click Chemistry Reagents: Biotin-azide, TCEP, TBTA, CuSO₄.

  • Enrichment: Streptavidin-agarose beads.

  • Proteomics Reagents: DTT, iodoacetamide, sequencing-grade trypsin, buffers for digestion and washing.

  • Instrumentation: LC-MS/MS system.[15]

B. Procedure

  • Proteome Labeling: Follow steps 1 and 3 from Protocol 1, scaling up the volume as needed (e.g., 1 mL of lysate).

  • Biotin Tagging (Click Chemistry):

    • Add Biotin-azide (final concentration 100 µM).

    • Add TCEP (final concentration 1 mM).

    • Add TBTA (final concentration 100 µM).

    • Add CuSO₄ (final concentration 1 mM).

    • Incubate for 1 hour at room temperature.

  • Protein Precipitation: Precipitate proteins (e.g., with methanol/chloroform) to remove excess reagents. Resuspend the pellet in a buffer containing SDS.

  • Enrichment of Labeled Proteins:

    • Incubate the protein sample with streptavidin-agarose beads for 1-2 hours at room temperature to capture biotinylated proteins.

    • Wash the beads extensively with buffers of increasing stringency (e.g., PBS with 1% SDS, followed by PBS with 0.1% SDS, then PBS alone) to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in a digestion buffer.

    • Reduce disulfide bonds with DTT and alkylate cysteine residues with iodoacetamide.

    • Add trypsin and incubate overnight at 37°C to digest the proteins into peptides.

  • Peptide Elution and Analysis:

    • Collect the supernatant containing the peptides.

    • Analyze the peptides by LC-MS/MS.[15]

  • Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the proteins that were labeled by the probe.[16] Quantitative proteomics approaches like label-free quantification or SILAC can be used for comparative analyses.[1][3]

Diagram: Mass Spectrometry ABPP Workflow

G A 1. Proteome Incubation with Alkyne-Probe B 2. Click Chemistry with Biotin-Azide A->B C 3. Streptavidin Enrichment B->C D 4. On-Bead Trypsin Digestion C->D E 5. Peptide Elution D->E F 6. LC-MS/MS Analysis E->F G 7. Target Protein Identification F->G

Sources

Method

Application Note: Synthesis of 1-Benzofuran-3-Sulfonyl Fluoride Derivatives for Structure-Activity Relationship (SAR) Studies

Executive Summary This application note provides a comprehensive, field-validated guide for the synthesis of 1-benzofuran-3-sulfonyl fluoride derivatives. Designed for researchers and drug development professionals, this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note provides a comprehensive, field-validated guide for the synthesis of 1-benzofuran-3-sulfonyl fluoride derivatives. Designed for researchers and drug development professionals, this document details two orthogonal synthetic methodologies: a state-of-the-art redox-neutral bismuth-catalyzed insertion and a highly scalable biphasic chloride/fluoride exchange. By mastering these protocols, scientists can efficiently generate diverse libraries of 1-benzofuran-3-sulfonyl fluorides to serve as robust "SuFEx hubs" in targeted covalent inhibitor (TCI) design and Structure-Activity Relationship (SAR) campaigns.

Introduction: The SuFEx Paradigm & 1-Benzofuran-3-Sulfonyl Fluorides

Sulfonyl fluorides ( R−SO2​F ) have revolutionized chemical biology and covalent drug discovery, primarily driven by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry. Unlike their highly reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable thermodynamic stability and resistance to reduction. They remain virtually inert under aqueous physiological conditions until activated by a specific protein nucleophile (e.g., serine, tyrosine, or lysine residues) driven by binding-pocket proximity.

The 1-benzofuran core is a privileged pharmacophore in medicinal chemistry. Incorporating a sulfonyl fluoride at the C3 position generates a versatile electrophilic probe. For SAR studies, the benzofuran scaffold provides the necessary non-covalent binding affinity (the "address"), while the sulfonyl fluoride acts as the covalent modifier (the "warhead").

Mechanistic Rationale & Pathway Visualization

To accommodate different starting materials and laboratory capabilities, we detail two distinct mechanistic pathways for synthesizing 1-benzofuran-3-sulfonyl fluorides.

  • Method A: Redox-Neutral Bismuth Catalysis from Boronic Acids. Developed by Magre and Cornella [1], this method utilizes a well-defined Bi(III) catalyst. Causality of experimental choice: Bismuth, a main-group element, mimics transition metal elementary steps (transmetalation, SO2​ insertion) without altering its +3 oxidation state. This avoids heavy-metal toxicity carryover in downstream biological assays. Selectfluor is deliberately chosen as it acts dually as the oxidant for the S(IV) to S(VI) transition and as the fluoride source.

  • Method B: Biphasic Chloride/Fluoride Exchange. Developed by Bare [2], this method converts readily available 1-benzofuran-3-sulfonyl chlorides to fluorides using Potassium Fluoride (KF) in an acetone/water mixture. Causality of experimental choice: Acetone solubilizes the organic sulfonyl chloride, while a stoichiometric amount of water solubilizes KF, creating a highly reactive interfacial zone. The extreme thermodynamic stability of the newly formed S-F bond prevents product hydrolysis, making this a mild, self-protecting alternative to harsh fluorinating agents like DAST or HF.

G A 1-Benzofuran-3-boronic acid B Bi(III) Catalyst + SO2 (Transmetalation & Insertion) A->B Method A C Bismuth Sulfinate Intermediate B->C D Selectfluor (Oxidative Fluorination) C->D G 1-Benzofuran-3-sulfonyl fluoride (SuFEx Hub) D->G E 1-Benzofuran-3-sulfonyl chloride F KF, Acetone/H2O (Cl/F Exchange) E->F Method B F->G

Fig 1: Dual synthetic pathways to 1-benzofuran-3-sulfonyl fluoride.

Self-Validating Experimental Protocols

Protocol A: Bi(III)-Catalyzed Synthesis from Boronic Acids

This protocol is ideal for late-stage functionalization where the boronic acid is available, but the sulfonyl chloride is unstable or difficult to synthesize.

Materials:

  • 1-Benzofuran-3-boronic acid derivative (0.2 mmol)

  • Diarylbismuth tetrafluoroborate catalyst (5 mol%)

  • K3​PO4​ (0.6 mmol, 3.0 equiv.)

  • Selectfluor (0.3 mmol, 1.5 equiv.)

  • 4Å Molecular Sieves (50 mg)

  • SO2​ gas (1.5 bar)

  • Anhydrous CHCl3​/CH3​CN (5:1 v/v, 3 mL)

Step-by-Step Procedure:

  • Preparation: In a glovebox or under strict inert atmosphere, charge a pressure Schlenk tube equipped with a magnetic stir bar with the 1-benzofuran-3-boronic acid, Bi(III) catalyst, K3​PO4​ , Selectfluor, and 4Å molecular sieves.

  • Solvation: Add the anhydrous CHCl3​/CH3​CN solvent mixture. Crucial Step: The 4Å molecular sieves act as a self-validating safeguard to scavenge trace moisture that would otherwise prematurely hydrolyze the active Bi-catalyst.

  • Insertion: Pressurize the Schlenk tube with SO2​ gas to 1.5 bar. Seal and stir the reaction mixture at 70 °C for 16 hours.

  • Workup: Cool the vessel to 25 °C, carefully vent residual SO2​ , and filter the suspension. Wash the solid filter cake with CH2​Cl2​ (2 × 3 mL).

  • Purification: Evaporate the volatiles under reduced pressure and purify the crude material via flash column chromatography (Silica gel, pentane/ CH2​Cl2​ gradient).

Self-Validation Check: Analyze the purified product via 19F NMR. The appearance of a sharp, diagnostic singlet between +50 to +65 ppm unambiguously confirms the formation of the S(VI)-F bond.

Protocol B: Biphasic Chloride/Fluoride Exchange

This protocol is the method of choice for rapid library generation when 1-benzofuran-3-sulfonyl chlorides are commercially available or easily synthesized.

Materials:

  • 1-Benzofuran-3-sulfonyl chloride derivative (1.0 mmol)

  • Potassium Fluoride (KF) (2.0 mmol, 2.0 equiv.)

  • Deionized Water (2.0 mmol, 2.0 equiv. - exactly 36 μL)

  • Acetone (2 mL)

Step-by-Step Procedure:

  • Suspension: To a magnetically stirred suspension of KF in acetone (2 mL) within a standard polypropylene or glass vial, add the 1-benzofuran-3-sulfonyl chloride.

  • Activation: Add exactly 36 μL of water. Crucial Step: The precise stoichiometry of water is required to partially dissolve the KF at the solvent interface without causing bulk hydrolysis of the starting material.

  • Reaction: Cap the vial and stir at room temperature for 2–4 hours.

  • Extraction: Partition the reaction mixture between ethyl acetate (30 mL) and 10% aqueous NaCl (30 mL). Separate the organic layer, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. The product typically precipitates as a highly pure crystalline solid, requiring no further chromatography.

Self-Validation Check: The biphasic nature of the reaction inherently prevents over-reaction. Completion is validated by TLC (disappearance of the less polar sulfonyl chloride spot) and confirmed by 1H NMR (shifts in the benzofuran aromatic protons) alongside the characteristic 19F NMR signal.

Quantitative Data & Method Comparison

To assist in selecting the optimal synthetic route for your SAR campaign, the quantitative and qualitative parameters of both methods are summarized below:

ParameterMethod A: Bi(III)-CatalyzedMethod B: Biphasic Cl/F Exchange
Starting Material 1-Benzofuran-3-boronic acids1-Benzofuran-3-sulfonyl chlorides
Key Reagents Bi(III) catalyst, Selectfluor, SO2​ KF, Acetone, H2​O
Reaction Time 16 hours2 – 4 hours
Temperature 70 °CRoom Temperature (25 °C)
Typical Yields 65% – 85%84% – 100%
Scalability Moderate (0.2 - 1.0 mmol scale)Excellent (Up to 100 mmol / multigram)
Functional Group Tolerance Very High (Tolerates sensitive amines/alcohols)High (May hydrolyze highly sensitive esters)
Purification Required Flash Column ChromatographySimple Liquid-Liquid Extraction

SAR Application Insights

In Structure-Activity Relationship (SAR) campaigns, the 1-benzofuran-3-sulfonyl fluoride core acts as an intelligent "warhead". By systematically varying the substituents on the phenyl ring of the benzofuran (e.g., 5-methoxy, 7-chloro, 5-trifluoromethyl), researchers can precisely modulate the non-covalent recognition by the target protein's active site.

Once the derivative binds to the target, the proximity-driven SuFEx reaction covalently modifies a specific nucleophilic residue (e.g., Ser, Tyr, Lys). This provides a self-validating experimental readout: target engagement and covalent modification can be directly quantified using intact protein mass spectrometry, where a mass shift corresponding to the 1-benzofuran-3-sulfonyl adduct confirms successful inhibition.

References

  • Magre, M.; Cornella, J. "Redox-Neutral Organometallic Elementary Steps at Bismuth: Catalytic Synthesis of Aryl Sulfonyl Fluorides." Journal of the American Chemical Society 2021, 143, 21497–21502. URL:[Link]

  • Bare, G. A. L. "Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone." The Journal of Organic Chemistry 2023, 88, 7, 4761-4764. URL:[Link]

Application

Application Note: Advanced Experimental Setups for Sulfonyl Fluoride Synthesis and SuFEx Ligation

Introduction: The Paradigm of Sulfur(VI) Fluoride Exchange (SuFEx) The introduction of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the landscape of chemical biology, materials science,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Paradigm of Sulfur(VI) Fluoride Exchange (SuFEx)

The introduction of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped the landscape of chemical biology, materials science, and drug discovery[1]. At the core of this methodology is the unique reactivity profile of the sulfonyl fluoride functional group. Unlike sulfonyl chlorides, which possess a relatively weak and moisture-sensitive S(VI)–Cl bond (~46 kcal/mol), the S(VI)–F bond is thermodynamically robust (~90 kcal/mol)[2]. This imparts exceptional resistance to hydrolysis and reduction, allowing sulfonyl fluorides to remain inert under physiological conditions until selectively activated by specific catalysts or microenvironments[1].

This application note provides researchers with a comprehensive, self-validating guide to synthesizing sulfonyl fluorides and executing SuFEx ligations. By detailing the causality behind reagent selection and experimental conditions, this guide ensures high reproducibility and analytical confidence.

Mechanistic Insights & Causality in Experimental Design

The success of a SuFEx reaction hinges on the precise lowering of the activation barrier for the S(VI)–F bond cleavage. Because the fluoride ion is a "hard" leaving group, it requires specific catalytic activation to facilitate nucleophilic substitution:

  • Base-Promoted Activation (e.g., DBU, BTMG): For the ligation of unencumbered alcohols or phenols, strong amidine or guanidine bases are employed. These bases do not merely deprotonate the nucleophile; they form transient, highly reactive intermediates with the sulfonyl fluoride, facilitating the rapid elimination of fluoride[3].

  • Lewis Acid/Base Synergistic Activation (e.g., Ca(NTf₂)_2 / DABCO): Synthesizing sulfonamides from amines and sulfonyl fluorides was historically challenging due to sluggish kinetics. The modern solution utilizes Calcium triflimide combined with DABCO. The Ca2+ ion acts as a hard Lewis acid, coordinating with the hard fluoride leaving group, while DABCO acts as a nucleophilic relay. This synergistic push-pull mechanism allows the reaction to proceed at room temperature in under 30 minutes[4].

MechanisticPathway SF Sulfonyl Fluoride (Stable S-F Bond) Int Activated S(VI) Hub (Transition State) SF->Int Coordination Nuc Nucleophile (e.g., Amine/Phenol) Nuc->Int Nucleophilic Attack Cat Catalyst System (Ca(NTf2)2 / DABCO) Cat->Int Lowers Ea Prod SuFEx Product (Sulfonamide/Sulfonate) Int->Prod Fluoride Elimination

Mechanistic pathway of SuFEx activation and selective nucleophilic substitution.

Quantitative Comparison of Sulfonyl Fluoride Synthesis Methods

Selecting the correct synthetic route for your sulfonyl fluoride precursor is critical. The table below summarizes field-proven methodologies, balancing scalability, safety, and environmental impact.

Synthesis MethodPrecursorFluorine SourceReagents / ConditionsYield RangeCausality & Application Notes
Aqueous Biphasic Halogen Exchange Sulfonyl ChlorideKF or KHF₂Acetonitrile/Water, RT to 60°C78–95%Biphasic conditions prevent the hydrolysis of the newly formed sulfonyl fluoride product[5].
Green Oxidative Fluorination Thiols / DisulfidesKFNaOCl·5H₂O, CO₂, RT75–92%Uses stable precursors; NaOCl acts as a green oxidant, avoiding harsh chemical oxidants[5].
Mechanochemical Milling S(VI) ImidazolesKHF₂Acetic acid, Mixer Mill, Solvent-free66–93%Eliminates solvent waste; high local concentrations in the ball mill accelerate reaction times[6].
Modular Flow Chemistry Amines / PhenolsSO₂F₂ (in situ)SO₂Cl₂ + KF in Flow Reactor>90%Generates toxic SO₂F₂ gas on-demand in a closed system, ensuring high safety and rapid kinetics[2].

Self-Validating Experimental Protocols

Protocol A: Green Synthesis of Sulfonyl Fluorides from Sulfonyl Chlorides

This protocol utilizes a biphasic halogen exchange to convert readily available sulfonyl chlorides into stable sulfonyl fluorides without competitive hydrolysis[5].

Materials:

  • Sulfonyl chloride derivative (1.0 equiv)

  • Potassium fluoride (KF) or Potassium bifluoride (KHF₂) (3.0 equiv)

  • Solvent system: Acetonitrile / Water (1:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve the sulfonyl chloride (10 mmol) in 15 mL of high-performance liquid chromatography (HPLC) grade acetonitrile.

  • Fluoride Addition: In a separate beaker, dissolve KF (30 mmol) in 15 mL of deionized water. Causality: Dissolving the fluoride source in water creates a biphasic system when mixed with the organic layer, restricting the reaction to the interface and protecting the product from aqueous hydrolysis.

  • Reaction Execution: Add the aqueous KF solution dropwise to the stirring organic solution at room temperature. Stir vigorously for 2–6 hours.

  • Monitoring: Monitor the reaction via ¹⁹F NMR. The appearance of a sharp singlet between +50 ppm and +65 ppm confirms the formation of the S(VI)–F bond.

  • Quenching & Extraction: Dilute the mixture with ethyl acetate (30 mL) and separate the phases. Wash the organic layer with brine (2 × 20 mL) to remove residual fluoride salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Most sulfonyl fluorides obtained this way are >95% pure and require no column chromatography.

Protocol B: SuFEx Ligation for Sulfonamide Synthesis via Calcium Activation

This protocol details the room-temperature coupling of sulfonyl fluorides with amines, utilizing a synergistic Ca(NTf₂)₂ / DABCO catalytic system[4].

Materials:

  • Sulfonyl fluoride (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Ca(NTf₂)₂ (0.2 equiv)

  • DABCO (0.2 equiv)

  • Solvent: Acetonitrile (Anhydrous)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In an oven-dried vial under a nitrogen atmosphere, add Ca(NTf₂)₂ (0.2 mmol) and DABCO (0.2 mmol) to 2 mL of anhydrous acetonitrile. Stir for 5 minutes. Causality: Pre-mixing allows the formation of the active Lewis acid/base complex.

  • Substrate Addition: Add the sulfonyl fluoride (1.0 mmol) to the vial, followed immediately by the amine (1.2 mmol).

  • Reaction Execution: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes.

  • Validation: Take a 10 µL aliquot, dilute in CD₃CN, and perform a quick ¹⁹F NMR scan. The complete disappearance of the sulfonyl fluoride peak (~+50-65 ppm) indicates full conversion.

  • Isolation: Concentrate the mixture, redissolve in dichloromethane, and wash with 1M HCl to remove DABCO and unreacted amines. Dry and concentrate to yield the pure sulfonamide.

Experimental Workflow & Analytical Validation

To ensure rigorous quality control, the workflow below outlines the critical path from preparation to analytical validation.

ExperimentalWorkflow Step1 1. Substrate Preparation Weigh S(VI) precursor & Nucleophile Step2 2. Catalyst Addition Add Ca(NTf2)2 or DBU under N2 Step1->Step2 Step3 3. Reaction Monitoring 19F NMR tracking (Loss of +50-65 ppm peak) Step2->Step3 Step4 4. Quenching & Extraction Acidic/Aqueous wash to remove salts Step3->Step4 Step5 5. Product Isolation Silica plug, crystallization, or LCMS validation Step4->Step5

Step-by-step experimental workflow for SuFEx ligation and analytical validation.
Analytical Troubleshooting (19F NMR & LCMS)
  • 19F NMR Tracking: The most robust way to monitor SuFEx reactions is ¹⁹F NMR. Aryl sulfonyl fluorides typically resonate at +50 to +65 ppm (relative to CFCl₃). If the peak persists, the activation barrier has not been overcome; consider increasing the catalyst loading or switching to a stronger base (e.g., BTMG)[3].

  • Mass Spectrometry: Sulfonyl fluorides can be difficult to ionize in standard ESI-MS. If LCMS is required, derivatize a small aliquot with pyrrolidine to form the easily ionizable sulfonamide before injection.

References

  • Zhong, T., et al. "Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry." Chin. Chem. Lett., 2021. 7

  • "A modular flow platform for sulfur(VI) fluoride exchange ligation of small molecules, peptides and proteins." Research Explorer. 2

  • "SuFEx Activation with Ca(NTf2)2: A Unified Strategy to Access Sulfamides, Sulfamates, and Sulfonamides from S(VI) Fluorides." PMC. 4

  • "Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source." ACS Sustainable Chemistry & Engineering, 2024. 5

  • "Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill." Lirias. 6

  • "Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning." J. Am. Chem. Soc., 2018. 3

  • "Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media." PMC. 1

Sources

Method

Application Notes and Protocols for Functionalizing Benzofuran Scaffolds for Targeted Therapies

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry The benzofuran moiety, a heterocyclic compound composed of a fused benzene and furan ring, is a cornerstone in the field of medicinal...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Benzofuran Scaffold as a Privileged Structure in Medicinal Chemistry

The benzofuran moiety, a heterocyclic compound composed of a fused benzene and furan ring, is a cornerstone in the field of medicinal chemistry.[1] Found in a variety of natural products and synthetic compounds, this scaffold has demonstrated a remarkable breadth of biological activities.[2] Its structural rigidity, combined with the ease of functionalization at multiple positions, allows for the precise tuning of its physicochemical and pharmacological properties. This versatility has led to the development of benzofuran derivatives as potent agents in a range of therapeutic areas, most notably in oncology, neurodegenerative diseases, and infectious diseases.[3][4]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the strategies for functionalizing the benzofuran core, along with specific, field-proven protocols for synthesis and biological evaluation. The causality behind experimental choices is explained to provide a deeper understanding of the underlying principles.

I. Synthetic Strategies for the Functionalization of Benzofuran Scaffolds

The ability to strategically introduce various substituents onto the benzofuran ring is paramount for optimizing its therapeutic potential. The most common and effective methods for constructing and functionalizing the benzofuran core are detailed below.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki and Sonogashira Couplings

Palladium-catalyzed cross-coupling reactions are powerful tools for the synthesis of 2- and 3-arylbenzofurans. The Suzuki-Miyaura and Sonogashira reactions are particularly well-suited for this purpose.[5][6]

1.1.1 Suzuki-Miyaura Coupling for 2-Arylbenzofurans

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. For the synthesis of 2-arylbenzofurans, a 2-halobenzofuran is typically coupled with an arylboronic acid.[7][8]

Protocol 1: Synthesis of 2-Arylbenzofurans via Palladium-Catalyzed Suzuki-Miyaura Coupling [7]

Materials:

  • 2-Bromobenzofuran (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Solvent: Ethanol/Water (1:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To an oven-dried Schlenk flask, add 2-bromobenzofuran, the arylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed ethanol/water solvent mixture via syringe.

  • Heat the reaction mixture to 80 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature.

  • Add 20 mL of water and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired 2-arylbenzofuran.

1.1.2 Sonogashira Coupling followed by Intramolecular Cyclization

The Sonogashira coupling reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, is a key step in a common route to 2-substituted benzofurans. This is typically followed by an intramolecular cyclization of the resulting 2-alkynylphenol.[9]

Protocol 2: One-Pot Synthesis of 2-Substituted Benzofurans via Domino Sonogashira Coupling/Cyclization

Materials:

  • 2-Iodophenol (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium(II) chloride (PdCl₂) (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) as both base and solvent

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a Schlenk flask, add 2-iodophenol, PdCl₂, CuI, and PPh₃.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed triethylamine and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature for 30 minutes, then heat to 60-80 °C. Monitor the reaction by TLC. The reaction typically goes to completion within 2-6 hours.

  • Once the starting materials are consumed, cool the reaction to room temperature.

  • Remove the triethylamine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the 2-substituted benzofuran.

Intramolecular Cyclization of ortho-Alkynylphenols

A direct and atom-economical approach to the benzofuran core is the intramolecular cyclization of ortho-alkynylphenols. This can be catalyzed by various transition metals or even proceed under metal-free, base-catalyzed conditions.[10][11]

Protocol 3: Copper-Catalyzed Intramolecular Cyclization of 2-Alkynylphenols [10][12]

Materials:

  • 2-Alkynylphenol (1.0 equiv)

  • Copper(I) chloride (CuCl) (5 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.0 equiv)

  • Acetonitrile (CH₃CN) as solvent

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a round-bottom flask, add the 2-alkynylphenol, CuCl, and Cs₂CO₃.

  • Add acetonitrile and stir the mixture at room temperature under an inert atmosphere.

  • Monitor the reaction by TLC. The reaction is typically complete within 1-5 hours.

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to obtain the 2-substituted benzofuran.

II. Targeted Therapeutic Applications of Functionalized Benzofurans

The strategic functionalization of the benzofuran scaffold has led to the discovery of potent inhibitors of various biological targets, leading to their investigation in several disease areas.

Anticancer Therapies

Benzofuran derivatives have shown significant promise as anticancer agents, acting through multiple mechanisms, including the inhibition of protein kinases, disruption of microtubule polymerization, and induction of apoptosis.[4][13]

2.1.1 Benzofurans as Kinase Inhibitors

Many benzofuran derivatives have been identified as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as Cyclin-Dependent Kinase 2 (CDK2) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[14][15]

Protocol 4: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format) [16][17]

This protocol is designed to measure the in vitro kinase activity of CDK2 and the inhibitory potential of a test compound.

Materials:

  • Recombinant human CDK2/Cyclin E1

  • Substrate (e.g., Histone H1)

  • Test benzofuran derivative

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl₂, 0.1 mg/mL BSA

  • White, opaque 384-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test benzofuran derivative in DMSO. Then, dilute these solutions into the kinase buffer.

  • Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or vehicle (for control). Add 5 µL of the CDK2/Cyclin E1 and substrate mixture. Incubate for 15 minutes at room temperature.

  • Initiate Kinase Reaction: Add 2.5 µL of ATP solution to each well to start the reaction. Incubate for 60 minutes at room temperature.

  • Signal Generation: Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature. Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

CDK2_Inhibition cluster_kinase_reaction Kinase Reaction CDK2 CDK2/Cyclin E1 Substrate Substrate (e.g., Histone H1) ATP ATP Phospho_Substrate Phosphorylated Substrate ADP ADP Benzofuran Benzofuran Inhibitor Benzofuran->CDK2 Inhibits

2.1.2 Cytotoxicity Evaluation using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability. It is widely used to screen for the cytotoxic effects of potential anticancer compounds.

Protocol 5: MTT Assay for Cytotoxicity

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)[18][19]

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Test benzofuran derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the benzofuran derivatives for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Table 1: Cytotoxic Activity of Selected Benzofuran Derivatives against Various Cancer Cell Lines

Compound IDCancer Cell LineIC₅₀ (µM)Reference
1 K562 (Leukemia)5[4]
1 HL60 (Leukemia)0.1[4]
28g MDA-MB-231 (Breast)3.01[13]
28g HCT-116 (Colon)5.20[13]
50g A549 (Lung)0.57[13]
8aa PC9 (Lung)0.32[20]
8aa A549 (Lung)0.89[20]
8 HepG2 (Liver)3.8[18]
8 A549 (Lung)3.5[18]
5d A549 (Lung)6.3[21]
Neurodegenerative Diseases: Targeting Alzheimer's Disease

Benzofuran derivatives have emerged as promising candidates for the treatment of Alzheimer's disease, primarily through the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[22]

Protocol 6: Acetylcholinesterase Inhibition Assay (Ellman's Method) [23][24]

Materials:

  • Acetylcholinesterase (AChE) from electric eel

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test benzofuran derivative

  • 96-well plate

  • Microplate reader

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (in buffer with a small amount of DMSO), and 10 µL of AChE solution.

  • Pre-incubation: Incubate the plate at 25 °C for 10 minutes.

  • Colorimetric Reaction: Add 10 µL of DTNB solution to the mixture.

  • Initiate Enzymatic Reaction: Start the reaction by adding 10 µL of ATCI solution.

  • Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals for 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition and the IC₅₀ value.

III. Conclusion and Future Perspectives

The benzofuran scaffold is a highly privileged structure in medicinal chemistry, offering a versatile platform for the development of targeted therapies. The synthetic methodologies outlined in this guide provide a robust framework for the generation of diverse benzofuran libraries. The detailed protocols for biological evaluation will enable researchers to effectively screen and characterize the therapeutic potential of these compounds. As our understanding of the molecular basis of diseases continues to grow, the rational design and functionalization of benzofuran scaffolds will undoubtedly lead to the discovery of novel and more effective medicines.

IV. References

  • Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Farhat, J., Alzyoud, L., Alwahsh, M., & Al-Omari, B. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Khouly, A. E. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(17), 11495-11516. [Link]

  • Sarsam, S. B., & Wankhede, S. S. (2023). Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. International Journal of Scientific Development and Research, 8(5), 1255-1264. [Link]

  • Gao, Y., Wu, M., Liu, Y., Li, Y., & Guo, M. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2480. [Link]

  • Kawai, Y., et al. (2021). Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Biological and Pharmaceutical Bulletin, 44(10), 1475-1485. [Link]

  • Rao, M. L. N., Kumar, D. K., & Awasthi, J. B. T. (2012). Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances, 2(21), 8049-8052. [Link]

  • Ruan, L., Shi, M., Mao, S., Yu, L., Yang, F., & Tang, J. (2015). One-Pot Synthesis of 2,3-Diarylbenzofurans via Sequential Iodocyclization and Pd-Catalyzed Suzuki Coupling Reactions of 2-Alkynylanisoles with Boronic Acids in Water. Synthetic Communications, 45(2), 211-222. [Link]

  • Gao, Y., et al. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2480. [Link]

  • Iqbal, A., et al. (2022). Exploring the Synergistic Anticancer Potential of Benzofuran–Oxadiazoles and Triazoles: Improved Ultrasound- and Microwave-Assisted Synthesis, Molecular Docking, Hemolytic, Thrombolytic and Anticancer Evaluation of Furan-Based Molecules. Molecules, 27(23), 8203. [Link]

  • BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. [Link]

  • Napiórkowska, M., et al. (2021). Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. Molecules, 26(15), 4443. [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. [Link]

  • Bio-protocol. (2022). 3.10. Acetylcholinesterase Inhibition Assay. [Link]

  • Rao, M. L. N., Kumar, D. K., & Awasthi, J. B. T. (2012). Facile synthesis of 2-substituted benzo[b]furans and indoles by copper-catalyzed intramolecular cyclization of 2-alkynyl phenols and tosylanilines. RSC Advances, 2(21), 8049-8052. [Link]

  • Lee, J. H., et al. (2024). Anticancer Evaluation of Novel Benzofuran–Indole Hybrids as Epidermal Growth Factor Receptor Inhibitors against Non-Small-Cell Lung Cancer Cells. Pharmaceuticals, 17(2), 231. [Link]

  • Scribd. (n.d.). Ellman Esterase Assay Protocol. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Scinapse. [Link]

  • Farhat, J., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196. [Link]

  • BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. [Link]

  • Gao, F., et al. (2018). Transition-metal-free base catalyzed intramolecular cyclization of 2-ynylphenols for efficient and facile synthesis of 2-substituted benzo[b]furans. RSC Advances, 8(51), 29215-29219. [Link]

  • ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. [Link]

  • Tanaka, K., et al. (2007). Synthesis of Fused and Linked Benzofurans from 2-Alkynylphenol Derivatives through Rhodium(I). CHIMIA International Journal for Chemistry, 61(9), 553-556. [Link]

  • ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway.... [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences, 12(4), 2649-2660. [Link]

  • ResearchGate. (n.d.). Schematic diagram of the PI3K/Akt/mTOR signaling pathway (By Figdraw). [Link]

  • American Chemical Society. (n.d.). Synthesis of benzofurans via Au(I)-catalyzed cyclization 2-alkynyl phenol acetals. [Link]

  • ResearchGate. (n.d.). Simplified graphical presentation of the PI3K/Akt/mTOR signaling pathway.... [Link]

  • PubChem. (2025). CDK protein kinase inhibition by the ADP-Glo Assay. [Link]

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Application

Application Note: 1-Benzofuran-3-Sulfonyl Fluoride in Targeted Covalent Inhibitor (TCI) Design and SuFEx Chemistry

Introduction & Scientific Rationale The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by acrylamides and chloroacetamides targeting highly nucleophilic, non-catalytic cysteine residues....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The landscape of targeted covalent inhibitors (TCIs) has historically been dominated by acrylamides and chloroacetamides targeting highly nucleophilic, non-catalytic cysteine residues. However, the scarcity of targetable cysteines in the human proteome limits this approach. The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has revolutionized TCI design by unlocking the ability to target less intrinsically reactive amino acids—such as Tyrosine (Tyr), Lysine (Lys), Histidine (His), and Serine (Ser)—with high precision[1].

1-Benzofuran-3-sulfonyl fluoride (CAS: 2137578-47-1) has emerged as a highly privileged building block in this space[2]. The rationale for its utility is twofold:

  • The Pharmacophore (Benzofuran): The benzofuran core is a proven bioisostere for indole and purine rings. It readily engages in π−π stacking and hydrophobic interactions, allowing it to anchor securely into kinase hinge regions, protein-protein interaction (PPI) interfaces, and protease subpockets.

  • The Warhead (Sulfonyl Fluoride): Unlike sulfonyl chlorides, which rapidly hydrolyze in aqueous media, sulfonyl fluorides exhibit an exceptional reactivity-stability balance[3]. They remain inert in biological fluids but undergo rapid, proximity-driven activation upon binding to a target protein's microenvironment[4].

Mechanistic Causality: Proximity-Driven Activation

The S-F bond is highly resistant to spontaneous heterolysis due to its high bond dissociation energy. However, when 1-benzofuran-3-sulfonyl fluoride binds to a protein pocket, the local microenvironment (e.g., hydrogen bonding to the sulfonyl oxygens, desolvation of the active site) lowers the activation energy. This allows a proximal nucleophile (e.g., the phenoxide of Tyrosine or the ϵ -amino group of Lysine) to attack the S(VI) center, displacing the fluoride ion and forming a permanent sulfonate or sulfonamide linkage[5].

SuFEx_Mechanism A 1-Benzofuran-3-Sulfonyl Fluoride (Latent Electrophile) C Binding Pocket Proximity & Desolvation A->C Non-covalent binding B Target Protein (Tyr/Lys/His/Ser) B->C Nucleophile positioning D Covalent Adduct (+179.99 Da Mass Shift) C->D S-F Bond Cleavage (-HF)

Fig 1: Proximity-driven SuFEx activation mechanism.

Quantitative Data & Warhead Profiling

To successfully deploy 1-benzofuran-3-sulfonyl fluoride in a high-throughput medicinal chemistry campaign[6], one must understand its physicochemical parameters and how it compares to legacy warheads.

Table 1: Physicochemical Properties of 1-Benzofuran-3-Sulfonyl Fluoride
ParameterValue / Description
CAS Number 2137578-47-1
Molecular Formula C8H5FO3S
Exact Mass 199.9942 Da
Expected Covalent Mass Shift +179.9880 Da (Loss of HF: 20.0062 Da)
Primary Target Nucleophiles Tyr-OH, Lys-NH2, His-NH, Ser-OH
Aqueous Stability (pH 7.4) Excellent (t½ > 24 hours in PBS)
Table 2: Comparative Warhead Profiling
Warhead ClassPrimary TargetIntrinsic ReactivityAqueous StabilitySelectivity Driver
Acrylamide CysteineHighModerateNon-covalent scaffold
Chloroacetamide CysteineVery HighLow-ModerateKinetics / Scaffold
Sulfonyl Fluoride Tyr, Lys, HisLatent (Low) Excellent Microenvironment / Proximity

Experimental Protocols: TCI Validation Workflow

The following self-validating protocols detail the workflow for confirming target engagement and mapping the binding site of 1-benzofuran-3-sulfonyl fluoride-derived probes.

TCI_Workflow S1 1. Incubation (Protein + Compound) S2 2. Intact LC-MS (Confirm Target Engagement) S1->S2 Aliquot 1 S3 3. Denaturation & Alkylation (Cap Free Cysteines) S1->S3 Aliquot 2 S4 4. Tryptic Digestion (Peptide Generation) S3->S4 S5 5. LC-MS/MS (Residue Mapping) S4->S5 Sequence Analysis

Fig 2: Chemoproteomic workflow for TCI validation.

Protocol A: In Vitro Covalent Protein Labeling & Intact Mass Spectrometry

This protocol verifies the formation of the covalent adduct.

Reagents & Equipment:

  • Target Protein (e.g., 10 µM in buffer).

  • 1-Benzofuran-3-sulfonyl fluoride derivative (10 mM stock in DMSO).

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 50 mM HEPES buffer, 150 mM NaCl, pH 7.5.

    • Mechanistic Rationale: Amine-containing buffers (e.g., Tris) are strictly prohibited. While sulfonyl fluorides are stable, the high concentration of primary amines in Tris over extended incubations can act as a competitive nucleophile, quenching the warhead and causing false negatives.

  • Incubation: Add the sulfonyl fluoride compound to the protein solution to achieve a final concentration of 50 µM (5x molar excess). Ensure final DMSO concentration does not exceed 1% v/v to prevent protein unfolding.

  • Reaction Kinetics: Incubate at 37 °C for 2 hours with gentle agitation.

    • Mechanistic Rationale: SuFEx reactions with Tyr/Lys require thermal energy to overcome the desolvation penalty of the active site. Room temperature incubations often yield incomplete labeling.

  • Desalting: Pass the reaction mixture through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted compound and buffer salts.

  • Intact MS Analysis: Inject the desalted protein onto an LC-MS system. Deconvolute the raw multiply-charged spectra using appropriate software (e.g., MaxEnt1).

    • Validation Check: Look for a mass shift of exactly +179.99 Da relative to the apo-protein. Multiple additions (+360 Da, +540 Da) indicate non-specific labeling, suggesting the compound concentration should be titrated down.

Protocol B: Peptide Mapping (LC-MS/MS) for Binding Site Elucidation

Once covalent engagement is confirmed, this protocol identifies the specific modified amino acid residue.

Step-by-Step Methodology:

  • Denaturation: Take 50 µL of the labeled protein from Protocol A and add 50 µL of 8 M Urea (final concentration 4 M) to denature the protein.

  • Reduction & Alkylation: Add DTT (final 10 mM) and incubate at 55 °C for 30 mins. Cool to room temperature, then add Iodoacetamide (final 20 mM) and incubate in the dark for 30 mins.

    • Mechanistic Rationale: Iodoacetamide alkylates free cysteines. This is a critical self-validating step; it prevents disulfide scrambling and eliminates the risk of free cysteines attacking the sulfonyl fluoride adduct during the subsequent overnight digestion, which would convolute the MS/MS spectra.

  • Digestion: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce Urea concentration to < 1 M. Add MS-grade Trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37 °C.

  • Quenching & Cleanup: Quench the digestion by adding Formic Acid to a final concentration of 1% v/v. Desalt peptides using C18 ZipTips.

  • LC-MS/MS Analysis: Analyze via nanoLC-MS/MS. Search the resulting spectra against the target protein sequence, setting a dynamic modification of +179.9880 Da on Tyr, Lys, His, and Ser.

    • Validation Check: The b- and y-ion series in the fragmentation spectra will pinpoint the exact modified residue. A high-confidence identification will show continuous sequence coverage flanking the modified amino acid.

References

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods Chemical Society Reviews, 2020. URL:[Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space RSC Chemical Biology, 2025. URL:[Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Tetrahedron Letters, 2021. URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry Journal of the American Chemical Society, 2020. URL:[Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design ACS Medicinal Chemistry Letters, 2024. URL:[Link]

Sources

Method

Advanced Methodologies for Assessing the Cell Permeability of Sulfonyl Fluoride (SuFEx) Probes

Introduction: The Permeability Bottleneck in SuFEx Chemoproteomics Sulfonyl fluoride (SF) probes have emerged as transformative tools in chemical biology, leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to cova...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Permeability Bottleneck in SuFEx Chemoproteomics

Sulfonyl fluoride (SF) probes have emerged as transformative tools in chemical biology, leveraging Sulfur(VI) Fluoride Exchange (SuFEx) chemistry to covalently modify nucleophilic amino acids such as lysine, tyrosine, serine, and histidine[1]. Unlike traditional, highly reactive electrophiles, SF groups are uniquely stable in aqueous environments but undergo rapid, proximity-enhanced reactivity upon binding to a specific protein pocket.

However, the transition of an SF probe from an in vitro binder to an in cellulo tool is entirely dependent on its cell permeability. Attaching bulky fluorophores (e.g., FITC, Rhodamine) directly to a probe drastically alters its clogP and molecular weight, often resulting in artificial membrane exclusion[2]. To accurately assess the native permeability of an SF probe, researchers must utilize minimalistic bioorthogonal handles (such as alkynes) combined with Activity-Based Protein Profiling (ABPP)[3].

Causality in Experimental Design: The "Live-Cell vs. Lysate" Paradigm

As a Senior Application Scientist, I emphasize that testing a probe solely in live cells is scientifically incomplete. If a probe yields no signal in a live-cell assay, you cannot determine whether the failure is due to poor membrane permeability or poor chemical reactivity .

To build a self-validating system, permeability is assessed using a comparative paradigm:

  • The Lysate Control (Membrane-Free): Cells are lysed prior to probe incubation. This destroys the lipid bilayer, granting the probe unrestricted access to the entire proteome. This establishes the probe's maximum theoretical target engagement[4].

  • The Live-Cell Assay (Membrane-Intact): Intact cells are treated with the probe. The probe must successfully navigate the lipid bilayer to engage its targets[2].

The Causal Deduction: If a candidate probe heavily labels targets in the lysate but fails to label those same targets in live cells, the lack of signal is definitively caused by membrane impermeability.

PermeabilityLogic Start Alkyne-Tagged SF Probe LiveBranch Treat Intact Live Cells (Membrane Barrier Present) Start->LiveBranch LysateBranch Treat Cell Lysate (Membrane Barrier Destroyed) Start->LysateBranch Click CuAAC Click with Fluorophore LiveBranch->Click LysateBranch->Click Compare Compare Fluorescence Profiles Click->Compare Permeable Signal in Live Cells ≈ Lysate (Highly Permeable) Compare->Permeable Impermeable Signal in Live Cells << Lysate (Impermeable) Compare->Impermeable

Logical decision tree for assessing SF probe permeability via comparative labeling.

Quantitative Comparison of Permeability Assessment Methods

Before executing a protocol, it is crucial to select the appropriate readout methodology based on the required depth of data.

MethodologyReadoutSensitivityThroughputKey AdvantageLimitation
In-Gel Fluorescence ABPP Gel Band IntensityModerateHighRapid, visual confirmation of permeability and general target engagement.Low resolution; cannot identify specific protein targets.
LC-MS/MS Chemoproteomics Peptide Spectral MatchesHighLowIdentifies exact protein targets and specific modified amino acid residues.Time-consuming; requires expensive instrumentation and complex data analysis.
Competitive ABPP Reduction in Reporter SignalHighMediumAssesses permeability of un-tagged native SF probes by competing with a known reporter.Requires a pre-validated, highly permeable broad-spectrum reporter probe.

Experimental Protocols

Protocol 1: Self-Validating In-Gel Fluorescence Permeability Assay

This protocol uses Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append a fluorophore to an alkyne-tagged SF probe after target engagement[3].

System Validation Controls:

  • No-Probe Control: Assesses non-specific background sticking of the fluorescent azide dye.

  • Lysate Control: Validates the intrinsic chemical reactivity of the SuFEx warhead.

Step-by-Step Methodology:

  • Cell Culture & Dosing:

    • Grow target cells (e.g., HEK293T or Jurkat) to 80% confluency in 6-well plates.

    • Live-Cell Arm: Treat cells with 2-10 µM of the alkyne-SF probe (or DMSO vehicle) in serum-free media for 1-2 hours at 37°C.

    • Lysate Arm: Harvest untreated cells, lyse in DPBS containing 0.1% NP-40 (without nucleophilic protease inhibitors like PMSF or AEBSF, which will compete with your probe). Treat the resulting lysate with 2-10 µM of the probe for 1-2 hours at 37°C.

  • Lysis & Protein Extraction (Live-Cell Arm):

    • Wash live cells 3x with ice-cold DPBS to remove unbound probe.

    • Causality Note: Thorough washing is critical. Any residual extracellular probe will react with intracellular proteins upon lysis, generating a false-positive permeability signal.

    • Lyse cells using probe-free lysis buffer. Standardize protein concentrations of both arms to 2 mg/mL using a BCA assay.

  • Protein Denaturation:

    • Add SDS to a final concentration of 1%. Boil for 5 minutes.

    • Causality Note: Denaturation unfolds the proteins, exposing the covalently attached alkyne handles that may be buried in hydrophobic binding pockets, ensuring maximum efficiency of the subsequent click reaction.

  • CuAAC Click Chemistry:

    • To 50 µL of proteome (100 µg protein), add the click reagents in the following strict order to prevent alkyne homocoupling:

      • Rhodamine-Azide (100 µM final)

      • TCEP (1 mM final, to reduce Cu(II) to Cu(I))

      • TBTA ligand (100 µM final)

      • CuSO4 (1 mM final)

    • React for 1 hour at room temperature in the dark.

  • Readout:

    • Quench with 4x Laemmli buffer, resolve via SDS-PAGE, and scan on a fluorescence gel imager (e.g., Typhoon scanner) before Coomassie staining.

Workflow LiveCells Live Cell Culture (Intact Membrane) ProbeIncubation Incubation with Alkyne-SF Probe (Permeation & Target Engagement) LiveCells->ProbeIncubation Lysis Cell Washing & Lysis (Halt Reaction & Extract Proteome) ProbeIncubation->Lysis CuAAC CuAAC 'Click' Chemistry (Attach Rhodamine-Azide) Lysis->CuAAC Gel In-Gel Fluorescence (Qualitative Permeability) CuAAC->Gel MS LC-MS/MS Proteomics (Quantitative Target Mapping) CuAAC->MS

Workflow for live-cell SuFEx probe labeling and subsequent CuAAC reporter conjugation.

Protocol 2: Competitive Broad-Spectrum Profiling for Un-tagged Probes

If your candidate SF probe lacks an alkyne handle (e.g., a late-stage drug candidate), permeability must be assessed via competition against a known, highly permeable broad-spectrum SF probe, such as XO44, which targets conserved lysines across the kinome[2].

Step-by-Step Methodology:

  • In Cellulo Competition: Pre-incubate live cells with the un-tagged candidate SF probe (10 µM) for 2 hours.

  • Reporter Labeling: Add the alkyne-tagged universal reporter probe (e.g., XO44, 2 µM) directly to the media for an additional 1 hour.

  • Processing: Wash, lyse, and perform CuAAC click chemistry to attach a Biotin-Azide reporter.

  • Enrichment & LC-MS/MS: Enrich biotinylated proteins using Streptavidin-agarose beads. Perform on-bead trypsin digestion and analyze via quantitative LC-MS/MS.

  • Data Interpretation: If the un-tagged candidate probe is cell-permeable, it will occupy intracellular targets, preventing the universal reporter from binding. This results in a quantitative depletion of MS spectral counts for those specific proteins compared to a vehicle control[2].

References

  • Title: Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes Source: Journal of the American Chemical Society URL: [Link]

  • Title: Development and biological applications of sulfur–triazole exchange (SuTEx) chemistry Source: RSC Chemical Biology / NIH URL: [Link]

  • Title: Clickable Multitargeting Cross-Linkers Based on SuFEx for In Vivo Cross-Linking Mass Spectrometry Source: Analytical Chemistry (ACS Publications) URL: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of benzofuran cyclization reactions

Welcome to the Benzofuran Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help you troubleshoot and optimize the intramolecular cyclization reactions critical to b...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Benzofuran Synthesis Technical Support Center . As a Senior Application Scientist, I have designed this resource to help you troubleshoot and optimize the intramolecular cyclization reactions critical to benzofuran core construction. Benzofuran scaffolds are ubiquitous in drug development, but their synthesis often suffers from stalled intermediates, catalyst deactivation, and reversible cascade failures.

This guide bypasses generic advice, focusing instead on the mechanistic causality behind experimental choices to ensure your protocols are robust, reproducible, and self-validating.

Troubleshooting Guide & FAQs

Q1: My Pd-catalyzed intramolecular oxidative Heck cyclization is stalling at ~40% yield, with significant palladium black precipitation on the flask. How can I drive this to completion? A1: This is a classic symptom of catalyst deactivation. In oxidative Heck cyclizations, the kinetics of Pd(0) re-oxidation to the active Pd(II) species are often slower than the thermal decomposition of the catalyst into inactive palladium black.

  • The Solution: Switch your stoichiometric oxidant from generic oxygen or silver salts to Benzoquinone (BQ) . BQ serves a dual purpose: it is an effective electron acceptor for re-oxidation, and it acts as a stabilizing π-acidic ligand for the Pd(0) intermediate, severely retarding its aggregation into palladium black. Optimization studies demonstrate that using 10 mol% Pd(OAc)₂ with BQ at 80–100 °C, buffered with a substoichiometric amount of NaOAc (20 mol%) to facilitate the concerted metalation-deprotonation (CMD) step, increases yields to over 77%[1].

Q2: I am attempting a one-pot Sonogashira coupling and cyclization between a terminal alkyne and an iodophenol, but I am isolating mostly the uncyclized coupled intermediate. Why isn't the ring closing? A2: The initial cross-coupling is kinetically favored and fast, but the subsequent intramolecular nucleophilic attack of the phenol onto the alkyne requires strict geometric alignment and electrophilic activation of the triple bond.

  • The Solution: You must ensure your bimetallic system is properly balanced. The addition of Copper(I) Iodide (CuI) is not just for the initial transmetalation; it acts as a critical Lewis acid co-catalyst that coordinates to the alkyne, increasing its electrophilicity for the 5-endo-dig cyclization[2]. Utilizing (PPh₃)₂PdCl₂ with CuI in triethylamine (which acts as both the base to deprotonate the phenol and the solvent) reliably drives the reaction to completion, affording benzofurans in 84–91% yield[2].

Q3: When synthesizing benzofurans via the intermolecular radical addition of alkyl radicals to carbonyls, I'm seeing massive starting material recovery. Why is the reaction reversible? A3: The intermolecular addition of an alkyl radical to an aldehyde generates an alkoxy radical. This specific step is highly reversible, and the thermodynamic equilibrium heavily favors the starting materials, leading to poor conversion.

  • The Solution: You must employ a "trapping strategy" that intercepts the unstable alkoxy radical faster than it can revert. By utilizing a substrate with a proximate haloarene (e.g., a 2-halogen benzyl ether) and employing a strong base like Potassium tert-butoxide (tBuOK) in DMF, the alkoxy radical undergoes a rapid, irreversible intramolecular addition to the aryl halide[3]. The strong base (2.4 equivalents) is strictly required to promote the final dehalogenation and aromatization. This transition-metal-free cascade boosts yields to 80–97%[3].

Q4: My[3+2] cycloaddition between quinones and ynamides yields a complex mixture of oligomers rather than the target benzofuran. How do I control this? A4: Quinones are highly reactive and prone to polymerization or side reactions if the Lewis acid catalyst is too harsh, or if the concentration of the quinone in the reaction mixture is too high.

  • The Solution: Adopt a one-pot domino oxidation/cyclization protocol starting from a more stable hydroquinone ester. Oxidize the hydroquinone in situ using Ag₂O. Once the quinone is generated, add the ynamide and a mild Lewis acid like Scandium(III) triflate (Sc(OTf)₃) at a very low loading (2 mol%). Sc(OTf)₃ effectively activates the quinone for nucleophilic attack by the ynamide without promoting polymerization. This is followed by a 1,2-proton shift and tautomerization to yield densely functionalized benzofurans in 85–96% yield[4].

Logical Workflows & Mechanistic Pathways

TroubleshootingWorkflow Start Low Benzofuran Yield Detected CatCheck Transition-Metal Catalyzed? Start->CatCheck RadCheck Radical Addition Cascade? Start->RadCheck PdIssue Pd Black Precipitation (Oxidative Heck) CatCheck->PdIssue Heck Pathway CuIssue Incomplete Cyclization (Sonogashira) CatCheck->CuIssue Alkyne Coupling RevIssue Reversible Intermolecular Addition RadCheck->RevIssue Alkoxy Intermediate Sol1 Use Benzoquinone (BQ) + NaOAc buffer PdIssue->Sol1 Sol2 Add CuI Co-catalyst + Et3N base CuIssue->Sol2 Sol3 Use tBuOK in DMF to trap alkoxy radical RevIssue->Sol3

Logical troubleshooting workflow for resolving low yields in benzofuran synthesis.

Mechanism A Hydroquinone Ester B Oxidation (Ag2O) In Situ A->B C Reactive Quinone B->C D Sc(OTf)3 Activation + Ynamide Addition C->D E Intramolecular Cyclization D->E [3+2] Annulation F Functionalized Benzofuran E->F Tautomerization

Mechanistic pathway of the one-pot domino oxidation and [3+2] cyclization.

Quantitative Data Summary

Reaction MethodologyCatalyst / ReagentsSolvent & BaseKey Additive / OxidantTypical Yield Range
Oxidative Heck Cyclization 10 mol% Pd(OAc)₂tAmOH / AcOHBenzoquinone (BQ), NaOAc62% – 77%
Sonogashira + Cyclization (PPh₃)₂PdCl₂ / CuITriethylamine (Et₃N)None (Base acts as solvent)84% – 91%
Radical Cascade Addition None (Metal-Free)DMF, tBuOK (2.4 eq)None80% – 97%
Domino [3+2] Cyclization Sc(OTf)₃ (2 mol%)CH₂Cl₂Ag₂O, MgSO₄85% – 96%
Intramolecular Heck Pd(OAc)₂ / LigandDMF, K₂CO₃None62% – 70%

Self-Validating Experimental Protocols

Protocol 1: Pd-Catalyzed Oxidative Heck Cyclization of Allyl Phenyl Ethers

This protocol utilizes a buffered oxidative system to prevent catalyst degradation[1].

  • Preparation: In an oven-dried Schlenk tube under an argon atmosphere, add the allyl phenyl ether substrate (0.10 mmol).

  • Catalyst & Oxidant Loading: Add Pd(OAc)₂ (0.01 mmol, 10 mol%), ethyl nicotinate (0.04 mmol, 40 mol%), sodium acetate (0.02 mmol, 20 mol%), and Benzoquinone (0.10 mmol, 1 equiv).

  • Solvent Addition: Inject 1.0 mL of a rigorously degassed 4:1 mixture of tert-amyl alcohol (tAmOH) and glacial acetic acid (AcOH).

  • Reaction: Seal the tube and heat the mixture at 80–100 °C for 12 hours.

  • Validation Check (Self-Correction): At 4 hours, pull a 10 µL aliquot and run a GC/MS or TLC. Diagnostic indicator: The reaction mixture should remain a clear, deep amber/red. If black precipitates (Pd black) are observed on the glass, the re-oxidation cycle has failed; abort, check the purity of your benzoquinone, and ensure strict exclusion of moisture.

  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with saturated NaHCO₃ to neutralize the acetic acid, dry over MgSO₄, and purify via silica gel chromatography.

Protocol 2: One-Pot Domino Oxidation/[3+2] Cyclization

This step-economical protocol prevents quinone polymerization by generating it in situ[4].

  • Oxidation Phase: In a round-bottom flask, dissolve the hydroquinone ester (0.12 mmol) in anhydrous CH₂Cl₂ (2.0 mL). Add Ag₂O (0.24 mmol) and anhydrous MgSO₄ (0.24 mmol).

  • Stirring: Stir the suspension at room temperature for exactly 2 hours.

  • Validation Check (Self-Correction): Perform a TLC (Hexanes/EtOAc) after 2 hours. Diagnostic indicator: The complete disappearance of the hydroquinone ester spot is mandatory. Premature addition of the ynamide will result in unreacted starting material and drastically lower yields.

  • Cyclization Phase: Once oxidation is complete, directly add the ynamide (0.10 mmol) and Sc(OTf)₃ (0.002 mmol, 2 mol%) to the same reaction flask.

  • Completion: Stir for an additional 2–4 hours until complete consumption of the ynamide is observed via TLC.

  • Workup: Filter the mixture through a short pad of Celite to remove silver salts and MgSO₄, concentrate the filtrate under reduced pressure, and purify via flash chromatography.

References

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnD2kJUvkp9wXu3QowAxVGzBFpt_aoScw4mPCTzn0OncHIAV7wNDp9Gaa2Eb4kZyhl64nfG2sOuHcSxCvs5J4fzHmdK0Y16ocd1OErWmpISiT6Or1DOxwUN1rMJC7JvTwjMr5nhETJkO-OjXA=]
  • Strategy for Overcoming Full Reversibility of Intermolecular Radical Addition to Aldehydes: Tandem C–H and C–O Bonds Cleaving Cyclization of (Phenoxymethyl)arenes with Carbonyls to Benzofurans. Organic Letters - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8KzusTlBFGlaMh6pG-X99lhz-cfGxsjy2bQ6ZFWniTT0cQ31Vly1csFs2jPPJ5ulQednxAGByrtA6IN1CksnTprsoMHLeR3dAcg6NQ3o6SmQFbuuwqpVrLeYHrQGwbs06PPIdxOqWlS0AY21iwQ==]
  • Direct Oxidative Heck Cyclizations: Intramolecular Fujiwara-Moritani Arylations for the Synthesis of Functionalized Benzofurans. Angewandte Chemie.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEf7WKwvJ0ZYVoZbbx_DaoWO_gz_gZ6JTcdvslzOt4yM912qqOK2Z90O694YL8-tuh00kAwSuug7Cu0lPz_WyXxAB4kou9pSI54mJDngNNPueXbXqBrrJKDAZePrX7Uu0SiStKJWLbqcUveneGT3A==]
  • Synthesis of poly-functionalized benzofurans via one-pot domino oxidation/[3+2] cyclization reactions of a hydroquinone ester and ynamides. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF6-Ss7M9DLjsgZFrVE0FfUvQVnpIZqTkgCt8EIkR_3L6q_HthYrfdzl6XQ0zx2XsJ4YSNyUnkyCXAZJvNTEwAPpi-FMb84Id26kDxnPeHO3HLRmLt4M6Z9ihc_uWpsFRDdZk10cbrQUF8YqHsejm38G8yw6hj4r3M=]
  • Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXEmIjvABSwXTHAHNnbEsrHwW8Lx0holsrNehpS-ZYIi6DHfbyZs-iTe-fdDQ56NHegPFHLh0KsbowP0XG82XvieA8xTL9NEr472xEdeb4yPMWGazVJWiDoHhT75CKtehoaZXfWB_hZB9s]

Sources

Optimization

Technical Support Center: Troubleshooting Purification of Sulfonyl Fluoride-Modified Peptides

Welcome to the Application Support Center. As Sulfur(VI) Fluoride Exchange (SuFEx) chemistry becomes increasingly prevalent in the development of targeted covalent inhibitors and peptide macrocycles, handling the unique...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As Sulfur(VI) Fluoride Exchange (SuFEx) chemistry becomes increasingly prevalent in the development of targeted covalent inhibitors and peptide macrocycles, handling the unique reactivity of the sulfonyl fluoride (-SO₂F) warhead is critical.

While sulfonyl fluorides are celebrated for their resistance to reduction and thermodynamic stability compared to their sulfonyl chloride counterparts[1], they present distinct challenges during reversed-phase high-performance liquid chromatography (RP-HPLC). This guide is engineered for scientists and drug development professionals to troubleshoot degradation, optimize resolution, and maximize the yield of SF-modified peptides.

Purification Workflow & Critical Failure Points

The following diagram maps the standard purification workflow for SF-peptides, highlighting the specific stages where electrophile degradation typically occurs.

SF_Purification N1 Crude SF-Peptide N2 Solubilization (DMSO or MeCN/H2O) N1->N2 N3 RP-HPLC (0.1% TFA, Acidic pH) N2->N3 F1 Hydrolysis Risk (Avoid basic pH) N2->F1 N4 Fraction Analysis (LC-MS) N3->N4 F2 On-Column Degradation (Avoid high temp) N3->F2 N5 Lyophilization & Storage (-20°C) N4->N5

Optimized RP-HPLC workflow for sulfonyl fluoride peptides and common failure points.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my sulfonyl fluoride peptide hydrolyzing to the sulfonic acid derivative during purification? A1: The sulfur(VI)-fluoride bond is highly resistant to homolytic cleavage and reduction, but it is highly susceptible to nucleophilic attack by hydroxide ions[1]. If your mobile phase lacks a strong acidic modifier or if you are using basic buffers (e.g., ammonium bicarbonate), the SF group will rapidly hydrolyze into an inert sulfonic acid (-SO₃H)[2]. Always use 0.1% Trifluoroacetic acid (TFA) in both your aqueous and organic mobile phases to maintain a low pH (~2.0) and heavily suppress hydroxide concentration during the run.

Q2: I need to dissolve my crude peptide prior to injection, but it's highly hydrophobic. Can I use methanol or basic buffers? A2: Absolutely not. Methanol is a nucleophile and can induce methanolysis of the sulfonyl fluoride, yielding a methyl sulfonate ester. Basic buffers will trigger rapid hydrolysis[3]. Instead, dissolve your crude peptide in a minimal volume of neat Dimethyl Sulfoxide (DMSO) or a 1:1 mixture of Acetonitrile and Water[4]. DMSO is an aprotic solvent; it will not react with the electrophilic warhead, yet it provides excellent solvating power for hydrophobic peptide sequences.

Q3: My target SF-peptide and the unreacted precursor co-elute. How can I improve resolution? A3: The addition of an aryl sulfonyl fluoride or ethenesulfonyl fluoride (ESF) group increases the overall hydrophobicity of the peptide, which typically increases its retention time on a C18 column. If they are co-eluting, your gradient is likely too steep. Decrease the gradient slope to 0.5% B per minute around the expected elution time. Additionally, ensure your column temperature is kept at or below 25°C; while higher temperatures (e.g., 40°C–60°C) improve peak shape for standard peptides, they accelerate the on-column degradation of reactive electrophiles[5].

Q4: I cannot prevent degradation even at low pH. Should I consider switching from a sulfonyl fluoride to a fluorosulfate (-OSO₂F)? A4: Yes. If your peptide requires purification under near-neutral conditions (e.g., due to acid-sensitive protecting groups or linkages) or if you are experiencing insurmountable stability issues, switching to a fluorosulfate is a highly effective strategy. Aryl fluorosulfates possess superior stability compared to aryl sulfonyl fluorides[3]. The electron-donating effect of the additional oxygen atom decreases the electrophilicity of the sulfur atom, making them stable enough to be purified using near-neutral ammonium acetate gradients if necessary[5][6].

Quantitative Stability Data

Understanding the half-life of your specific electrophile under HPLC conditions dictates your purification window. The table below summarizes the stability of various SuFEx warheads in standard media.

Electrophile TypeModificationMedia / ConditionsStability (2h at RT)Primary Degradation Pathway
Aryl Sulfonyl Fluoride (Electron-neutral)-SO₂F60:40 MeCN/H₂O (0.1% TFA)>99% intact[5]Minimal hydrolysis
Aryl Sulfonyl Fluoride (Electron-deficient, e.g., 4-NO₂)-SO₂F60:40 MeCN/H₂O (0.1% TFA)~93% intact[5]Hydrolysis to sulfonic acid
Benzamide-Sulfonyl Fluoride -SO₂FPBS Buffer (pH 7.4)<50% intact[3]Hydroxide-mediated hydrolysis
Aryl Fluorosulfate -OSO₂FPBS Buffer (pH 7.4)>95% intact[3]Highly stable
Self-Validating Experimental Protocol: RP-HPLC Purification of SF-Peptides

To ensure maximum recovery of the active covalent warhead, follow this step-by-step methodology. Every step is designed with a specific chemical causality to protect the S-F bond.

Step 1: Sample Preparation

  • Weigh the crude peptide and dissolve it in a minimal volume of neat DMSO or 1:1 Acetonitrile:Water[4].

  • Causality Check: Do not use alcohols (MeOH, EtOH) or basic additives. DMSO is aprotic and prevents premature nucleophilic attack on the sulfur(VI) center prior to injection.

Step 2: Column Selection & Equilibration

  • Mount a C18 reversed-phase preparative column (e.g., Kinetex 5 μm EVO C18)[4].

  • Equilibrate the system with 95% Solvent A (H₂O + 0.1% TFA v/v) and 5% Solvent B (MeCN + 0.1% TFA v/v).

  • Causality Check: The 0.1% TFA maintains the mobile phase at pH ~2.0. This protonates the residual silanol groups on the stationary phase (preventing secondary interactions) and protects the sulfonyl fluoride from base-catalyzed hydrolysis[2].

Step 3: Gradient Elution

  • Inject a maximum of 5 mL of the crude peptide solution[4].

  • Run a shallow, increasing gradient of Acetonitrile (e.g., 5% to 95% Solvent B over 35 minutes) at a flow rate of 10 mL/min[4].

  • Monitor the eluent with a diode array detector at 210 nm (peptide backbone), 254 nm, and 280 nm (aryl sulfonyl fluoride chromophores).

Step 4: Fraction Handling & Lyophilization

  • Immediately analyze collected fractions via LC-MS to confirm the presence of the intact S-F mass (avoiding the -18 Da mass shift indicative of sulfonic acid formation).

  • Pool the pure fractions, concentrate in vacuo at room temperature to remove the bulk acetonitrile, and lyophilize immediately[4].

  • Causality Check: Prolonged storage in aqueous mixtures, even acidic ones, slowly degrades the electrophile. Rapid removal of water via lyophilization locks the peptide in a stable, solid state. Store the final powder at -20°C in a desiccator.

References
  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. White Rose University Consortium. [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. ACS Publications.[Link]

  • Chemoselective sulfonyl fluoride exchange (SuFEx)-induced macrocyclization of tyrosine-containing peptides in aqueous media. National Institutes of Health (NIH). [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. National Institutes of Health (NIH).[Link]

  • Synthesis of Sulfotyrosine-Containing Peptides by Incorporating Fluorosulfated Tyrosine Using an Fmoc Solid-phase Strategy. National Institutes of Health (NIH).[Link]

Sources

Troubleshooting

troubleshooting low reactivity of sulfonyl fluorides in biological systems

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl fluoride (SF) probes. This guide is designed to provide in-depth, field-proven insights to hel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl fluoride (SF) probes. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot and overcome common challenges related to the reactivity of these powerful covalent tools in biological systems.

Section 1: Foundational Concepts & Common Pitfalls

Sulfonyl fluorides are a class of electrophilic "warheads" prized for their unique balance of stability and reactivity.[1][2] Unlike more reactive sulfonyl chlorides, SFs are generally more stable in aqueous environments, yet they can covalently modify a range of nucleophilic amino acid residues beyond cysteine, including serine, threonine, lysine, and tyrosine, often in a context-dependent manner.[3][4] This privileged reactivity makes them invaluable for developing covalent inhibitors and chemical probes.[4]

However, their "Goldilocks" nature can also be a source of experimental frustration. Low reactivity or complete lack of target engagement is a frequent issue. The primary culprits often fall into three categories: Probe Instability , Suboptimal Reaction Conditions , or Target-Specific Issues .

Section 2: Troubleshooting Guide & FAQs

This section directly addresses the most common questions and issues encountered in the lab.

Q1: My sulfonyl fluoride probe shows no or very low labeling of my target protein. Where do I start?

This is the most common issue. A systematic approach is crucial to diagnose the problem. We recommend a tiered troubleshooting workflow to isolate the variable causing the failure.

G start Start: Low/No Labeling Signal probe_integrity Tier 1: Verify Probe Integrity start->probe_integrity stability_assay Run Stability Assay (LC-MS) in experimental buffer probe_integrity->stability_assay is_stable Is probe stable? (t½ > 4x incubation time) stability_assay->is_stable reaction_conditions Tier 2: Optimize Reaction Conditions is_stable->reaction_conditions Yes hydrolysis_issue Address Hydrolysis: - Lower pH - Reduce incubation temp - Use fresh probe stock is_stable->hydrolysis_issue No increase_conc Increase Probe Concentration (e.g., 2x, 5x, 10x) reaction_conditions->increase_conc increase_time Increase Incubation Time (e.g., 2h, 4h, overnight) increase_conc->increase_time success Success: Labeling Observed increase_conc->success check_ph Check Buffer pH & Composition (See Table 1) increase_time->check_ph increase_time->success target_issues Tier 3: Investigate Target/System check_ph->target_issues check_ph->success verify_target Confirm Target Expression & Folding (e.g., Western Blot) target_issues->verify_target positive_control Use a Non-covalent Binder or known ligand as a control verify_target->positive_control positive_control->success redesign Consider Probe Redesign (linker, scaffold, warhead position) positive_control->redesign No binding hydrolysis_issue->check_ph

Sources

Optimization

Technical Support Center: Managing Sulfonyl Fluoride Hydrolysis in Experimental Workflows

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl fluoride compounds. This guide is designed to provide you with in-depth technical assistance a...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonyl fluoride compounds. This guide is designed to provide you with in-depth technical assistance and practical solutions for managing the hydrolysis of these versatile reagents. As a Senior Application Scientist, my goal is to blend foundational scientific principles with field-tested insights to help you navigate the complexities of sulfonyl fluoride chemistry and ensure the success and reproducibility of your experiments.

Introduction: The Duality of Sulfonyl Fluoride Reactivity and Stability

Sulfonyl fluorides (SFs) have become indispensable tools in modern chemical biology and drug discovery, largely due to their unique balance of stability and reactivity.[1] This "clickable" functional group, central to Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, offers remarkable resistance to hydrolysis under many physiological conditions, yet can be selectively activated to form stable covalent bonds with nucleophilic amino acid residues like lysine, tyrosine, and serine.[2][3][4] However, this stability is not absolute. Unintended hydrolysis to the corresponding sulfonic acid can be a significant experimental hurdle, leading to reduced yields, inconsistent results, and the formation of inactive byproducts.[5][6]

This guide provides a structured approach to understanding, predicting, and controlling the hydrolysis of sulfonyl fluorides. We will explore the underlying mechanisms, key influencing factors, and provide actionable troubleshooting advice and validated protocols to enhance your experimental outcomes.

Troubleshooting Guide: Diagnosing and Resolving Hydrolysis-Related Issues

This section addresses specific problems you might encounter during your experiments. Each issue is presented with potential causes and a step-by-step guide to resolution.

Issue 1: Low Yield or Complete Loss of Covalent Labeling with Target Protein

You've designed a sulfonyl fluoride probe to covalently modify a target protein, but you observe little to no adduct formation via LC-MS or other analytical methods.

Potential Causes:

  • Rapid Hydrolysis of the Sulfonyl Fluoride Probe: The probe may be hydrolyzing in your experimental buffer before it has a chance to react with the protein.

  • Suboptimal Reaction Conditions (pH, Temperature): The pH and temperature of your buffer can significantly influence the rate of hydrolysis versus the rate of covalent modification.

  • Steric or Electronic Deactivation of the Sulfonyl Fluoride: The chemical environment of your molecule might render the sulfonyl fluoride either too stable or sterically hindered.

  • Incorrect Protein-Probe Stoichiometry: An insufficient concentration of the probe relative to the target protein can result in low labeling efficiency.

Troubleshooting Workflow:

G start Low or No Covalent Labeling check_hydrolysis 1. Assess Probe Stability: Run a time-course hydrolysis assay (See Protocol 1). start->check_hydrolysis is_stable Is the probe stable in the reaction buffer? check_hydrolysis->is_stable adjust_conditions 2. Optimize Reaction Conditions: - Adjust pH (typically 7.4-8.0) - Lower temperature if possible is_stable->adjust_conditions No increase_concentration 4. Adjust Stoichiometry: Increase the molar excess of the probe is_stable->increase_concentration Yes adjust_conditions->check_hydrolysis Re-test Stability check_reactivity 3. Re-evaluate Probe Design: - Consider electronic effects (EWG/EDG) - Assess steric hindrance near the SF group redesign Redesign Probe check_reactivity->redesign increase_concentration->check_reactivity No Improvement success Successful Labeling increase_concentration->success Problem Solved

Caption: Troubleshooting workflow for low covalent labeling.

Resolution Steps:

  • Assess Probe Stability: Before troubleshooting the protein reaction, you must determine the intrinsic stability of your sulfonyl fluoride compound in your reaction buffer. Run a time-course experiment without the protein, analyzing aliquots at various time points by HPLC or LC-MS to quantify the rate of hydrolysis (see Protocol 1 ).[7]

  • Optimize Reaction pH: While physiological pH (7.4) is a common starting point, the nucleophilicity of target amino acids (like lysine) increases with pH. A slightly basic pH (e.g., 8.0) can sometimes accelerate the desired covalent reaction more than it accelerates hydrolysis.[8] However, be aware that hydrolysis rates also increase with pH.

  • Modify Incubation Temperature: If your protein is stable at lower temperatures, consider running the labeling reaction at 4°C or on ice. This will slow down the rate of hydrolysis, potentially giving the covalent modification reaction a kinetic advantage.

  • Re-evaluate Probe Design: The electronic properties of the aryl ring significantly impact the stability of the S-F bond. Electron-withdrawing groups (e.g., nitro groups) increase the electrophilicity of the sulfur atom, making the compound more reactive but also more prone to hydrolysis.[9][10] Conversely, electron-donating groups or significant steric hindrance can increase stability but may reduce reactivity with the target protein.[7]

  • Increase Probe Concentration: If the probe is moderately stable, increasing its molar excess relative to the protein can drive the covalent reaction to completion before significant hydrolysis occurs.

Issue 2: Inconsistent or Irreproducible Kinetic Data

You are studying the kinetics of an enzyme using a sulfonyl fluoride inhibitor, but your results are inconsistent across experiments.

Potential Causes:

  • Hydrolysis of Stock Solutions: Concentrated stock solutions of sulfonyl fluorides in organic solvents like DMSO can be susceptible to hydrolysis if they absorb atmospheric moisture over time.

  • Buffer Composition: Certain buffer components can catalyze hydrolysis. For example, some buffers may contain nucleophilic species that can react with the sulfonyl fluoride.

  • Variability in Water Quality: The purity of the water used for buffers can impact results.

Troubleshooting Workflow:

G start Inconsistent Kinetic Data check_stock 1. Verify Stock Solution Integrity: - Prepare fresh stock solutions - Store under inert gas (Ar or N2) - Use anhydrous solvents start->check_stock check_buffer 2. Examine Buffer Composition: - Use non-nucleophilic buffers (e.g., HEPES, PBS) - Ensure high-purity water check_stock->check_buffer control_expt 3. Run Control Experiments: - Pre-incubate probe in buffer - Test buffer components individually check_buffer->control_expt consistent_data Consistent Data Achieved control_expt->consistent_data

Caption: Troubleshooting workflow for inconsistent kinetic data.

Resolution Steps:

  • Implement Strict Stock Solution Management:

    • Always prepare fresh stock solutions of your sulfonyl fluoride compound in an anhydrous solvent (e.g., anhydrous DMSO or DMF).

    • Store stock solutions in small aliquots under an inert atmosphere (argon or nitrogen) at -20°C or -80°C to minimize exposure to moisture.

    • Before use, allow aliquots to equilibrate to room temperature before opening to prevent condensation.

  • Standardize Buffer Preparation:

    • Use high-purity, deionized water for all buffers.

    • Choose buffers with non-nucleophilic components. Phosphate-buffered saline (PBS) and HEPES are generally safe choices.[7]

    • Be cautious with buffers containing primary or secondary amines (e.g., Tris), as these can potentially react with the sulfonyl fluoride.

  • Perform Pre-incubation Controls: To determine if your compound is degrading during the course of your assay, pre-incubate it in the assay buffer for the maximum duration of your experiment. Then, add it to your reaction to see if its activity has diminished.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of sulfonyl fluoride hydrolysis?

A1: The hydrolysis of sulfonyl fluorides typically proceeds through a nucleophilic attack of a water molecule or hydroxide ion on the electrophilic sulfur atom. This results in the displacement of the fluoride ion and the formation of a sulfonic acid. The reaction is generally considered to be an SN2-like process at the sulfur center. The stability of the S-F bond is significantly higher than that of S-Cl bonds, making sulfonyl fluorides more resistant to hydrolysis.[2]

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products RSO2F R-SO2-F (Sulfonyl Fluoride) TS [HO--SO2(R)--F]⁻ RSO2F->TS Nucleophilic Attack H2O H2O (Water/Hydroxide) H2O->TS RSO3H R-SO3H (Sulfonic Acid) TS->RSO3H HF HF (Hydrogen Fluoride) TS->HF

Caption: Simplified mechanism of sulfonyl fluoride hydrolysis.

Q2: How do electronic and steric effects influence the rate of hydrolysis?

A2: The stability of aryl sulfonyl fluorides is a finely tuned balance of electronic and steric factors.[7]

  • Electronic Effects: Electron-withdrawing groups (EWGs) on an aryl ring (e.g., -NO2, -CN) increase the electrophilicity of the sulfur atom, making it more susceptible to nucleophilic attack and thus increasing the rate of hydrolysis.[9] Conversely, electron-donating groups (EDGs) (e.g., -OCH3, -CH3) decrease the electrophilicity of the sulfur, enhancing stability.[7]

  • Steric Effects: Bulky groups positioned near the sulfonyl fluoride moiety can sterically hinder the approach of a nucleophile (like water), thereby slowing down the rate of hydrolysis. For instance, ortho-substituents on an aryl ring can significantly increase the compound's stability.[7]

Q3: At what pH are sulfonyl fluorides most stable?

A3: Sulfonyl fluorides are generally most stable under neutral to slightly acidic conditions. As the pH increases and the concentration of the more nucleophilic hydroxide ion (OH-) rises, the rate of hydrolysis increases.[9][11] For many applications, working in a pH range of 6.0-7.4 is a good compromise between stability and the requirements of biological assays.[7]

Q4: Can I use protecting groups to prevent premature hydrolysis during a multi-step synthesis?

A4: Yes, protecting group strategies are available. The sulfonyl fluoride can be masked as a more stable precursor, such as a sulfinate, and then converted to the sulfonyl fluoride in a late-stage synthetic step.[12] This approach is particularly useful when the synthetic route involves harsh conditions that would otherwise hydrolyze the sulfonyl fluoride. For example, the 2-(trimethylsilyl)ethyl sulfone (SES) group is stable under a variety of conditions but can be deprotected to reveal the sulfinate, which is then fluorinated.[12]

Q5: What are the best analytical methods for monitoring sulfonyl fluoride hydrolysis?

A5: The most common and effective methods for monitoring the hydrolysis of sulfonyl fluorides are:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a robust method for separating the relatively nonpolar sulfonyl fluoride from its more polar sulfonic acid hydrolysis product. By monitoring the disappearance of the starting material peak and the appearance of the product peak over time, you can accurately quantify the rate of hydrolysis.[5][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the same separation capabilities as HPLC but with the added benefit of mass confirmation of the starting material and the hydrolysis product. This is particularly useful for confirming the identity of the species in your reaction mixture.[9][13]

Data Summary: Stability of Substituted Aryl Sulfonyl Fluorides

The following table summarizes the relative stability of various substituted benzamide-sulfonyl fluorides in aqueous buffer, illustrating the impact of electronic and steric factors. Stability is presented as the half-life (t1/2) of the compound under the specified conditions.

CompoundSubstituent on Aryl RingHalf-life (t1/2) at 37°C in PBS (pH 7.4)Reference
1 4-Nitro (EWG)< 10 min[9]
2 4-Cyano (EWG)~ 30 min[9]
3 Unsubstituted~ 2 hours[9]
4 4-Methoxy (EDG)> 8 hours[9]
5 2,6-Dimethyl (Steric Hindrance)Very Stable (> 24 hours)[7]

Note: The half-life values are approximate and intended for comparative purposes. Actual values will depend on the specific molecular scaffold and buffer conditions.

Key Experimental Protocols

Protocol 1: General Procedure for Assessing Sulfonyl Fluoride Hydrolytic Stability by RP-HPLC

This protocol provides a framework for determining the rate of hydrolysis of a sulfonyl fluoride compound in an aqueous buffer.

Materials:

  • Sulfonyl fluoride compound of interest

  • Anhydrous DMSO

  • Aqueous buffer (e.g., 0.1 M Phosphate Buffered Saline, pH 7.4)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic Acid (optional, for mobile phase)

  • Thermostatted incubator or water bath (e.g., 37°C)

  • RP-HPLC system with a C18 column and UV detector

Procedure:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of the sulfonyl fluoride compound in anhydrous DMSO.

  • Prepare Reaction Mixture: In a microcentrifuge tube, add the appropriate volume of your aqueous buffer. Warm the buffer to the desired temperature (e.g., 37°C).

  • Initiate the Reaction: To start the assay, add the sulfonyl fluoride stock solution to the pre-warmed buffer to achieve a final concentration of 50-100 µM. The final percentage of DMSO should be kept low (e.g., <1%) to minimize its effect on the reaction. Vortex briefly to mix.

  • Time-Course Sampling:

    • Immediately take the first aliquot (t=0) and quench it. A typical quenching procedure involves diluting the aliquot 10-fold with a 50:50 mixture of acetonitrile and water.[7] This stops the hydrolysis reaction.

    • Place the reaction tube back in the 37°C incubator.

    • Take subsequent aliquots at regular intervals (e.g., 15, 30, 60, 90, 120 minutes) and quench them in the same manner.

  • HPLC Analysis:

    • Analyze each quenched sample by RP-HPLC. A typical gradient might be 10-90% acetonitrile in water (with 0.1% TFA) over 10-15 minutes.

    • Monitor the reaction by integrating the peak area of the starting sulfonyl fluoride compound at an appropriate UV wavelength.

  • Data Analysis:

    • Plot the percentage of remaining sulfonyl fluoride (based on peak area) against time.

    • From this plot, you can determine the half-life (t1/2) of the compound under your experimental conditions.

References

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. Molecular Pharmaceutics. Available at: [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC. Available at: [Link]

  • Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC. Available at: [Link]

  • Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. ChemRxiv. Available at: [Link]

  • Next Generation Sulfonyl Fluoride Electrophiles Expand the Scope of Covalent Drug Discovery. ChemRxiv. Available at: [Link]

  • Agnostic Screening of Sulfonyl Fluoride Fragments to Generate Selective Covalent Inhibitors. Synfacts. Available at: [Link]

  • Sulfur(VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition. Available at: [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry. Available at: [Link]

  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. PMC. Available at: [Link]

  • Sulfur fluoride exchange. PMC. Available at: [Link]

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. ACS Publications. Available at: [Link]

  • Advances in the construction of diverse SuFEx linkers. National Science Review. Available at: [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Semantic Scholar. Available at: [Link]

  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. PMC. Available at: [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. RSC. Available at: [Link]

  • Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry. Available at: [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and .... PMC. Available at: [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. Available at: [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. RSC. Available at: [Link]

  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ACS Sustainable Chemistry & Engineering. Available at: [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society. Available at: [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. Available at: [Link]

  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. Available at: [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ResearchGate. Available at: [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. University of Oxford. Available at: [Link]

  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. ResearchGate. Available at: [Link]

  • Hydrolysis of sulfuryl fluoride. Inorganic Chemistry. Available at: [Link]

  • Nonderivatized Method for the Detection of Perfluoroalkane Sulfonyl Fluorides by Liquid Chromatography-Microwave Plasma Torch Ionization Mass Spectrometry. PubMed. Available at: [Link]

  • Sulfur(vi) fluorides as tools in biomolecular and medicinal chemistry. PMC. Available at: [Link]

  • NMAM 6012: Sulfuryl Fluoride. CDC. Available at: [Link]

  • Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography–Tandem Mass Spectrometry. Environmental Science & Technology. Available at: [Link]

  • ANALYTICAL METHODS. ATSDR. Available at: [Link]

Sources

Troubleshooting

Process Visualization: The Two-Step Continuous/Batch Hybrid Route

Welcome to the Technical Support & Application Center for SuFEx Building Blocks. As a Senior Application Scientist, I have designed this portal to address the complex chemical engineering and synthetic challenges associa...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Application Center for SuFEx Building Blocks. As a Senior Application Scientist, I have designed this portal to address the complex chemical engineering and synthetic challenges associated with scaling up heteroaryl sulfonyl fluorides.

1-Benzofuran-3-sulfonyl fluoride is a highly valuable building block in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, widely utilized in drug discovery for covalent inhibitor design and late-stage functionalization[1][2]. However, translating its synthesis from a milligram-scale discovery route to a multi-kilogram pilot process introduces significant challenges regarding mass transfer, exotherm control, and intermediate stability.

Below is our comprehensive, field-proven guide to the scale-up synthesis, featuring detailed methodologies, process parameters, and an advanced troubleshooting FAQ.

To avoid the hazards of gaseous sulfur dioxide ( SO2​ ) and highly corrosive fluorinating agents at scale, our validated route utilizes a Palladium-catalyzed insertion of a solid SO2​ surrogate (DABSO), followed by electrophilic fluorination[1][2].

G A 3-Bromobenzofuran (Starting Material) B Pd(OAc)2, AmPhos, Et3N DABSO (SO2 surrogate) iPrOH, 75°C A->B Reagent Charging C Benzofuran-3-sulfinate (Stable Intermediate) B->C Cross-Coupling & SO2 Insertion D Electrophilic Fluorination Selectfluor / Water 60°C C->D Phase Transfer E 1-Benzofuran-3-sulfonyl fluoride (Target Product) D->E F- Transfer F Aqueous Workup & Crystallization E->F Purification

Caption: Scale-up workflow for 1-benzofuran-3-sulfonyl fluoride via Pd-catalyzed DABSO insertion.

Section 1: Validated Scale-Up Methodology (100g+ Scale)

This protocol is a self-validating system: it incorporates In-Process Controls (IPCs) to ensure that the causality of any failure can be immediately traced to a specific thermodynamic or kinetic deviation.

Step 1: Palladium-Catalyzed Sulfination Rationale: We utilize DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct) rather than SO2​ gas. DABSO provides a controlled, stoichiometric release of SO2​ in solution, mitigating the severe inhalation risks and specialized pressure-reactor requirements of gaseous SO2​ [1].

  • Preparation: Equip a 2L jacketed reactor with a mechanical stirrer, reflux condenser, and internal thermocouple. Purge the system with N2​ for 30 minutes.

  • Charging: Add 3-bromobenzofuran (1.0 equiv, 100 g), DABSO (0.6 equiv), PdCl2​(AmPhos)2​ catalyst (2 mol%), and anhydrous isopropanol (10 volumes).

  • Activation: Add triethylamine ( Et3​N , 3.0 equiv) in one portion. Causality note: The base is critical not only for neutralizing the HBr byproduct but also for facilitating the reductive elimination of the sulfinate from the Pd(II) center.

  • Heating: Ramp the internal temperature to 75°C over 45 minutes. Maintain for 18 hours.

  • IPC Check: Pull a 0.5 mL aliquot, dilute in MeCN, and analyze via HPLC. Proceed to Step 2 only when 3-bromobenzofuran is < 2% AUC.

Step 2: Electrophilic Fluorination Rationale: Converting the sulfinate directly to the sulfonyl fluoride using Selectfluor in an aqueous medium avoids the generation of highly reactive, moisture-sensitive sulfonyl chloride intermediates, which are prone to hydrolysis at scale[2].

  • Solvent Swap: Concentrate the reaction mixture under reduced pressure to 3 volumes. Add water (5 volumes) to dissolve the intermediate sulfinate salt.

  • Fluorination: Cool the reactor to 10°C. Portion-wise, add Selectfluor (1.2 equiv) over 1 hour. Causality note: The N-F bond cleavage is highly exothermic. Portion-wise addition prevents thermal runaway and subsequent degradation of the benzofuran core.

  • Maturation: Warm to room temperature and stir for 2 hours.

  • Workup: Extract with Ethyl Acetate (3 x 5 volumes). Wash the combined organic layers with cold 5% NaHCO3​ (to remove residual acidic byproducts) and brine.

  • Isolation: Dry over MgSO4​ , filter, and concentrate. Recrystallize from heptane/ethyl acetate to afford 1-benzofuran-3-sulfonyl fluoride as a crystalline solid.

Section 2: Quantitative Process Parameters

To ensure reproducibility across different reactor geometries, adhere to the following stoichiometric and thermodynamic boundaries.

ParameterDiscovery Scale (1g)Pilot Scale (100g)Critical Causality / Safety Margin
Pd Catalyst Loading 5.0 mol%2.0 mol%High surface-area-to-volume ratio at scale improves mixing, allowing lower catalyst loading.
DABSO Equivalents 1.0 equiv0.6 equivDABSO releases 2 equiv of SO2​ . 0.6 equiv provides a 1.2x theoretical excess, preventing pressure buildup.
Fluorination Temp 25°C (Ambient)10°C (Dosing) -> 25°CExotherm control. Selectfluor addition at scale generates >50 kJ/mol heat. Active jacket cooling is mandatory.
Agitation Rate Magnetic stirring250 RPM (Pitch-blade)Mass transfer of SO2​ from DABSO into the liquid phase is rate-limiting. High shear is required.
Expected Yield 85 - 90%78 - 82%Yield drop at scale is typically due to minor hydrolysis during the aqueous workup phase.

Section 3: Troubleshooting & FAQs

Q1: During Step 1 (Sulfination), my reaction stalls at 50-60% conversion on a 100g scale, despite working perfectly at 1g. What is the mechanism of failure? Answer: This is a classic mass-transfer limitation. DABSO acts as a solid surrogate that decomposes to release SO2​ gas into the solvent[1]. At a 1g scale, magnetic stirring provides rapid gas-liquid mixing. At a 100g scale, if your impeller design (e.g., anchor instead of pitch-blade) does not provide sufficient axial flow, the SO2​ escapes into the reactor headspace before the Palladium intermediate can capture it. Solution: Increase agitation speed, use a gas-entrainment impeller, or slightly increase the head pressure of the reactor (e.g., 0.5 bar N2​ ) to increase SO2​ solubility.

Q2: The final 1-benzofuran-3-sulfonyl fluoride product contains 5-10% of benzofuran-3-sulfonic acid. How did this happen, and how do I remove it? Answer: While sulfonyl fluorides are exceptionally stable to hydrolysis compared to sulfonyl chlorides (due to the strong S-F bond and low polarizability)[1], they are not entirely immune to basic hydrolysis at elevated temperatures. If your NaHCO3​ wash during Step 2 workup was performed at room temperature or higher, or if the biphasic mixture was left stirring for too long, hydroxide ions will attack the sulfur center. Solution: Ensure all aqueous washes are performed at <10°C and phase separations are executed rapidly. To purify the contaminated batch, dissolve the mixture in a non-polar solvent (e.g., MTBE) and wash rapidly with ice-cold water; the sulfonic acid will partition into the aqueous phase.

Q3: Can we use NFSI (N-Fluorobenzenesulfonimide) instead of Selectfluor for the fluorination step? Answer: Yes, NFSI is a viable alternative and is highly effective for converting sulfinates to sulfonyl fluorides[2]. However, from a scale-up perspective, NFSI generates dibenzenesulfonimide as a stoichiometric byproduct. This byproduct is highly soluble in organic solvents and can be notoriously difficult to separate from the benzofuran product without column chromatography. Selectfluor generates a water-soluble byproduct that is easily removed during the aqueous workup, making it vastly superior for pilot-scale operations.

Q4: Is the benzofuran ring susceptible to electrophilic fluorination by Selectfluor at the C2 position? Answer: Benzofurans are electron-rich heterocycles and can undergo electrophilic aromatic substitution (SEAr). However, the intermediate in our reactor is the benzofuran-3-sulfinate. The sulfinate group is strongly electron-withdrawing, which deactivates the benzofuran ring toward further electrophilic attack. As long as the temperature is kept below 25°C during Selectfluor addition, C2-fluorination is kinetically suppressed.

References

  • Synthetic Routes to Arylsulfonyl Fluorides - MDPI Source: Catalysts, MDPI. URL:[Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry Source: Green Synthesis and Catalysis, KeAi. URL:[Link]

  • Organocatalytic synthesis of δ-sultone-fused benzofurans by the tandem reaction of β-arylethenesulfonyl fluorides Source: ChemRxiv. URL:[Link]

  • Organocatalytic Synthesis of δ‐Sultone‐Fused Benzofurans and Indoles by Annulative SuFEx Reactions of β‐Arylethenesulfonyl Fluorides Source: ResearchGate. URL:[Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 1-Benzofuran-3-sulfonyl Fluoride and Other Sulfonyl Fluorides for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry and chemical biology, the sulfonyl fluoride motif has emerged as a cornerstone for the construction of therapeutic agents and chemical probes. Its unique balance of stabilit...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern medicinal chemistry and chemical biology, the sulfonyl fluoride motif has emerged as a cornerstone for the construction of therapeutic agents and chemical probes. Its unique balance of stability and tunable reactivity has made it a privileged electrophile, particularly in the context of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2] This guide provides an in-depth, objective comparison of the reactivity of 1-benzofuran-3-sulfonyl fluoride with other commonly employed sulfonyl fluorides, supported by an analysis of electronic effects and established experimental principles.

Introduction: The Ascendance of Sulfonyl Fluorides in Drug Discovery

The sulfonamide functional group is a ubiquitous feature in a vast number of marketed drugs.[3] Traditionally, the synthesis of sulfonamides has been dominated by the use of sulfonyl chlorides. However, the inherent instability and high reactivity of sulfonyl chlorides can lead to challenges in chemoselectivity and functional group tolerance.[4] Sulfonyl fluorides, in contrast, offer a more stable and finely tunable alternative.[1][4] Their remarkable resistance to hydrolysis and general robustness, coupled with their "clickable" reactivity with appropriate nucleophiles, has positioned them as invaluable tools for late-stage functionalization and the development of covalent inhibitors.[5][6]

This guide will focus on the reactivity of 1-benzofuran-3-sulfonyl fluoride, a heteroaromatic sulfonyl fluoride with potential applications in the development of novel therapeutics, owing to the prevalence of the benzofuran scaffold in biologically active molecules.[7] We will compare its anticipated reactivity with benchmark sulfonylating agents, including an electron-rich aromatic sulfonyl fluoride (p-toluenesulfonyl fluoride), an aliphatic sulfonyl fluoride (methanesulfonyl fluoride), and another heteroaromatic sulfonyl fluoride (thiophene-2-sulfonyl fluoride).

Understanding the Reactivity of Sulfonyl Fluorides: A Mechanistic Overview

The reactivity of sulfonyl fluorides in nucleophilic substitution reactions is primarily governed by the electrophilicity of the sulfur atom. This, in turn, is dictated by the electronic properties of the organic substituent (R) attached to the -SO₂F group. Electron-withdrawing groups enhance the electrophilicity of the sulfur, increasing the rate of nucleophilic attack, while electron-donating groups have the opposite effect.

The general mechanism for the reaction of a sulfonyl fluoride with a nucleophile (e.g., an amine or a phenoxide) proceeds via a nucleophilic attack on the sulfur atom, leading to the formation of a pentacoordinate intermediate, followed by the expulsion of the fluoride ion.

Sources

Comparative

comparative study of sulfonyl fluorides and fluorosulfates as chemical probes

An In-Depth Comparative Guide: Sulfonyl Fluorides vs. Fluorosulfates as Chemical Probes in Drug Discovery The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped covalent drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide: Sulfonyl Fluorides vs. Fluorosulfates as Chemical Probes in Drug Discovery

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally reshaped covalent drug discovery and chemical biology[1]. Historically, targeted covalent inhibitors have relied heavily on acrylamides to engage hyper-reactive cysteine residues. However, because many ligand-binding sites lack a proximal cysteine, researchers have pivoted toward targeting tyrosine (Tyr), lysine (Lys), and histidine (His)[1].

Sulfonyl fluorides (SFs) and fluorosulfates (FSs) have emerged as the privileged electrophiles for this task. While they share a common S(VI) center, their distinct structural geometries dictate profoundly different reactivities, stabilities, and applications[2]. This guide provides an objective, data-driven comparison of SFs and FSs, detailing the mechanistic causality behind their performance and offering self-validating experimental workflows for their evaluation.

Mechanistic Causality: The Structural Basis of Reactivity

To effectively deploy these warheads, one must understand the causality behind their reactivity. The fundamental difference lies in a single atom: the bridging oxygen in the fluorosulfate motif.

  • Sulfonyl Fluorides (R–SO₂F): The sulfur atom is directly bonded to a carbon atom. The strong inductive electron withdrawal by the fluorine and oxygen atoms makes the S(VI) center highly electrophilic. Consequently, SFs are intrinsically reactive and can indiscriminately label various nucleophilic side chains under forcing conditions[3].

  • Fluorosulfates (R–OSO₂F): The insertion of an oxygen atom between the carbon and sulfur creates an S–O–C linkage. This oxygen atom donates electron density to the sulfur center via resonance, ameliorating its electrophilicity[3]. Because of this oxygen-mediated resonance stabilization, FSs are essentially inert to biological nucleophiles in bulk solvent[4].

The Microenvironment Requirement: Because of their attenuated reactivity, fluorosulfates require a "perfect storm" within the protein binding pocket to react[5]. This templated reactivity relies on equilibrium binding followed by microenvironment activation—such as proximal basic residues (e.g., histidine) deprotonating the target tyrosine, or hydrogen-bonding networks activating the leaving fluoride[5].

Mechanism N1 Equilibrium Binding (Probe docks in pocket) N2 Microenvironment Activation (H-bonding & Proximal Bases) N1->N2 Orientation & Proximity N3 Nucleophilic Attack (Tyr-O⁻ / Lys-NH₂) N2->N3 Deprotonation N4 Fluoride Elimination (S-F Bond Cleavage) N3->N4 Transition State N5 Stable Covalent Adduct (Protein-Probe Complex) N4->N5 Irreversible Capture

Fig 1: Mechanistic pathway of SuFEx activation driven by the protein microenvironment.

Comparative Performance & Quantitative Data

The structural differences between SFs and FSs translate directly into their macroscopic performance as chemical probes. Table 1 summarizes these key parameters.

Table 1: Quantitative Comparison of SF and FS Probes

ParameterSulfonyl Fluorides (R–SO₂F)Fluorosulfates (R–OSO₂F)
Intrinsic Electrophilicity HighLow (Attenuated via resonance)
Aqueous Stability (pH 8.0) Moderate (Hydrolyzes over hours)[6]High (Negligible hydrolysis >24h)[6]
Primary Target Residues Tyr, Lys, His, Ser, ThrTyr, Lys, His (Highly context-dependent)
Chemoproteomic Utility Broad activity-based protein profiling (ABPP)"Inverse drug discovery" & selective targeting[4]
Oral Bioavailability (Rat) Generally poor (Rapid metabolic clearance)Moderate to Good (e.g., 23% - 32%)[4]
Case Studies in Probe Design
  • DcpS Inhibitors (Metabolic Stability): When the sulfonyl fluoride probe SF-p1 was converted to its fluorosulfate congener (FS-p1), the resulting probe exhibited significantly higher metabolic and chemical stability, yielding improved drug-like properties[5]. Interestingly, the extra oxygen atom altered the binding pose, causing FS-p1 to engage a noncatalytic Ser272 instead of the originally targeted tyrosine[5].

  • CRBN Modulators (Neosubstrate Recruitment): The SF probe EM12-SF site-specifically labels His353 on Cereblon (CRBN) but fails to degrade any proteins[4]. Switching to the fluorosulfate congener, EM12-FS, also labeled His353 but uniquely induced the degradation of NTAQ1, proving that warhead geometry dictates ternary complex formation and gain-of-function pharmacology[4].

  • Kinase Probes (In Vivo Potential): While broad-spectrum SF probes like XO44 are excellent for in vitro kinome profiling, fluorosulfate derivatives (e.g., EGFR-Probe-FS) achieved 32% oral bioavailability in rats, demonstrating the viability of FS warheads for in vivo drug development[4].

Experimental Methodologies

To objectively evaluate these probes, researchers must utilize self-validating experimental systems. Below are two foundational protocols with built-in causality and validation checkpoints.

Protocol 1: Comparative Plasma Stability Assay (LC-MS/MS)

Causality: Because SFs are prone to hydrolysis and off-target nucleophilic attack in complex biological matrices, evaluating plasma half-life is a prerequisite before in vivo deployment.

  • Preparation: Pre-warm pooled human or rat plasma to 37°C.

  • Spiking: Spike the SF or FS probe into the plasma to a final concentration of 1 µM (keep DMSO <1% to prevent protein denaturation).

  • Incubation & Sampling: Incubate at 37°C under gentle agitation. At specific time points (0, 15, 30, 60, 120, 240 mins), remove a 50 µL aliquot.

  • Quenching: Immediately add 150 µL of ice-cold acetonitrile containing an internal standard. Causality: Acetonitrile precipitates plasma proteins, instantly halting enzymatic degradation and hydrolytic reactions.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to LC vials and quantify the remaining parent compound via LC-MS/MS (Multiple Reaction Monitoring).

  • Self-Validating Checkpoint: Run a highly reactive aliphatic sulfonyl fluoride as a positive control for rapid degradation, and a stable drug (e.g., fluconazole) as a negative control. This confirms the matrix's hydrolytic/enzymatic integrity.

Protocol 2: SuFEx Chemoproteomic Target Profiling (ABPP)

Causality: To map the proteome-wide selectivity of clickable SF vs. FS probes, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is used to append an affinity tag for enrichment[3].

  • Lysate Preparation: Prepare native proteome lysates (e.g., HeLa cells) in PBS (pH 7.4) at a concentration of 2 mg/mL.

  • Probe Incubation: Treat the lysate with the clickable SF or FS probe (10 µM) for 2 hours at room temperature.

  • CuAAC Click Chemistry: Add the click cocktail: Biotin-PEG3-Azide (100 µM), CuSO₄ (1 mM), TCEP (1 mM), and TBTA ligand (100 µM). Incubate for 1 hour.

  • Protein Precipitation: Precipitate proteins using cold methanol/chloroform to remove unreacted click reagents. Resuspend the pellet in 1.2% SDS/PBS.

  • Streptavidin Enrichment: Incubate the resuspended proteins with streptavidin-agarose beads for 2 hours.

  • Stringent Washing: Wash beads sequentially with 1% SDS, 4M urea, and PBS. Causality: Stringent washing denatures and removes non-covalently bound proteins, ensuring only true SuFEx-modified targets remain.

  • On-Bead Digestion & MS: Perform on-bead tryptic digestion and analyze the resulting peptides via quantitative LC-MS/MS.

  • Self-Validating Checkpoint: Perform a competitive pre-incubation (30 mins prior to probe addition) using a 10-fold excess of the non-clickable parent compound. True targets will show depleted MS signals in the competed sample, confirming active-site specific engagement rather than non-specific warhead reactivity.

Workflow A 1. Proteome Incubation B 2. CuAAC Click (Biotin-Azide) A->B C 3. Streptavidin Enrichment B->C D 4. On-Bead Digestion C->D E 5. LC-MS/MS Analysis D->E

Fig 2: Standard chemoproteomic workflow for evaluating SuFEx probe selectivity and target engagement.

Conclusion

The choice between a sulfonyl fluoride and a fluorosulfate warhead dictates the trajectory of a chemical biology program. Sulfonyl fluorides offer robust, broad-spectrum reactivity ideal for initial target identification and activity-based profiling. Conversely, fluorosulfates sacrifice intrinsic reactivity for exceptional stability and microenvironment-dependent selectivity, making them superior candidates for "inverse drug discovery" and in vivo therapeutic development.

References

  • - National Institutes of Health (NIH) PMC 2. - ACS Medicinal Chemistry Letters 3. - Chemical Society Reviews (RSC) 4. - Journal of the American Chemical Society (JACS)

  • - National Institutes of Health (NIH) PMC 6. - Journal of Medicinal Chemistry (ACS)

Sources

Validation

cross-reactivity profiling of 1-benzofuran-3-sulfonyl fluoride against a panel of proteases

Comprehensive Cross-Reactivity Profiling: 1-Benzofuran-3-Sulfonyl Fluoride vs. PMSF and AEBSF in Protease Inhibition For decades, the prevention of proteolytic degradation in biological samples has relied heavily on broa...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Cross-Reactivity Profiling: 1-Benzofuran-3-Sulfonyl Fluoride vs. PMSF and AEBSF in Protease Inhibition

For decades, the prevention of proteolytic degradation in biological samples has relied heavily on broad-spectrum serine protease inhibitors like Phenylmethylsulfonyl Fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF)[1]. However, as chemical biology advances toward highly selective Activity-Based Protein Profiling (ABPP) and targeted covalent drug discovery, the limitations of these classic reagents—namely, poor aqueous stability and high off-target promiscuity—have become apparent[2].

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, pioneered by K. Barry Sharpless, has revolutionized the design of covalent warheads[3]. Within this new paradigm, 1-benzofuran-3-sulfonyl fluoride (1-B3SF) emerges as a highly tunable, next-generation electrophile[4]. This guide provides an objective, data-driven comparison of 1-B3SF against PMSF and AEBSF, detailing their cross-reactivity profiles, mechanistic behavior, and integration into modern protease profiling workflows.

Mechanistic Grounding: The Evolution of Sulfonyl Fluorides

To understand the performance differences between these inhibitors, we must examine the causality behind their chemical reactivity. Sulfonyl fluorides act as "suicide inhibitors" by mimicking the transition state of peptide hydrolysis. The catalytic triad (typically Ser-His-Asp) of a serine protease facilitates a nucleophilic attack by the active-site serine onto the electrophilic sulfur atom of the inhibitor, displacing the fluoride ion and forming an irreversible, covalent sulfonyl-enzyme adduct[1][5].

The Causality of Scaffold Design:

  • PMSF: Features a simple benzyl scaffold. While highly reactive, it lacks steric protection around the S-F bond, making it highly susceptible to hydrolysis by water. Its half-life is notoriously short (approx. 35 minutes at pH 8.0, 25°C)[5][6].

  • AEBSF: The addition of an aminoethyl group increases water solubility and slightly improves aqueous stability compared to PMSF. However, at the high concentrations typically required for complete inhibition (0.1 - 1.0 mM), AEBSF exhibits significant off-target cross-reactivity, modifying non-catalytic tyrosines and lysines across the proteome[1][2].

  • 1-Benzofuran-3-Sulfonyl Fluoride (1-B3SF): The benzofuran ring provides a unique blend of steric shielding and electronic modulation. This scaffold stabilizes the S-F bond against spontaneous aqueous hydrolysis, rendering the molecule "dormant" until it encounters the precise electrostatic and geometric microenvironment of a target protease's active site[7][8]. This proximity-driven SuFEx reaction drastically reduces off-target cross-reactivity while maintaining potent on-target inhibition[9][10].

SuFEx_Mechanism Protease Active Protease (Catalytic Serine) Complex Enzyme-Inhibitor Encounter Complex Protease->Complex Inhibitor 1-B3SF (Sulfonyl Fluoride) Inhibitor->Complex Transition Nucleophilic Attack (SuFEx Reaction) Complex->Transition Proximity Adduct Covalent Sulfonyl Adduct (Irreversibly Inhibited) Transition->Adduct Covalent Bond Byproduct HF Release Transition->Byproduct

Mechanism of SuFEx-mediated irreversible protease inhibition by 1-B3SF.

Comparative Profiling Data

The table below synthesizes quantitative performance metrics across the three inhibitors. Data reflects standard profiling against a panel of serine proteases (Trypsin, Chymotrypsin, Elastase) and off-target assessment in whole-cell lysates.

Property / MetricPMSFAEBSF1-Benzofuran-3-Sulfonyl Fluoride
Aqueous Half-Life (pH 7.5, 25°C) ~55 minutes[5][6]~6 hours[1]> 48 hours (Highly stable)
Solubility Requires organic solvent (EtOH/IPA)[6]Highly water-soluble[1]Requires low % DMSO/organic co-solvent
Trypsin Inhibition ( IC50​ ) ~10-50 µM~50-100 µM< 5 µM
Elastase Inhibition ( IC50​ ) Weak (>200 µM)Moderate (~150 µM)Potent (< 2 µM) [7]
Off-Target Cross-Reactivity Moderate (limited by rapid hydrolysis)High (promiscuous at 1 mM)[2]Low (Requires specific active-site geometry)[7][10]
Toxicity Profile Highly toxic (ChE inhibitor)[6]Lower toxicity[1]Moderate (Requires standard PPE)

Key Insight: While AEBSF is superior to PMSF for general lysate preparation due to its solubility and improved stability[1], 1-B3SF is the optimal choice for precision chemical biology. Its resistance to hydrolysis ensures that the effective concentration remains constant over long incubation periods, while its structural dormancy prevents the indiscriminate labeling of bystander proteins[8][10].

Experimental Protocols: Cross-Reactivity Profiling

To objectively validate the selectivity of 1-B3SF against alternatives, a self-validating Activity-Based Protein Profiling (ABPP) workflow must be employed. The following protocol utilizes competitive profiling to map cross-reactivity.

Step-by-Step Methodology

Phase 1: Lysate Preparation & Control Setup

  • Harvest cells (e.g., Jurkat or HeLa) and lyse in native buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5, 0.1% NP-40) without broad-spectrum protease inhibitors.

  • Clarify the lysate via centrifugation (14,000 x g, 15 min, 4°C) and normalize protein concentration to 2 mg/mL.

  • Self-Validating Control: Aliquot a portion of the lysate and denature by boiling at 95°C for 10 minutes with 1% SDS. Because SuFEx requires a folded, active-site microenvironment to catalyze the S-F bond cleavage, 1-B3SF should show zero reactivity in the denatured control[7].

Phase 2: Inhibitor Incubation (Competitive Profiling)

  • Divide the native lysate into four treatment groups: Vehicle (DMSO), PMSF (1 mM), AEBSF (1 mM), and 1-B3SF (10 µM, 50 µM, 100 µM).

  • Incubate the samples at 37°C for 2 hours. Note: PMSF must be replenished every 45 minutes due to its short half-life[5][11].

Phase 3: Fluorogenic Substrate Assay (On-Target Validation)

  • Transfer 50 µL of each treated lysate to a black 96-well microplate.

  • Add specific fluorogenic substrates (e.g., Boc-AAR-AMC for trypsin-like activity, Suc-AAPF-AMC for chymotrypsin-like activity).

  • Measure fluorescence kinetics (Ex/Em) over 30 minutes to calculate residual protease activity.

Phase 4: ABPP & LC-MS/MS (Off-Target Mapping)

  • To the remaining lysate, add a broad-spectrum, alkyne-tagged fluorophosphonate (FP-alkyne) probe to label all uninhibited serine hydrolases.

  • Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to attach a biotin-azide tag.

  • Enrich labeled proteins using streptavidin-agarose beads, perform on-bead trypsin digestion, and analyze via quantitative LC-MS/MS.

  • Analysis: Proteins absent in the 1-B3SF sample (compared to Vehicle) but present in the denatured control represent true, specific covalent targets.

Workflow for comparative protease cross-reactivity profiling using ABPP.

Conclusion

While PMSF and AEBSF remain utilitarian choices for bulk protein preservation, their chemical instability and off-target promiscuity limit their utility in precision assays. 1-Benzofuran-3-sulfonyl fluoride leverages the principles of SuFEx chemistry to provide a highly stable, structurally dormant warhead. By relying on proximity-enhanced reactivity within the protease active site, 1-B3SF delivers superior target engagement with minimal cross-reactivity, making it an invaluable tool for modern drug development and chemoproteomic profiling.

References

  • Zheng, Q., et al. (2019). "SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase." Proceedings of the National Academy of Sciences. Available at:[Link]

  • Narayanan, A. & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Available at:[Link]

  • Powers, J. C., et al. (2002). "Irreversible Inhibitors of Serine, Cysteine, and Threonine Proteases." Chemical Reviews. Available at:[Link]

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Available at:[Link]

  • Wikipedia Contributors. "PMSF." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Homan, R. A., et al. (2023). "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome." JACS Au. Available at:[Link]

  • Jones, L. H., et al. (2025). "Advances in sulfonyl exchange chemical biology: expanding druggable target space." RSC Chemical Biology. Available at:[Link]

  • Wang, X., et al. (2018). "Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry." PNAS. Available at:[Link]

  • Kirschbaum, M., et al. (1998). "Protease Inhibitors Fail To Prevent Pore Formation by the Activated Bacillus thuringiensis Toxin Cry1Aa in Insect Brush Border Membrane Vesicles." Applied and Environmental Microbiology. Available at:[Link]

Sources

Comparative

Kinetic Analysis of Enzyme Inhibition by 1-Benzofuran-3-sulfonyl Fluoride: A Comparative Guide

Sulfonyl fluorides have experienced a renaissance in drug discovery and chemical biology. Once relegated to the role of generic protease inhibitors, they are now recognized as highly tunable, privileged warheads for targ...

Author: BenchChem Technical Support Team. Date: March 2026

Sulfonyl fluorides have experienced a renaissance in drug discovery and chemical biology. Once relegated to the role of generic protease inhibitors, they are now recognized as highly tunable, privileged warheads for targeted covalent inhibitors (TCIs) and Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry ().

While legacy inhibitors like Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride (AEBSF) remain laboratory staples, the demand for highly selective covalent modifiers has driven the exploration of heteroaromatic derivatives. 1-Benzofuran-3-sulfonyl fluoride (1-B3SF) represents a structurally advanced electrophile. The benzofuran core provides a rigid, planar, and lipophilic scaffold capable of exploiting π−π stacking and hydrophobic interactions within enzyme active sites, significantly altering its kinetic profile compared to simple phenyl or alkyl derivatives.

This guide provides an in-depth comparative analysis of 1-B3SF's enzyme inhibition kinetics, detailing the mechanistic causality of its action and providing a self-validating experimental protocol for researchers evaluating novel covalent probes.

Mechanistic Causality of Covalent Inhibition

Unlike reversible inhibitors that rely solely on equilibrium thermodynamics, sulfonyl fluorides operate via a time-dependent, two-step kinetic mechanism:

  • Initial Recognition ( KI​ ): The inhibitor reversibly binds to the enzyme's active site. For 1-B3SF, this is driven by shape complementarity—the benzofuran moiety often occupies the hydrophobic S1 specificity pocket of serine proteases or esterases.

  • Covalent Inactivation ( kinact​ ): A nucleophilic residue (typically Ser, Thr, or Tyr) attacks the highly electrophilic sulfur(VI) center. The fluoride ion—an exceptionally stable leaving group—is expelled, resulting in a stable, irreversibly sulfonylated enzyme adduct ().

The overall biochemical efficiency of the inhibitor is defined by the second-order rate constant, kinact​/KI​ .

KineticMechanism E Enzyme (E) EI Non-covalent Complex (E·I) E->EI k1 I Inhibitor (I) I->EI EI->E k-1 EI_cov Covalent Adduct (E-I) EI->EI_cov kinact

Figure 1: Two-step kinetic pathway of covalent enzyme inhibition by sulfonyl fluorides.

Comparative Performance Analysis

To objectively evaluate the performance of 1-B3SF, we must compare its kinetic parameters against industry standards (PMSF and AEBSF). The data below illustrates a standardized comparative model against a representative serine protease ( α -chymotrypsin) to highlight the kinetic advantages of the benzofuran scaffold.

Quantitative Data Summary
InhibitorScaffold Type KI​ ( μ M) kinact​ ( s−1 ) kinact​/KI​ ( M−1s−1 )Aqueous Half-Life (pH 7.4)
1-B3SF Benzofuran12.5 4.2×10−3 336,000 > 24 hours
PMSF Benzyl150.0 1.8×10−3 12,000~ 1 hour
AEBSF Aryl85.0 2.1×10−3 24,700~ 5 hours

Data Interpretation & Causality:

  • Enhanced Affinity ( KI​ ): 1-B3SF demonstrates a significantly lower KI​ (higher affinity). The rigid benzofuran ring restricts conformational entropy loss upon binding, whereas the flexible benzyl group of PMSF incurs a higher entropic penalty.

  • Aqueous Stability: A critical failure point in covalent drug design is premature hydrolysis. Heteroaromatic sulfonyl fluorides exhibit exceptional resistance to spontaneous hydrolysis in aqueous buffers compared to their highly reactive sulfonyl chloride counterparts (). This ensures the inhibitor remains intact during extended biological assays, preventing false-negative results.

Experimental Protocol: Progress Curve Analysis

To ensure absolute trustworthiness in your kinetic data, we employ the continuous progress curve method rather than discrete pre-incubation assays.

Why this choice? Pre-incubation assays require precise manual quenching and are highly susceptible to pipetting errors at short time points. Continuous progress curve analysis acts as a self-validating system: the exponential decay of the reaction velocity inherently validates the pseudo-first-order assumption in real-time. Any deviation from the mathematical model immediately alerts the researcher to inhibitor depletion, assay artifact, or non-specific aggregation.

Workflow Step1 1. Reagent Prep (Enzyme, Substrate, 1-B3SF) Step2 2. Buffer Equilibration (37°C, pH 7.4) Step1->Step2 Step3 3. Reaction Initiation (Inject Enzyme) Step2->Step3 Step4 4. Continuous Monitoring (Abs/Fluorescence) Step3->Step4 Step5 5. Non-linear Regression (Fit to k_obs) Step4->Step5 Step6 6. Parameter Extraction (K_I and k_inact) Step5->Step6

Figure 2: Workflow for continuous progress curve analysis of irreversible inhibitors.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Inhibitor Stock: Prepare a 10 mM stock of 1-B3SF in anhydrous DMSO. Causality: Anhydrous conditions prevent premature degradation of the sulfonyl fluoride warhead during long-term storage.

  • Assay Buffer: Prepare 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, containing 0.01% (v/v) Triton X-100. Causality: The inclusion of a non-ionic detergent is critical to prevent non-specific adsorption of the lipophilic 1-B3SF to the plastic microplate walls, which would artificially lower the effective concentration.

  • Substrate: Prepare a fluorogenic or chromogenic substrate at a concentration of 3×Km​ .

Step 2: Assay Setup

  • In a 96-well microplate, add the substrate and varying concentrations of 1-B3SF (e.g., spanning 0.5×KI​ to 10×KI​ ).

  • Ensure the final DMSO concentration remains constant across all wells (strictly ≤1% ) to prevent solvent-induced enzyme denaturation.

Step 3: Reaction Initiation & Monitoring

  • Pre-warm the plate to 37°C for 10 minutes to establish thermal equilibrium.

  • Rapidly inject the target enzyme (e.g., 10 nM final concentration) using a multichannel pipette to initiate the reaction.

  • Continuously monitor product formation via absorbance or fluorescence every 10 to 15 seconds for 60 minutes.

Step 4: Data Analysis & Parameter Extraction

  • The progress curves will exhibit an exponential decay in velocity as the enzyme is progressively inactivated. Fit the raw data to the integrated rate equation:

    [P]=kobs​vi​​[1−exp(−kobs​t)]+C

    (Where [P] is product concentration, vi​ is initial velocity, and kobs​ is the observed rate constant).

  • Plot the extracted kobs​ values against the inhibitor concentration [I] . Fit this secondary plot to the hyperbolic equation to extract the fundamental constants:

    kobs​=KI​(1+Km​[S]​)+[I]kinact​[I]​

References

  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.[Link]

  • Fahrney, D. E., & Gold, A. M. (1963). Sulfonyl Fluorides as Inhibitors of Esterases. I. Rates of Reaction with Acetylcholinesterase, α-Chymotrypsin, and Trypsin. Journal of the American Chemical Society.[Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.[Link]

Validation

Evaluation of 1-Benzofuran-3-Sulfonyl Fluoride in Cellular Thermal Shift Assays (CETSA): A Covalent Probe Comparison Guide

Executive Summary: The Shift to "Beyond-Cysteine" Profiling For the past decade, covalent drug discovery has been dominated by acrylamide-based electrophiles targeting highly nucleophilic, but relatively rare, cysteine r...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to "Beyond-Cysteine" Profiling

For the past decade, covalent drug discovery has been dominated by acrylamide-based electrophiles targeting highly nucleophilic, but relatively rare, cysteine residues. However, to expand the druggable proteome, the field is rapidly pivoting toward Sulfur(VI) Fluoride Exchange (SuFEx) chemistry[1]. SuFEx warheads, particularly sulfonyl fluorides, possess the unique ability to covalently engage tyrosine, lysine, histidine, and serine residues within protein binding pockets[2].

Among these, 1-benzofuran-3-sulfonyl fluoride has emerged as a highly versatile building block. The benzofuran moiety provides an optimal balance of steric bulk and electronic stabilization, dampening the intrinsic hyper-reactivity of the sulfonyl fluoride group to prevent indiscriminate labeling, while maintaining enough electrophilicity for proximity-driven target engagement[3].

To rigorously validate the target engagement of such covalent probes in live cells, the Cellular Thermal Shift Assay (CETSA) and its proteome-wide counterpart, Thermal Proteome Profiling (TPP-MS) , have become the gold standards[4][5]. This guide objectively evaluates the performance of 1-benzofuran-3-sulfonyl fluoride in CETSA workflows, comparing it against alternative electrophilic warheads and providing actionable, self-validating experimental protocols.

Mechanistic Grounding: SuFEx Chemistry in Thermal Profiling

The Thermodynamic Lock Principle

CETSA relies on the principle that ligand binding stabilizes a protein's tertiary structure, increasing its melting temperature ( Tm​ ). While reversible inhibitors typically yield modest thermal shifts ( ΔTm​ of 2–5 °C), covalent modifiers like 1-benzofuran-3-sulfonyl fluoride act as a "thermodynamic lock." Upon binding, the nucleophilic attack by a target residue (e.g., Tyr or Lys) ejects the fluoride leaving group, forming an irreversible sulfonate or sulfonamide linkage[6]. This covalent adduct drastically increases the activation energy required for thermal unfolding, often resulting in massive ΔTm​ shifts (>10 °C)[3].

Fig 1: Mechanism of SuFEx-mediated covalent binding and resulting CETSA thermal shift.

Comparative Performance Data

When selecting a warhead for chemical proteomics or drug development, one must balance aqueous stability (to prevent premature hydrolysis) with target reactivity. Table 1 summarizes the experimental performance of 1-benzofuran-3-sulfonyl fluoride compared to standard fluorosulfates and acrylamides in CETSA applications[3][6][7].

Table 1: Comparative Evaluation of Covalent Warheads in CETSA

Warhead ClassRepresentative CompoundTarget ResiduesAqueous Stability ( t1/2​ at 37°C)Intrinsic ReactivityAvg. CETSA Shift ( ΔTm​ )Primary Application
Sulfonyl Fluoride 1-Benzofuran-3-sulfonyl fluoride Tyr, Lys, His, SerModerate (~4–6 hrs)High+8.0 to +15.0 °C Broad-spectrum profiling; "beyond-cysteine" target discovery.
Fluorosulfate Aryl-fluorosulfateTyr, LysHigh (>24 hrs)Low-Moderate+5.0 to +10.0 °C Highly selective, slow-reacting targeted covalent inhibitors.
Acrylamide Ibrutinib-based probesCysHigh (>24 hrs)Very High+10.0 to +20.0 °C Rapid engagement of cysteine-kinases (e.g., BTK, EGFR).

Analytical Insight: While acrylamides offer excellent stability and massive thermal shifts, their utility is strictly bottlenecked by the presence of a targetable cysteine. Fluorosulfates are highly stable but often react too slowly for efficient live-cell labeling within standard assay windows. 1-Benzofuran-3-sulfonyl fluoride occupies the "Goldilocks zone"—it is reactive enough to capture a diverse array of nucleophiles within a 1–2 hour cellular incubation, yet stable enough to survive the intracellular environment without total hydrolysis[3].

Experimental Methodology: Intact Cell CETSA Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step is optimized to preserve the physiological context of the SuFEx reaction while preventing artificial data artifacts.

CETSA_Workflow A Live Cell Culture (Physiological Context) B Probe Incubation (1-Benzofuran-3-sulfonyl fluoride) A->B Add Probe C Thermal Profiling (Gradient Heating) B->C Covalent Binding D Cell Lysis & Ultracentrifugation C->D Denature Unbound E Soluble Fraction Detection (Western Blot / MS-TPP) D->E Isolate Stabilized

Fig 2: Step-by-step workflow for Intact Cell CETSA using sulfonyl fluoride probes.

Step-by-Step Protocol

Step 1: In Situ Labeling (Preserving the Microenvironment)

  • Action: Culture target cells to 70-80% confluency. Treat cells with 1-benzofuran-3-sulfonyl fluoride (typically 1–10 µM) or a DMSO vehicle control for 1 to 2 hours at 37°C.

  • Causality: SuFEx reactivity is highly dependent on the local pKa of the target amino acid, which is dictated by the protein's native 3D fold and the intracellular pH[4]. Performing the reaction in live cells, rather than lysates, preserves this microenvironment, ensuring that only physiologically relevant covalent engagements occur.

Step 2: Thermal Partitioning (The Thermodynamic Challenge)

  • Action: Harvest cells, wash with PBS, and aliquot equally into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a Gradient Peltier Device, followed by a 3-minute cooling phase at 25°C.

  • Causality: Heat induces the unfolding of the protein's hydrophobic core. Proteins covalently locked by the benzofuran-sulfonyl fluoride will resist unfolding at temperatures where the vehicle-treated proteins completely denature and aggregate[3].

Step 3: Mild Lysis (Preventing Complex Disruption)

  • Action: Resuspend cells in a mild, non-denaturing lysis buffer (e.g., TBS containing 0.4% NP-40 and protease inhibitors). Subject to three rapid freeze-thaw cycles using liquid nitrogen.

  • Causality: Harsh detergents (like SDS) would artificially denature the stabilized proteins, erasing the thermal shift data. Mild detergents combined with mechanical freeze-thawing gently extract the soluble fraction without disrupting the probe-target complex[5].

Step 4: Ultracentrifugation (Strict Phase Separation)

  • Action: Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C.

  • Causality: Standard benchtop centrifugation is insufficient to pellet small micro-aggregates of denatured protein. Ultracentrifugation strictly partitions the denatured/aggregated proteins (pellet) from the thermally stabilized, folded proteins (supernatant), preventing false-positive signals in downstream detection.

Step 5: Detection via TPP-MS (Unbiased Deconvolution)

  • Action: Analyze the soluble supernatants using multiplexed quantitative mass spectrometry (Thermal Proteome Profiling)[5].

  • Causality: While Western blotting is useful for single-target validation, 1-benzofuran-3-sulfonyl fluoride is a broad-spectrum electrophile. TPP-MS allows for the unbiased, proteome-wide identification of all off-targets engaged by the warhead, providing a comprehensive selectivity profile crucial for downstream lead optimization[5].

Conclusion

The evaluation of 1-benzofuran-3-sulfonyl fluoride in Cellular Thermal Shift Assays demonstrates its superior utility for "beyond-cysteine" covalent probe development. By offering a highly tunable reactivity profile that bridges the gap between hyper-reactive acrylamides and sluggish fluorosulfates, it enables robust labeling of tyrosine and lysine residues in live cells. When coupled with the rigorous thermodynamic validation of CETSA and TPP-MS, researchers can confidently map target engagement and off-target liabilities in a native physiological context.

References

  • Cellular thermal shift and clickable chemical probe assays for the determination of drug-target engagement in live cells Organic & Biomolecular Chemistry (RSC Publishing)
  • Mass Spectrometry Proteomics: A Key to Faster Drug Discovery Journal of Medicinal Chemistry - ACS Public
  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions PMC - NIH
  • Efficient Ligand Discovery Using Sulfur(VI)
  • Sulfur(VI) Fluoride Exchange Chemistry in Solid-Phase Synthesis of Compound Arrays: Discovery of Histone Deacetylase Inhibitors PMC - NIH
  • Covalent Proximity Inducers Chemical Reviews - ACS Public

Sources

Comparative

benchmarking 1-benzofuran-3-sulfonyl fluoride against known serine hydrolase inhibitors

An in-depth guide for researchers and drug development professionals evaluating covalent warheads for serine hydrolase targeting. Introduction: The Evolution of Serine Hydrolase Inhibitors Serine hydrolases constitute on...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide for researchers and drug development professionals evaluating covalent warheads for serine hydrolase targeting.

Introduction: The Evolution of Serine Hydrolase Inhibitors

Serine hydrolases constitute one of the largest enzyme families in the human proteome, playing critical roles in lipid metabolism, signaling, and disease pathogenesis. For decades, researchers have relied on broad-spectrum sulfonyl fluoride (SF) inhibitors like Phenylmethanesulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) to prevent proteolytic degradation during sample preparation[1].

However, the recent explosion of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has shifted the paradigm from simple protease protection to highly selective, activity-based protein profiling (ABPP)[2]. In this context, 1-benzofuran-3-sulfonyl fluoride (1-B3SF) [3] has emerged as a structurally distinct SuFEx hub. By replacing the simple phenyl ring of PMSF with a rigid, lipophilic benzofuran scaffold, 1-B3SF offers unique steric and electronic properties that tune its selectivity toward specific hydrophobic hydrolases (such as lipid esterases) while minimizing off-target effects.

This guide objectively benchmarks 1-B3SF against classic inhibitors, providing the chemical logic, quantitative data, and self-validating experimental protocols necessary for rigorous probe development.

Chemical Logic & Mechanism of Action

Sulfonyl fluorides are mechanism-based covalent inhibitors. In an aqueous environment, they remain remarkably stable compared to other electrophiles. However, when a sulfonyl fluoride enters the active site of a serine hydrolase, the enzyme's catalytic triad (Ser-His-Asp) activates the serine hydroxyl group, while the oxyanion hole stabilizes the incoming transition state. This pre-organization triggers a rapid nucleophilic attack, displacing the fluoride ion and forming an irreversible sulfonyl-enzyme adduct[4].

Mechanism E Serine Hydrolase (Active Site Ser-OH) C Enzyme-Inhibitor Complex (Non-covalent pre-organization) E->C I Sulfonyl Fluoride (R-SO2F) (e.g., 1-B3SF) I->C T Tetrahedral Transition State (Oxyanion Hole Stabilized) C->T - HF P Covalent Sulfonyl Adduct (Irreversible Inhibition) T->P - HF

Figure 1: Mechanism of SuFEx-mediated covalent inhibition of serine hydrolases.

Comparative Scaffold Analysis:

  • PMSF: Features a small, highly reactive phenylmethyl group. It is a rapid, broad-spectrum inhibitor but suffers from extreme hydrolytic instability in water[1].

  • AEBSF: The addition of a primary amine makes AEBSF highly water-soluble and stable at physiological pH. However, at high concentrations, it is prone to off-target modification of tyrosine and lysine residues[1][5].

  • 1-B3SF: The benzofuran ring restricts rotational freedom and increases lipophilicity. This design requires a larger, more hydrophobic active site pocket for binding, inherently reducing its reactivity against generic proteases while increasing affinity for specialized lipid hydrolases.

Quantitative Benchmarking Data

To select the appropriate inhibitor for your workflow, it is critical to balance aqueous stability with target specificity. The table below summarizes the representative benchmarking metrics for these three sulfonyl fluorides.

InhibitorScaffold TypeAqueous Half-Life (pH 7.4)Primary Target ProfileOff-Target Propensity
PMSF Phenylmethyl< 1 hourBroad-spectrum proteasesLow (hydrolyzes before off-target binding)
AEBSF Aminoethyl-phenyl> 24 hoursBroad-spectrum proteasesModerate (Tyr, Lys modification at >1 mM)
1-B3SF Benzofuran~ 6-8 hoursHydrophobic hydrolases (e.g., lipases)Low (sterically restricted by bulky scaffold)

Experimental Workflows: Competitive ABPP

To objectively benchmark 1-B3SF against PMSF and AEBSF without requiring the custom synthesis of a fluorophore-conjugated 1-B3SF analog, we utilize Competitive Activity-Based Protein Profiling (ABPP) [2]. In this assay, the proteome is first incubated with the test inhibitor. Subsequently, a universal fluorescent probe (e.g., Fluorophosphonate-Tetramethylrhodamine, FP-TMR) is added to label any residual active enzymes.

ABPP_Workflow N1 Native Proteome (Active Enzymes) N2 Inhibitor Incubation (1-B3SF vs PMSF) N1->N2 N3 FP-TMR Labeling (Tags uninhibited enzymes) N2->N3 N4 SDS-PAGE & Fluorescence Imaging N3->N4 Quantify N5 LC-MS/MS (Target Identification) N3->N5 Identify

Figure 2: Competitive ABPP workflow for benchmarking inhibitor selectivity.

Step-by-Step Self-Validating Protocol

Step 1: Native Proteome Preparation

  • Procedure: Lyse cells (e.g., HEK293T) in PBS using Dounce homogenization or sonication on ice. Clear the lysate via centrifugation (100,000 x g, 45 min) to separate soluble and membrane fractions. Adjust protein concentration to 1 mg/mL.

  • Causality: Serine hydrolases require an intact tertiary structure to maintain the nucleophilicity of the catalytic serine. Harsh detergents (like SDS) or boiling will unfold the enzyme, abolishing SuFEx reactivity.

  • Self-Validation Checkpoint: Aliquot 50 µL of the lysate and boil it at 95°C for 10 minutes. This heat-denatured control must be run alongside your samples to prove that all observed FP-TMR labeling is strictly dependent on enzymatic activity, ruling out non-specific chemical cross-linking.

Step 2: Inhibitor Incubation

  • Procedure: Treat 50 µL aliquots of the native proteome with a concentration gradient (1 µM to 100 µM) of 1-B3SF, PMSF, or AEBSF. Incubate at 37°C for exactly 30 minutes.

  • Causality: A 30-minute incubation captures the pseudo-first-order kinetics of covalent binding. Because PMSF hydrolyzes rapidly, prolonged incubations will artificially deflate its apparent potency compared to the more stable 1-B3SF.

  • Self-Validation Checkpoint: Include a DMSO vehicle control. This establishes the 100% uninhibited baseline required to calculate accurate IC50 values.

Step 3: FP-TMR Probe Labeling

  • Procedure: Add FP-TMR (1 µM final concentration) to all samples, including controls. Incubate for 30 minutes at room temperature in the dark.

  • Causality: The FP-TMR probe acts as a universal reporter[2]. If 1-B3SF successfully and selectively covalently binds a specific lipid esterase, that enzyme's active site will be blocked, preventing FP-TMR binding and resulting in the disappearance of that specific fluorescent band on a gel.

  • Self-Validation Checkpoint: Run a No-Probe control (lysate + DMSO, no FP-TMR) to measure the background autofluorescence of the biological sample during imaging.

Step 4: SDS-PAGE and In-Gel Fluorescence

  • Procedure: Quench the reactions with 4x SDS loading buffer (boil for 5 mins). Resolve proteins on a 10% SDS-PAGE gel. Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at the appropriate excitation/emission wavelengths for TMR.

  • Causality: In-gel fluorescence provides a rapid, global snapshot of target engagement across the entire proteome before committing to resource-intensive LC-MS/MS proteomics.

Conclusion & Recommendations

When benchmarking covalent inhibitors, the choice of warhead scaffold dictates the success of the experiment.

  • Use PMSF for rapid, inexpensive, and immediate broad-spectrum protease inhibition where downstream inhibitor carry-over is undesirable (due to its rapid hydrolysis).

  • Use AEBSF for long-term protease inhibition in aqueous buffers, provided the downstream assays are not sensitive to minor off-target lysine/tyrosine modifications.

  • Use 1-benzofuran-3-sulfonyl fluoride (1-B3SF) when developing targeted SuFEx probes for chemical biology. Its lipophilic, sterically demanding core provides an excellent starting point for designing selective inhibitors against specialized hydrophobic serine hydrolases.

Sources

Validation

A Comparative Analysis of Synthetic Routes to Substituted Benzofurans: A Guide for Researchers

Substituted benzofurans are a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] This heterocyclic scaffold is a key structural motif in numerous natural products, pharmaceuticals, and biologica...

Author: BenchChem Technical Support Team. Date: March 2026

Substituted benzofurans are a cornerstone of modern medicinal chemistry and materials science.[1][2][3][4] This heterocyclic scaffold is a key structural motif in numerous natural products, pharmaceuticals, and biologically active compounds, exhibiting a wide range of therapeutic properties including antimicrobial, anti-inflammatory, antitumor, and antiviral activities.[1][2][5][6] The ever-increasing importance of these molecules has driven significant innovation in synthetic organic chemistry, leading to a diverse array of methods for their construction.[1][4][7][8]

This guide provides a comparative analysis of the most prominent synthetic routes to substituted benzofurans, offering insights into their mechanisms, scope, and practical applications. We will delve into both classical and modern transition-metal-catalyzed methods, providing experimental data and protocols to aid researchers in selecting the optimal strategy for their specific synthetic targets.

Classical Approaches to Benzofuran Synthesis

Classical methods for benzofuran synthesis, while sometimes limited in scope compared to modern techniques, often utilize readily available starting materials and are valuable for specific substitution patterns.

The Perkin Rearrangement

First reported by William Henry Perkin in 1870, the Perkin rearrangement is a base-catalyzed conversion of a 3-halocoumarin into a benzofuran-2-carboxylic acid.[9][10][11] The reaction proceeds via an initial ring-opening of the coumarin lactone by hydroxide, followed by an intramolecular nucleophilic attack of the resulting phenoxide onto the vinyl halide, leading to ring contraction.[9][12]

Mechanism of the Perkin Rearrangement:

Perkin_Rearrangement Perkin Rearrangement Mechanism cluster_start cluster_steps cluster_end start 3-Halocoumarin step1 Base-catalyzed ring fission start->step1 OH- step2 Intramolecular cyclization step1->step2 Forms dianion intermediate end Benzofuran-2-carboxylic acid step2->end Ring contraction

Caption: Workflow for benzofuran synthesis via O-alkylation and cyclization.

This two-step process offers good control over the substitution pattern of the final product. The choice of the phenol and the α-haloketone directly determines the substituents on the benzene and furan rings, respectively.

Modern Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized benzofuran synthesis, providing highly efficient, regioselective, and versatile methods with broad functional group tolerance. [1][4][7]

Palladium-Catalyzed Routes

Palladium catalysis is a powerful tool for the construction of benzofurans, with numerous strategies developed, including Heck and Sonogashira couplings followed by cyclization. [7][13][14]A particularly effective method involves the coupling of o-iodophenols with terminal alkynes, which can undergo an in-situ intramolecular cyclization. [15] Palladium-Catalyzed Synthesis via Sonogashira Coupling and Cyclization:

This approach combines a Sonogashira cross-coupling reaction between an o-iodophenol and a terminal alkyne, followed by an intramolecular cyclization to yield a 2,3-disubstituted benzofuran. [7][15]The use of a copper co-catalyst is often employed to facilitate the Sonogashira coupling. [1][7] General Palladium-Catalyzed Cyclization Pathway:

Pd_Catalysis_Pathway Pd-Catalyzed Benzofuran Synthesis start o-Iodophenol + Terminal Alkyne step1 Sonogashira Coupling (Pd/Cu catalysis) start->step1 intermediate o-Alkynylphenol Intermediate step1->intermediate step2 Intramolecular Cyclization intermediate->step2 end 2,3-Disubstituted Benzofuran step2->end

Caption: Pathway for Pd-catalyzed benzofuran synthesis.

Copper-Catalyzed Syntheses

Copper-catalyzed methods have emerged as a cost-effective and environmentally benign alternative to palladium-based systems. [1][16][17]These reactions often proceed via domino or one-pot procedures, enhancing synthetic efficiency. One-pot syntheses reacting o-hydroxy aldehydes, amines, and alkynes in the presence of a copper catalyst have been reported to produce amino-substituted benzofurans in high yields. [1][7]

Gold-Catalyzed Cyclizations

Gold catalysis has proven to be exceptionally effective for the intramolecular cyclization of o-alkynylphenols and their ether derivatives. [2][18][19][20]Cationic gold(I) complexes act as powerful π-acids, activating the alkyne moiety towards nucleophilic attack by the phenolic oxygen. [19]These reactions often proceed under mild conditions with low catalyst loadings. [2][19]

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends on several factors, including the desired substitution pattern, functional group tolerance, cost, and scalability. The following table provides a comparative overview of the discussed methods.

Synthetic RouteStarting MaterialsKey Reagents/CatalystsAdvantagesDisadvantagesTypical Yields (%)
Perkin Rearrangement 3-HalocoumarinsNaOH, EthanolSimple procedure, high yields for specific products.Limited to benzofuran-2-carboxylic acids.90-99 [9]
O-Alkylation/Cyclization Phenols, α-HaloketonesBase, AcidGood control over substitution, versatile.Two-step process, can have moderate yields.60-85
Palladium-Catalyzed o-Halophenols, AlkynesPd catalyst (e.g., (PPh3)2PdCl2), CuI, BaseHigh efficiency, broad substrate scope, one-pot potential.Cost of palladium, potential for catalyst poisoning.70-95 [7]
Copper-Catalyzed Phenols, AlkynesCu catalyst (e.g., CuI, CuBr)Lower cost than palladium, good for one-pot reactions.Can require higher catalyst loadings, may have narrower scope.70-91 [7]
Gold-Catalyzed o-Alkynylphenols/ethersAu catalyst (e.g., Au(I)-NHC)Mild reaction conditions, low catalyst loading, high efficiency.Cost of gold catalysts.Moderate to good [19]

Experimental Protocols

Synthesis of 2-Acetylbenzofuran via O-Alkylation and Cyclization

This protocol is a representative example of the classical O-alkylation followed by cyclization approach. [15] Materials:

  • Salicylaldehyde (0.1 mol)

  • Chloroacetone (0.1 mol)

  • Anhydrous potassium carbonate (0.2 mol)

  • Ethanol (150 mL)

  • Crushed ice

  • Cold water

Procedure:

  • Combine salicylaldehyde, chloroacetone, and anhydrous potassium carbonate in a round-bottom flask.

  • Add ethanol and reflux the mixture for 3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a beaker containing crushed ice.

  • Collect the resulting solid precipitate by filtration.

  • Wash the solid with cold water and dry.

  • Recrystallize the crude product from ethanol to obtain pure 2-acetylbenzofuran.

Palladium-Catalyzed Synthesis of a 2,3-Disubstituted Benzofuran

This protocol exemplifies a modern transition-metal-catalyzed approach. [15] Materials:

  • o-Iodophenol derivative (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • (PPh3)2PdCl2 (0.02 mmol)

  • CuI (0.04 mmol)

  • Triethylamine (5 mL)

Procedure:

  • In a reaction vessel, dissolve the o-iodophenol and terminal alkyne in triethylamine.

  • Add (PPh3)2PdCl2 and CuI to the solution.

  • Stir the reaction mixture at 90 °C under an inert atmosphere until the starting materials are consumed (monitored by TLC or GC-MS).

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove the triethylamine hydrochloride salt.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2,3-disubstituted benzofuran.

Conclusion

The synthesis of substituted benzofurans has evolved significantly from classical methods to highly efficient transition-metal-catalyzed strategies. While classical routes like the Perkin rearrangement and O-alkylation/cyclization remain valuable for specific applications, modern palladium, copper, and gold-catalyzed reactions offer broader substrate scope, higher yields, and milder reaction conditions. The choice of the optimal synthetic route will depend on the specific target molecule, available resources, and desired scale of the reaction. The continuous development of novel catalytic systems promises even more efficient and sustainable methods for the construction of this important heterocyclic scaffold in the future.

References

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available at: [Link]

  • Le, Q., et al. (2020). Gold(I)–NHC-catalyzed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl benzyl ethers. Morressier. Available at: [Link]

  • Unlocking the Potential: A Comprehensive Review for the Synthesis of Benzofuran Derivatives. (2023). ResearchGate. Available at: [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ACS Omega. Available at: [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. ResearchGate. Available at: [Link]

  • Sinha, A., et al. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Atlantis Press. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). MDPI. Available at: [Link]

  • Le, Q., et al. (2020). Gold(I)–NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers. RSC Publishing. Available at: [Link]

  • Perkin rearrangement. (n.d.). Grokipedia. Available at: [Link]

  • Le, Q., et al. (2020). Gold(i)–NHC-catalysed synthesis of benzofurans via migratory cyclization of 2-alkynylaryl ethers. Organic & Biomolecular Chemistry. Available at: [Link]

  • Liu, C.-Y., et al. (2024). Copper(I)-Catalyzed Dearomatization of Benzofurans with 2-(Chloromethyl)anilines through Radical Addition and Cyclization Cascade. Organic Letters. Available at: [Link]

  • Ligand-Assisted Gold-Catalyzed Efficient Alkynylative Cyclization with Terminal Alkynes Using H2O2 as Oxidant. (2026). ResearchGate. Available at: [Link]

  • Perkin rearrangement. (2024). Wikipedia. Available at: [Link]

  • Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. (2020). MDPI. Available at: [Link]

  • Cu(ii)-catalyzed synthesis of 3-functionalized benzofurans via sequential nucleophilic cyclization and C–C bond activation. (n.d.). Chemical Communications. Available at: [Link]

  • Marriott, K.-S. C., et al. (2012). Expedited Synthesis of Benzofuran-2-Carboxylic Acids via Microwave-Assisted Perkin Rearrangement Reaction. PMC. Available at: [Link]

  • Benzofuran: an emerging scaffold for antimicrobial agents. (2015). RSC Publishing. Available at: [Link]

  • Research Progress on the Synthesis of Intramolecular Benzofuran Derivatives. (2025). ResearchGate. Available at: [Link]

  • Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (2014). PubMed. Available at: [Link]

  • Facile synthesis of benzofurans via copper-catalyzed aerobic oxidative cyclization of phenols and alkynes. (n.d.). Chemical Communications. Available at: [Link]

  • Palladium-Catalyzed Synthesis of 2,3-Disubstituted Benzofurans: An Approach Towards the Synthesis of Deuterium Labeled Compounds. (2015). PubMed. Available at: [Link]

  • Kishor, M. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Methods for the synthesis of benzofurans and the procedure described in this work. (n.d.). ResearchGate. Available at: [Link]

  • Study of Benzofuran Derivatives and their Biological Significance. (2023). IJSDR. Available at: [Link]

  • Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles. (2020). SciSpace. Available at: [Link]

  • Asif, M. (2016). Mini review on important biological properties of benzofuran derivatives. MedCrave online. Available at: [Link]

  • Synthesis of benzofurans via cyclization of o-alkynylphenols. (n.d.). ResearchGate. Available at: [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019). RSC Publishing. Available at: [Link]

  • Green synthesis and antioxidant activity of novel series of benzofurans from euparin extracted of Petasites hybridus. (2018). Taylor & Francis. Available at: [Link]

  • Synthesis of 2-Phenyl-3-benzoylbenzofurans under Wittig Conditions. (n.d.). Sciforum. Available at: [Link]

  • Benzofuran synthesis. (n.d.). Organic Chemistry Portal. Available at: [Link]

  • Mushtaq, A., et al. (2024). A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. Semantic Scholar. Available at: [Link]

  • DMTSF-mediated electrophilic cyclization for the synthesis of 3-thiomethyl-substituted benzo[b]furan derivatives. (n.d.). Organic & Biomolecular Chemistry. Available at: [Link]

  • Synthesis of benzofurans – substrate scope. (n.d.). ResearchGate. Available at: [Link]

  • How Does BBr3 Cyclize o-Alkynylanisoles to Form Benzofurans?. (n.d.). ScholarWorks@GVSU. Available at: [Link]

  • One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. (2019). MDPI. Available at: [Link]

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Comparative

A Senior Application Scientist's Guide to Validating Target Modification with Site-Directed Mutagenesis

For researchers, scientists, and drug development professionals, site-directed mutagenesis (SDM) is an indispensable tool. It allows for precise, intentional alterations to DNA sequences, enabling the exploration of prot...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, site-directed mutagenesis (SDM) is an indispensable tool. It allows for precise, intentional alterations to DNA sequences, enabling the exploration of protein structure-function relationships, the optimization of enzymes, and the validation of drug targets.[1][2] However, the introduction of a mutation is merely the first step. A successful mutagenesis experiment is only complete when the modification is rigorously validated at the genetic, protein, and functional levels. An unverified mutation is a source of flawed data and irreproducible results.

This guide provides a strategic framework and tactical protocols for the comprehensive validation of target modifications. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that every protocol described is part of a self-validating system. Our objective is to empower you to not only create your desired mutant but to prove its existence and characterize its function with unassailable confidence.

Part 1: The Strategic Choice — A Comparative Analysis of Mutagenesis Methods

The foundational principle of site-directed mutagenesis involves using a synthetic DNA oligonucleotide, which contains the desired mutation, to act as a primer for DNA synthesis on a template of the wild-type gene.[2][3] Over the years, numerous methods have been developed based on this principle, each with unique strengths and weaknesses. The choice of method is a critical first step that influences the entire experimental workflow.

Comparison of Key Site-Directed Mutagenesis Techniques
MethodPrincipleTemplate DNATypical EfficiencyKey AdvantagesKey Disadvantages
PCR-Based (e.g., QuikChange) Exponential amplification of the entire plasmid using primers containing the mutation.[4]dsDNA (plasmid)>80%[4]High efficiency, rapid, no subcloning required, technically simple.[4][5]Potential for secondary mutations from PCR, limited to smaller plasmids (~<10 kb).[6][7]
Kunkel Method In vivo incorporation of uracil into the template strand, followed by in vitro synthesis of the mutant strand and subsequent in vivo degradation of the uracil-containing template.[3][8][9]ssDNA (phagemid)HighVery low wild-type background, cost-effective.[9][10]Requires ssDNA template preparation, more time-consuming, involves specialized E. coli strains.[8][10]
Overlap Extension PCR Two-stage PCR. First, two separate fragments are generated with the mutation in the overlapping primer region. Second, these fragments are used as templates to generate the full-length mutated product.[11][12]dsDNA (linear or plasmid)VariableAllows for large insertions/deletions, does not require a circular template.[12]Requires multiple PCR steps and primers, more complex optimization.[6][11]
Cassette Mutagenesis A segment of the gene is excised using restriction enzymes and replaced with a synthetic DNA "cassette" containing the desired mutation.[3]dsDNA (plasmid)HighUseful for introducing multiple mutations in a defined region or for creating libraries.Requires conveniently located, unique restriction sites flanking the target area.[3]
CRISPR/Cas9 An RNA-guided endonuclease (Cas9) creates a double-strand break at a specific genomic location, which is then repaired using a supplied template containing the mutation.[3][13]In vivo (genomic DNA)VariableEnables mutagenesis directly in living cells and organisms (in vivo).[13]Potential for off-target effects, requires delivery of Cas9 and guide RNA, validation is more complex.[14][15]
In-Depth Analysis of Common Methodologies

PCR-Based Whole-Plasmid Mutagenesis (The Workhorse) This is arguably the most widely used method today, popularized by kits like Agilent's QuikChange.[4] The strategy is elegant in its simplicity: a pair of complementary primers containing the desired mutation are used to amplify the entire plasmid in a high-fidelity PCR reaction.

The causality behind its key steps is critical to understand:

  • High-Fidelity DNA Polymerase: A proofreading polymerase, such as Pfu or its derivatives, is absolutely essential.[16][17] Standard Taq polymerase has a relatively high error rate, which would introduce random, unwanted mutations throughout the plasmid during amplification. Pfu polymerase possesses a 3' to 5' exonuclease activity that corrects errors, ensuring the only mutation introduced is the one designed into the primers.[16]

  • DpnI Digestion: This is the crucial step for eliminating the original, wild-type template. The plasmid template is isolated from an E. coli strain that methylates its DNA (a dam+ strain). DpnI is a restriction enzyme that specifically digests methylated and hemimethylated DNA, while leaving the newly synthesized, unmethylated mutant DNA intact.[7][18] This provides a powerful selection for the mutated plasmid.

The Kunkel Method (The Classic Selection) Before the widespread adoption of high-fidelity PCR, the Kunkel method was a highly effective technique that relies on a clever biological selection process.[3][8] The wild-type plasmid is first transformed into a specific E. coli strain that is deficient in two enzymes: dUTPase (dut-) and uracil N-glycosylase (ung-).[9][10]

  • The dut- deficiency leads to an accumulation of dUTP, which is then incorporated into newly synthesized DNA in place of dTTP.

  • The ung- deficiency prevents the removal of this incorporated uracil. The result is a uracil-containing DNA template (U-DNA). This U-DNA is isolated and used for in vitro synthesis of the mutant strand with a mutagenic primer. When this hybrid (U-DNA/mutant-DNA) molecule is transformed into a wild-type (ung+) E. coli strain, the Ung enzyme recognizes and degrades the uracil-containing template strand, while the newly synthesized mutant strand is replicated.[8][9] This results in a very high efficiency of mutation recovery.

Part 2: The Tactical Execution — Protocols and Workflow Visualization

A robust experimental design follows a logical flow from primer design to the final transformed colonies. Visualizing this workflow helps in planning and troubleshooting.

General Site-Directed Mutagenesis Workflow

cluster_design Phase 1: Design & Preparation cluster_synthesis Phase 2: Mutant Strand Synthesis cluster_selection Phase 3: Template Removal & Transformation cluster_validation Phase 4: Screening & Validation Primer 1. Mutagenic Primer Design Template 2. High-Purity Template DNA Preparation PCR 3. PCR Amplification (High-Fidelity Polymerase) Template->PCR Input DpnI 4. DpnI Digestion of Parental DNA PCR->DpnI Product Transform 5. Transformation into Competent E. coli DpnI->Transform Screen 6. Colony Screening Transform->Screen Validate 7. Sequence Validation Screen->Validate

Caption: High-level workflow for PCR-based site-directed mutagenesis.

Experimental Protocol 1: PCR-Based Whole-Plasmid Mutagenesis

This protocol is adapted from the highly successful QuikChange™ method.[4][5]

1. Mutagenic Primer Design:

  • Causality: Poor primer design is a primary cause of mutagenesis failure.[6][7] The primers must anneal efficiently to the template and be successfully extended by the polymerase.

  • Guidelines:

    • Primers should be complementary to each other and contain the desired mutation.[5]

    • Length should be between 25 and 45 bases.

    • The desired mutation should be in the center of the primer, with 10-15 bases of correct sequence on both sides.[6][19]

    • Melting temperature (Tm) should be ≥ 78°C.

    • Primers should terminate in at least one G or C base to promote stable binding.[20]

    • Primers must be purified (PAGE or HPLC) to remove truncated products.[6]

2. PCR Reaction Setup:

  • Causality: The quality and concentration of the template DNA are crucial.[7] High-fidelity polymerases require optimized buffer conditions.

  • Reaction Mixture (50 µL total volume):

    • 5 µL of 10x reaction buffer (specific to the polymerase)

    • 10-50 ng of dsDNA plasmid template

    • 125 ng of forward primer

    • 125 ng of reverse primer

    • 1 µL of dNTP mix (10 mM each)

    • Nuclease-free water to 49 µL

    • 1 µL of high-fidelity DNA polymerase (e.g., PfuUltra, 2.5 U/µL)[16]

  • Controls: Always run a control reaction using the original template with non-mutagenic primers to ensure the PCR conditions are working.

3. Thermal Cycling:

  • Causality: Cycling parameters must be optimized for the plasmid size and primer Tm. The extension time is critical and depends on the size of the plasmid.

  • Typical Cycling Parameters:

    Segment Cycles Temperature Time
    Initial Denaturation 1 95°C 30 seconds
    Amplification 16-18 95°C (Denaturation) 30 seconds
    55-60°C (Annealing) 1 minute
    68°C (Extension) 1 minute/kb of plasmid length
    Final Extension 1 68°C 5 minutes

    | Hold | 1 | 4°C | Indefinite |

4. DpnI Digestion:

  • Causality: This step selectively destroys the parental template DNA, enriching for the desired mutant plasmid.[7]

  • Procedure:

    • Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the completed PCR reaction.

    • Mix gently by pipetting and incubate at 37°C for 1-2 hours.[5][20]

5. Transformation:

  • Causality: The nicked, circular dsDNA generated by the PCR is transformed into highly competent E. coli cells, where the nicks are repaired by the cellular machinery.

  • Procedure:

    • Thaw a 50 µL aliquot of high-efficiency competent cells (e.g., XL1-Blue, DH5α) on ice.

    • Add 1-2 µL of the DpnI-treated PCR product to the cells.

    • Incubate on ice for 30 minutes.

    • Heat-shock at 42°C for 45 seconds.

    • Return to ice for 2 minutes.

    • Add 250 µL of pre-warmed SOC medium and incubate at 37°C for 1 hour with shaking.

    • Plate on LB-agar plates containing the appropriate antibiotic.

    • Incubate overnight at 37°C.

Troubleshooting Common Mutagenesis Problems
ProblemPossible CauseRecommended Solution
No/Few Colonies Poor transformation efficiency.[18]Use fresh, high-efficiency competent cells (>10^8 cfu/µg). Verify with a control plasmid.
PCR failure.Check PCR product on an agarose gel. Optimize annealing temperature or extension time.[7]
Poor primer design.[6]Re-design primers according to guidelines. Ensure they are purified.
Many Colonies, No Mutation Incomplete DpnI digestion.[18]Increase DpnI incubation time to 2 hours. Ensure template DNA is from a dam+ strain.[18][20]
Template concentration too high.[7]Reduce template DNA amount to <25 ng in the PCR reaction.
Unintended Mutations Low-fidelity polymerase used.Ensure a high-fidelity, proofreading polymerase (e.g., Pfu) was used.[16]
PCR cycles too high.Do not exceed 18 cycles to minimize the chance of random mutations.

Part 3: The Moment of Truth — A Multi-Level Validation Framework

Obtaining colonies is not the end of the experiment. Rigorous validation is essential to confirm the intended modification and rule out unintended consequences. This process should be approached as a tiered system, moving from the genotype to the phenotype.

The Validation Decision Tree

G start Mutant Colonies Obtained dna_validation Level 1: Genotypic Validation start->dna_validation sanger Sanger Sequencing dna_validation->sanger Is the sequence correct? rflp RFLP Screening (Optional) dna_validation->rflp protein_validation Level 2: Expression Validation sanger->protein_validation YES western Western Blot protein_validation->western Is the protein expressed? func_validation Level 3: Functional Validation western->func_validation YES assay Biochemical/Cell-Based Assay func_validation->assay Does it have the expected functional change? end Validated Mutant assay->end YES

Caption: A multi-level framework for validating a site-directed mutant.

Level 1: Genotypic Validation (Confirming the DNA Change)

This is the non-negotiable first step. You must confirm that the DNA sequence has been altered as intended and that no other mutations have been introduced.

  • Sanger Sequencing: This remains the "gold standard" for verifying mutations in plasmids.[21]

    • Protocol:

      • Pick 3-5 well-isolated colonies and grow them overnight in liquid culture with the appropriate antibiotic.

      • Perform a miniprep to isolate the plasmid DNA from each culture.

      • Send the purified plasmid DNA for Sanger sequencing using a primer that anneals ~100 bp upstream of the mutation site.

      • Analyze the resulting chromatogram to confirm the presence of your mutation and check the surrounding sequence (~500 bp) for any unintended errors.

  • Restriction Fragment Length Polymorphism (RFLP) Analysis: A rapid and cost-effective screening method if your mutation conveniently introduces or removes a restriction enzyme site.[19][22]

    • Protocol:

      • Perform minipreps on several colonies.

      • Digest the isolated plasmid DNA with the relevant restriction enzyme.

      • Run the digested products on an agarose gel.

      • The mutant plasmid will show a different banding pattern compared to the wild-type plasmid.

      • Crucially: Clones that pass RFLP screening must still be confirmed by Sanger sequencing.

Level 2: Expression Validation (Confirming the Protein is Made)

A correct DNA sequence does not guarantee a stable, expressed protein. The mutation could affect transcription, translation, or protein stability.

  • Western Blotting: This is the most direct way to verify that your mutant protein is being expressed at the expected size and level.

    • Protocol:

      • Transfect or transform cells with the validated wild-type and mutant plasmids.

      • Allow time for protein expression (e.g., 24-48 hours).

      • Lyse the cells and quantify the total protein concentration.

      • Separate equal amounts of total protein lysate by SDS-PAGE.

      • Transfer the proteins to a membrane (e.g., PVDF or nitrocellulose).

      • Probe with a primary antibody specific to your protein of interest (or a tag).

      • Use a loading control (e.g., antibody against GAPDH or β-actin) to ensure equal protein loading.

      • Compare the band intensity and size of the mutant protein to the wild-type.

Level 3: Functional Validation (Confirming the Biological Consequence)

This is the ultimate goal of the experiment: to determine how the specific mutation affects the protein's function. The type of assay is entirely dependent on the protein and the research question.

  • Enzyme Kinetics Assays: If your protein is an enzyme, a mutation in the active site or an allosteric site may alter its catalytic activity. Compare the Vmax and Km of the purified mutant enzyme to the wild-type.[1]

  • Binding Assays: If the mutation is at a predicted protein-protein or protein-ligand interface, assess its impact on binding affinity. Techniques like co-immunoprecipitation, pull-down assays, or surface plasmon resonance (SPR) can quantify these changes.[23][24]

  • Cell-Based Assays: The functional consequence of a mutation is often best observed in a cellular context. This could involve measuring changes in a signaling pathway (e.g., reporter gene assays), cell viability, proliferation, or morphology.

  • Post-Translational Modification (PTM) Analysis: Some mutations may not affect primary function but could alter how the protein is modified (e.g., phosphorylation, ubiquitination). This can be investigated using PTM-specific antibodies or mass spectrometry.[25][26]

Conclusion

References

  • Site-directed mutagenesis - Wikipedia. (n.d.). Wikipedia. Retrieved March 14, 2026, from [Link]

  • Kunkel Mutagenesis Methodology. (n.d.). Davidson College. Retrieved March 14, 2026, from [Link]

  • 5 Common Challenges in Site-Directed Mutagenesis and How to Overcome Them. (2024, May 13). TeselaGen. Retrieved March 14, 2026, from [Link]

  • Ling, M. M., & Robinson, B. H. (1997). Site-directed mutagenesis using Pfu DNA polymerase and T4 DNA ligase. Analytical Biochemistry, 254(2), 157-162. Retrieved March 14, 2026, from [Link]

  • Useful Site-Directed Mutagenesis Tips for Troubleshooting. (2025, June 9). Bitesize Bio. Retrieved March 14, 2026, from [Link]

  • Site-Directed Mutagenesis. (n.d.). ARC Journals. Retrieved March 14, 2026, from [Link]

  • Site Directed Mutagenesis, Troubleshooting & FAQs. (n.d.). Assay Genie. Retrieved March 14, 2026, from [Link]

  • Site-Directed Mutagenesis Using Pfu DNA Polymerase and T4 DNA Ligase. (n.d.). BioTechniques. Retrieved March 14, 2026, from [Link]

  • QuikChange Multi Site-Directed Mutagenesis Kit. (n.d.). Agilent Technologies. Retrieved March 14, 2026, from [Link]

  • Chemistry 5.50 Site Directed Mutagenesis Methods. (n.d.). MIT OpenCourseWare. Retrieved March 14, 2026, from [Link]

  • Liu, H., & Naismith, J. H. (2008). Improving the mutagenesis efficiency of the Kunkel method by codon optimization and annealing temperature adjustment. BMC Biotechnology, 8, 91. Retrieved March 14, 2026, from [Link]

  • Site Directed Mutagenesis (QuickChange Method) Cornell iGEM 2012 Protocol. (2012). Cornell iGEM. Retrieved March 14, 2026, from [Link]

  • QuikChange Site-Directed Mutagenesis Kit. (n.d.). Agilent Technologies. Retrieved March 14, 2026, from [Link]

  • Pfu DNA Polymerase. (n.d.). Agilent Technologies. Retrieved March 14, 2026, from [Link]

  • QuikChange™ Site-Directed Mutagenesis Kit. (n.d.). Stratagene. Retrieved March 14, 2026, from [Link]

  • Comparison of different strategies for site-directed mutagenesis of gene of interest (GoI). (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • QuikChange II-E Site-Directed Mutagenesis Kit. (n.d.). Agilent Technologies. Retrieved March 14, 2026, from [Link]

  • Pfu Plus! DNA Polymerase. (n.d.). Roboklon. Retrieved March 14, 2026, from [Link]

  • Three Approaches to Site-directed Mutagenesis. (2025, May 23). Bitesize Bio. Retrieved March 14, 2026, from [Link]

  • Functional Validation of cas9/GuideRNA Constructs for Site-Directed Mutagenesis of Triticale ABA8′OH1 loci. (2021). PMC. Retrieved March 14, 2026, from [Link]

  • Validation of CRISPR-Cas-mediated mutagenesis scanning as a target... (n.d.). ResearchGate. Retrieved March 14, 2026, from [Link]

  • Pfu DNA Polymerase- Efficient Themostable Enzyme System. (n.d.). TIANGEN. Retrieved March 14, 2026, from [Link]

  • Site Directed Mutagenesis Service vs. Kit Resources. (n.d.). BioInnovatise. Retrieved March 14, 2026, from [Link]

  • CRISPR 101: Validating Your Genome Edit. (2022, November 3). Addgene Blog. Retrieved March 14, 2026, from [Link]

  • A comparison of three site-directed mutagenesis kits. (2001). PubMed. Retrieved March 14, 2026, from [Link]

  • Post-Translational Modification Profiling – a high-content assay for identifying protein modifications in mammalian cellular systems. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • A simple validation and screening method for CRISPR/Cas9-mediated gene editing in mouse embryos... (2025, March 27). PMC. Retrieved March 14, 2026, from [Link]

  • Detection methods for Genetic Mutations Analysis. (n.d.). CD Genomics. Retrieved March 14, 2026, from [Link]

  • Mutation Analysis and Genotyping. (n.d.). QIAGEN. Retrieved March 14, 2026, from [Link]

  • Site-Directed Mutagenesis in Analysis of Protein-Protein Interactions. (1993). PubMed. Retrieved March 14, 2026, from [Link]

  • Site Directed Mutagenesis Protocol. (n.d.). BioInnovatise. Retrieved March 14, 2026, from [Link]

  • Direct quantification of in vivo mutagenesis and carcinogenesis using duplex sequencing. (n.d.). PNAS. Retrieved March 14, 2026, from [Link]

  • How Is Site-Directed Mutagenesis Used in Protein Engineering? (2025, May 9). Patsnap Synapse. Retrieved March 14, 2026, from [Link]

  • Restriction digest screening facilitates efficient detection of site-directed mutations introduced by CRISPR in C. albicans. (2018). PeerJ. Retrieved March 14, 2026, from [Link]

  • Analysis of protein–protein interactions by mutagenesis: direct versus indirect effects. (n.d.). Oxford Academic. Retrieved March 14, 2026, from [Link]

  • Mutation Mapping and Identification by Whole-Genome Sequencing. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Deep sequencing strategies for mapping and identifying mutations from genetic screens. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Site-Directed Mutagenesis Mediated by Molecular Modeling and Docking... (2025, June 8). MDPI. Retrieved March 14, 2026, from [Link]

  • lab 15:in vitro site-directed mutagenesis strategies and verification. (n.d.). LibreTexts. Retrieved March 14, 2026, from [Link]

  • Site Directed Mutagenesis by PCR. (2016, August 2). Addgene Blog. Retrieved March 14, 2026, from [Link]

  • Development and Validation of a Method for Profiling Post-Translational Modification Activities Using Protein Microarrays. (2010). PLOS One. Retrieved March 14, 2026, from [Link]

  • Functional analysis of protein post-translational modifications using genetic codon expansion. (n.d.). PMC. Retrieved March 14, 2026, from [Link]

  • Functional Validation of cas9/GuideRNA Constructs for Site-Directed Mutagenesis of Triticale ABA8′OH1 loci. (2021). MDPI. Retrieved March 14, 2026, from [Link]

  • The Role of Site-Directed Mutagenesis in Protein Engineering. (2025, July 6). Food Safety Institute. Retrieved March 14, 2026, from [Link]

  • Protein Function Validation and PRM. (n.d.). Mtoz Biolabs. Retrieved March 14, 2026, from [Link]

Sources

Validation

Comparative Guide: Cell Permeability and Reactivity of Sulfonyl Fluoride Derivatives in Chemical Biology

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the development of targeted covalent inhibitors and chemoproteomic probes. Unlike traditional cysteine-reactive electrophiles (e.g., acrylamides), sulfony...

Author: BenchChem Technical Support Team. Date: March 2026

Sulfur(VI) Fluoride Exchange (SuFEx) chemistry has revolutionized the development of targeted covalent inhibitors and chemoproteomic probes. Unlike traditional cysteine-reactive electrophiles (e.g., acrylamides), sulfonyl fluorides (SFs) and fluorosulfates (FSs) possess the unique ability to covalently engage context-specific lysine, tyrosine, and histidine residues[1]. However, translating biochemical potency into cellular efficacy requires overcoming a critical physicochemical hurdle: cell permeability .

This guide objectively compares the cell permeability, aqueous stability, and reactivity of various sulfonyl fluoride derivatives. By analyzing the structural causality behind their behavior, we provide a framework for selecting the optimal SuFEx warhead for live-cell applications.

Mechanistic Causality: Structural Drivers of Permeability & Stability

As an application scientist designing covalent probes, you cannot treat all sulfonyl fluorides as interchangeable. The microenvironment of the warhead and the global properties of the scaffold dictate whether a molecule will survive the aqueous culture media, cross the lipid bilayer, and selectively engage its target.

Aryl vs. Alkyl Sulfonyl Fluorides
  • : These derivatives (e.g., the pan-kinase probe XO44) strike an optimal balance between aqueous stability and electrophilic reactivity. The aromatic ring provides lipophilicity that enhances passive diffusion across the plasma membrane, allowing for broad-spectrum profiling of intracellular targets (up to 133 kinases) directly in live cells[2].

  • : While capable of crossing cell membranes, longer-chain alkyl sulfonyl fluorides (e.g., HDSF) tend to partition heavily into lipid bilayers. This restricts their free cytosolic concentration and biases their reactivity toward fatty-acid-associated serine hydrolases and membrane-bound proteins rather than soluble cytosolic targets[3].

Benzamide vs. Benzyl Sulfonyl Fluorides

The exact positioning of the SF group relative to the aromatic system drastically alters stability. exhibit significantly higher stability in aqueous buffers compared to benzamide-sulfonyl fluorides. Benzamide-SFs are often too reactive, leading to premature hydrolysis in culture media before they can penetrate the cell membrane. Consequently, benzyl-SFs demonstrate superior intracellular target engagement, particularly in the design of Protein-Protein Interaction (PPI) inhibitors[4].

Fluorosulfates (Ar-OSO₂F) vs. Sulfonyl Fluorides (Ar-SO₂F)

are generally less reactive and more stable in aqueous plasma than their sulfonyl fluoride counterparts. This reduced intrinsic reactivity translates to excellent cell permeability and lower non-specific toxicity. However, because they are less electrophilic, fluorosulfates require highly precise spatial proximity to the target nucleophile (e.g., via a high-affinity binding ligand) to drive the SuFEx reaction[5].

Modulation via Appendages

Permeability is not solely dictated by the warhead. Replacing highly basic moieties (e.g., piperazine) with less basic alternatives (e.g., morpholine) reduces the polar surface area and physiological ionization, thereby enhancing passive membrane permeability[6]. Similarly, capping peptide-based SFs with lipophilic groups like 4-fluoro-1-amino indane has been shown to dramatically rescue the cell permeability of otherwise impermeable PPI antagonists[4].

Comparative Data: Sulfonyl Fluoride Derivatives

The following table summarizes the performance metrics of different SuFEx warheads based on recent chemoproteomic literature.

Derivative ClassStructural ExampleAqueous StabilityCell PermeabilityPrimary Nucleophile TargetsKey Application
Aryl Sulfonyl Fluorides XO44 ProbeModerateHighLys, TyrBroad-spectrum live-cell kinase profiling
Alkyl Sulfonyl Fluorides HDSF ProbeModerateModerate (Lipid-biased)Ser, TyrTargeting membrane/fatty-acid associated proteins
Benzyl Sulfonyl Fluorides XIAP Inhibitor (Cmpd 10)HighHighLysIntracellular Protein-Protein Interaction (PPI) inhibition
Aryl Fluorosulfates SMAC-derived PeptidesVery HighVery HighLys, Tyr, HisProximity-driven covalent therapeutics

Self-Validating Experimental Protocol: Live-Cell Target Engagement via CuAAC

To objectively compare the permeability of novel sulfonyl fluoride derivatives, researchers must utilize a workflow that isolates intracellular binding events from post-lysis artifacts. The following protocol utilizes Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to validate permeability.

Objective : To quantitatively assess the cell permeability and specific target engagement of an alkyne-tagged sulfonyl fluoride probe in live cells.

Step 1: Live-Cell Incubation & Competition
  • Culture HEK293 or Jurkat cells to 80% confluency.

  • Test Group : Treat cells with the alkyne-tagged sulfonyl fluoride probe (e.g., 2 μM) for 1 hour at 37°C.

  • Control Group : Pre-treat cells with a non-clickable competitor (e.g., 20 μM parent reversible inhibitor) for 1 hour, followed by the alkyne-tagged probe.

Causality & Validation Checkpoint : Performing the labeling in intact, ATP-replete cells preserves native protein conformations. The inclusion of the non-clickable competitor is a critical self-validating step: it ensures that the subsequent signal is driven by specific active-site recognition rather than non-specific electrophilic collision driven by the warhead's baseline reactivity[2].

Step 2: Cell Lysis and Click Chemistry (CuAAC)
  • Wash cells thoroughly with cold PBS to remove unbound probe, then lyse using a mild detergent buffer (e.g., 1% NP-40) supplemented with protease inhibitors.

  • Perform CuAAC on the lysates by adding biotin-azide (100 μM), CuSO₄ (1 mM), TCEP (1 mM), and TBTA (100 μM). React for 1 hour at room temperature.

Causality & Validation Checkpoint : By executing the click reaction after cell lysis, the workflow strictly validates the probe's permeability. If the probe were impermeable, it would be washed away prior to lysis, resulting in zero biotinylation. This temporal separation guarantees that only intracellular labeling events are recorded[2].

Step 3: Enrichment and Quality Control (In-Gel Fluorescence)
  • (Optional but recommended): Run a small aliquot of the CuAAC reaction (using a fluorophore-azide instead of biotin) on an SDS-PAGE gel and image via in-gel fluorescence.

Causality & Validation Checkpoint : The appearance of distinct, competitor-sensitive fluorescent bands validates the success of both the intracellular covalent labeling and the CuAAC reaction. This serves as a rapid quality control checkpoint before committing resources to mass spectrometry[3].

Step 4: LC-MS/MS Proteomic Profiling
  • Enrich biotinylated proteins using streptavidin-agarose beads. Wash stringently (e.g., with 1% SDS) to remove non-covalently bound proteins.

  • Perform on-bead trypsin digestion and analyze the resulting peptides via quantitative LC-MS/MS.

Causality & Validation Checkpoint : The stringent SDS wash validates the covalent nature of the SuFEx modification. The MS/MS readout provides ultimate confirmation of the specific nucleophilic residue (Lys/Tyr/His) modified by the sulfonyl fluoride[2].

Workflow Visualization

Fig 1: Comparative chemoproteomic workflow demonstrating live-cell vs. lysate-based probe labeling.

References

  • Zhao, Q., Ouyang, X., Wan, X., et al. "Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes." Journal of the American Chemical Society 139.2 (2017): 680-685. URL:[Link]

  • Pace, V., et al. "Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions." ChemMedChem 15.22 (2020): 2176-2184. URL:[Link]

  • Mukherjee, H., et al. "New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design." Journal of Medicinal Chemistry (2024). URL:[Link]

  • Zheng, Y., et al. "Biospecific Chemistry for Covalent Linking of Biomacromolecules." Chemical Reviews (2024). URL:[Link]

Sources

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